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Core Science & Biosynthesis

Foundational

The Discovery of 10-1074: A Potent HIV-1 Neutralizing Antibody

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quest for a preventive HIV-1 vaccine and more effective therapeutic strategies has been significantly advanced by the discov...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for a preventive HIV-1 vaccine and more effective therapeutic strategies has been significantly advanced by the discovery of broadly neutralizing antibodies (bNAbs). Among these, 10-1074 stands out for its remarkable potency and breadth in neutralizing a wide array of HIV-1 strains. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental methodologies associated with the 10-1074 antibody, tailored for professionals in the field of HIV-1 research and drug development.

Core Quantitative Data

The efficacy of a neutralizing antibody is primarily defined by its breadth (the percentage of diverse viral strains it can neutralize) and its potency (the concentration required to achieve neutralization). The following tables summarize the key quantitative data for the 10-1074 antibody.

Table 1: Neutralization Breadth and Potency of 10-1074

HIV-1 PanelNumber of StrainsNeutralization Breadth (%)Geometric Mean IC50 (µg/mL)Geometric Mean IC80 (µg/mL)
Multi-clade30660.5-0.18[1]
Clade B2688.5-0.13[2]
Clade B (Panel of 95)9567--
Multi-clade (Primary African Isolates)--2.55-

IC50: 50% inhibitory concentration; IC80: 80% inhibitory concentration.

Table 2: Pharmacokinetic Properties of 10-1074

PopulationDosageMean Half-life (days)
HIV-1 Infected Individuals30 mg/kg (single IV infusion)12.8[1][2][3]
Uninfected Individuals30 mg/kg (single IV infusion)24.0[1][2][3]

Mechanism of Action: Targeting the V3 Glycan Supersite

The 10-1074 antibody exerts its neutralizing activity by targeting a specific region on the HIV-1 envelope glycoprotein (B1211001) (Env) known as the V3 glycan supersite.[2] This site is a complex epitope composed of both carbohydrate and protein components.

Specifically, 10-1074 recognizes and binds to a conserved glycan at position N332 and the base of the V3 loop of the gp120 subunit of the Env protein.[2][4] By binding to this critical region, 10-1074 effectively blocks the conformational changes in the Env protein that are necessary for the virus to bind to the host cell's co-receptors (CCR5 or CXCR4) and subsequently fuse with the cell membrane. This inhibition of viral entry is the primary mechanism by which 10-1074 neutralizes HIV-1.

The following diagram illustrates the key steps in HIV-1 entry and the point of intervention by the 10-1074 antibody.

HIV_Entry_Neutralization cluster_virus HIV-1 Virion cluster_cell Host T-Cell HIV-1 HIV-1 gp120 gp120 HIV-1->gp120 Env Spike CD4 CD4 Receptor gp120->CD4 1. Binding CoR Co-receptor (CCR5/CXCR4) CD4->CoR 2. Conformational   Change & Binding Viral Fusion Viral Fusion CoR->Viral Fusion 3. Membrane Fusion Ab 10-1074 Antibody Ab->gp120

HIV-1 Entry and 10-1074 Neutralization Pathway.

Experimental Protocols

The discovery and characterization of the 10-1074 antibody involved a series of sophisticated experimental procedures. This section provides a detailed overview of the key methodologies.

Isolation of Antigen-Specific Single B Cells

The initial step in discovering novel bNAbs like 10-1074 is the isolation of rare B cells that produce these antibodies from the peripheral blood of HIV-1 infected individuals with high serum neutralizing activity.

Methodology:

  • Peripheral Blood Mononuclear Cell (PBMC) Isolation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • B Cell Enrichment: B cells are enriched from the PBMC population using magnetic-activated cell sorting (MACS) with CD19 or CD22 microbeads.

  • Antigen-Specific B Cell Staining: The enriched B cells are stained with fluorescently labeled HIV-1 Env proteins (e.g., biotinylated gp140 trimers complexed with fluorescently tagged streptavidin). A cocktail of antibodies against B cell surface markers (e.g., CD3, CD8, CD14, CD16, CD20, IgG) is used to identify memory B cells (CD20+, IgG+).

  • Fluorescence-Activated Cell Sorting (FACS): Antigen-specific single memory B cells are sorted into individual wells of a 96-well PCR plate containing cell lysis and reverse transcription buffer. The sorting gates are set to isolate cells that are positive for both the B cell markers and the fluorescently labeled Env antigen.

Antibody Gene Amplification and Cloning

Once single B cells are isolated, the genetic sequences of the antibody heavy and light chains are amplified and cloned into expression vectors for recombinant production.

Methodology:

  • Reverse Transcription (RT): The mRNA from the lysed single B cell is reverse transcribed into cDNA.

  • Polymerase Chain Reaction (PCR): The variable regions of the heavy (VH) and light (VL) chain genes are amplified from the cDNA using a nested PCR approach with a set of universal and gene-family-specific primers.

  • Sequence Analysis: The PCR products are sequenced to determine the nucleotide sequences of the VH and VL genes.

  • Cloning into Expression Vectors: The amplified VH and VL gene fragments are cloned into separate mammalian expression vectors containing the constant regions of the human IgG1 heavy chain and a lambda or kappa light chain, respectively. Gibson Assembly or a similar seamless cloning method is often used for efficient cloning.

Recombinant Antibody Expression and Purification

To produce sufficient quantities of the antibody for characterization, the expression vectors are transfected into mammalian cells.

Methodology:

  • Cell Transfection: The heavy and light chain expression vectors are co-transfected into a suitable mammalian cell line, such as HEK293T or Chinese Hamster Ovary (CHO) cells, using a transfection reagent like FuGENE 6.

  • Antibody Production: The transfected cells are cultured for several days, during which they secrete the recombinant antibody into the culture supernatant.

  • Purification: The antibody is purified from the cell culture supernatant using Protein A affinity chromatography. The purified antibody is then buffer-exchanged into a suitable formulation buffer (e.g., PBS) and its concentration is determined.

HIV-1 Pseudovirus Production

To assess the neutralizing activity of the antibody, a panel of HIV-1 pseudoviruses expressing the Env proteins from different viral strains is required.

Methodology:

  • Cell Seeding: HEK293T/17 cells are seeded in T-75 flasks and incubated overnight.

  • Co-transfection: The cells are co-transfected with two plasmids: an Env-expressing plasmid for a specific HIV-1 strain and an Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv).

  • Harvesting: The virus-containing culture supernatants are harvested at 48 and 72 hours post-transfection.

  • Filtration and Storage: The supernatants are clarified by filtration (0.45-micron filter) and stored at -80°C in small aliquots.

TZM-bl Neutralization Assay

This is a standardized, high-throughput assay used to quantify the neutralizing potency of antibodies.

Methodology:

  • Antibody Dilution: The purified antibody is serially diluted in a 96-well flat-bottom culture plate.

  • Virus Incubation: A standardized amount of HIV-1 pseudovirus is added to each well containing the diluted antibody, and the plate is incubated for 45-90 minutes at 37°C.

  • Addition of TZM-bl Cells: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are added to each well in the presence of DEAE-Dextran to enhance infectivity.

  • Incubation: The plates are incubated for 48 hours at 37°C.

  • Luciferase Measurement: A luciferase substrate is added to each well, and the luminescence, which is proportional to the level of viral infection, is measured using a luminometer.

  • Data Analysis: The percentage of neutralization is calculated by comparing the luminescence in the wells with the antibody to the luminescence in control wells with virus only. The IC50 or IC80 values are then determined from the dose-response curve.

The following diagram outlines the experimental workflow for the discovery and characterization of 10-1074.

Antibody_Discovery_Workflow cluster_discovery Discovery Phase cluster_cloning Cloning & Production Phase cluster_characterization Characterization Phase PBMC 1. PBMC Isolation from HIV+ Donor BCell 2. B-Cell Enrichment PBMC->BCell Stain 3. Staining with Fluorescent Env BCell->Stain FACS 4. Single B-Cell Sorting (FACS) Stain->FACS RT_PCR 5. RT-PCR of Heavy & Light Chains FACS->RT_PCR Cloning 6. Cloning into Expression Vectors RT_PCR->Cloning Expression 7. Recombinant Antibody Expression (CHO/HEK293) Cloning->Expression Purification 8. Antibody Purification Expression->Purification Neut 10. TZM-bl Neutralization Assay Purification->Neut Pseudo 9. Pseudovirus Production Pseudo->Neut Data 11. Data Analysis (IC50/IC80) Neut->Data

Experimental workflow for 10-1074 discovery.

Viral Escape and Combination Therapy

A significant challenge in HIV-1 therapy is the virus's high mutation rate, which can lead to the emergence of escape variants that are resistant to a single therapeutic agent.[2] Studies have shown that while 10-1074 is highly effective, resistant viruses can emerge within weeks of a single infusion.[2] These escape variants often have mutations in the 10-1074 binding site, such as the loss of the N332 glycan or alterations in the 324G(D/N)IR327 motif.[2]

However, a crucial finding is that these 10-1074 escape variants generally remain sensitive to other bNAbs that target different epitopes on the Env protein, such as the CD4 binding site antibody 3BNC117.[2] This has led to the development of combination therapies using multiple bNAbs. The rationale is that for the virus to escape, it would need to simultaneously mutate multiple, distinct epitopes, which is a much less probable event. Clinical trials combining 10-1074 with other bNAbs like 3BNC117 have shown promising results in maintaining viral suppression.[5]

The logical relationship for combination therapy to prevent viral escape is depicted below.

Combination_Therapy_Logic HIV HIV-1 Population Ab1 10-1074 Monotherapy HIV->Ab1 Ab2 3BNC117 Monotherapy HIV->Ab2 Combo Combination Therapy (10-1074 + 3BNC117) HIV->Combo Escape1 10-1074 Resistant (Sensitive to 3BNC117) Ab1->Escape1 Selection Pressure Escape2 3BNC117 Resistant (Sensitive to 10-1074) Ab2->Escape2 Selection Pressure Suppression Viral Suppression Combo->Suppression Synergistic Neutralization & Reduced Escape

Logic of combination bNAb therapy to prevent viral escape.

References

Exploratory

The 10-1074 Target Epitope: A V3 Glycan Supersite

An In-depth Technical Guide to the Target Epitope of the Broadly Neutralizing Antibody 10-1074 For researchers, scientists, and drug development professionals, understanding the precise molecular interactions between bro...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Target Epitope of the Broadly Neutralizing Antibody 10-1074

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions between broadly neutralizing antibodies (bNAbs) and the HIV-1 envelope glycoprotein (B1211001) (Env) is paramount for the design of effective vaccines and therapeutics. The bNAb 10-1074 is a highly potent antibody capable of neutralizing a wide range of HIV-1 isolates. This guide provides a detailed examination of its target epitope, quantitative binding and neutralization data, and the experimental protocols used for its characterization.

The broadly neutralizing antibody 10-1074 targets a complex, carbohydrate-dependent epitope located at the base of the V3 loop of the HIV-1 envelope glycoprotein subunit gp120.[1][2] This region is often referred to as the "V3 glycan supersite." The epitope is conformational, meaning its recognition by 10-1074 depends on the three-dimensional structure of the Env protein.

Key components of the 10-1074 epitope are:

  • N332 Glycan: A critical element of the epitope is the high-mannose N-linked glycan attached to the asparagine residue at position 332 (N332).[1][3] The interaction with this glycan is essential for the neutralizing activity of 10-1074.[3][4] While the antibody recognizes the glycan in the context of the protein, it does not bind to protein-free glycans.[4][5]

  • GDIR Motif: The antibody also makes crucial contacts with the 324G(D/N)IR327 peptide motif located at the base of the V3 loop.[1][6] Mutations in this region can lead to viral escape from 10-1074 neutralization.[7]

Structural studies, including cryo-electron microscopy, have provided high-resolution insights into the interaction between 10-1074 and the native, trimeric HIV-1 Env spike, revealing how the antibody penetrates the glycan shield to access its epitope.[8][9]

Quantitative Data

The efficacy of 10-1074 has been quantified through various in vitro assays, primarily focusing on its neutralization potency against a diverse panel of HIV-1 pseudoviruses and its binding affinity to the Env glycoprotein.

Neutralization Activity

The neutralizing activity of 10-1074 is typically measured as the concentration of the antibody required to inhibit 50% (IC50) or 80% (IC80) of viral entry in cell-based assays, such as the TZM-bl assay.

HIV-1 Strain/PanelIC50 (µg/mL)IC80 (µg/mL)CladeReference
Panel of 306 strains0.18 (average)Multiple[1]
Panel of 26 strains0.13 (average)B[1]
WITO (Tier 2)~0.1B[10]
NLAD8<0.9B[10]
Global Panel Average~0.1-1.0Multiple[11]
Binding Affinity

The binding affinity of 10-1074 to the HIV-1 Env glycoprotein has been characterized using techniques like Surface Plasmon Resonance (SPR), which provides kinetic parameters such as the dissociation constant (KD).

AntigenKD (nM)TechniqueReference
YU-2 gp120~1-10SPR[12]
YU-2 gp140~1-10SPR[13]
CN54 rgp1200.46SPR[3]
JRFL rgp1200.86SPR[3]

Experimental Protocols

The characterization of 10-1074 relies on a set of standardized and robust experimental procedures. Below are detailed methodologies for the key assays.

TZM-bl Neutralization Assay

This assay measures the ability of an antibody to inhibit viral entry into TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes.

Materials:

  • TZM-bl cells

  • HIV-1 Env-pseudotyped virus stock

  • 10-1074 antibody

  • Growth medium (DMEM, 10% FBS, penicillin-streptomycin)

  • DEAE-Dextran

  • 96-well flat-bottom culture plates

  • Lysis buffer

  • Luciferase substrate

  • Luminometer

Protocol:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.

  • Prepare serial dilutions of the 10-1074 antibody in growth medium.

  • In a separate 96-well plate, mix the antibody dilutions with a predetermined amount of HIV-1 pseudovirus. Incubate for 1 hour at 37°C to allow for antibody-virus binding.

  • Remove the medium from the TZM-bl cells and add the virus-antibody mixture to the cells.

  • Add DEAE-Dextran to a final concentration of 10-20 µg/mL to enhance viral infectivity.

  • Incubate the plates for 48 hours at 37°C.

  • After incubation, remove the supernatant and lyse the cells with lysis buffer.

  • Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Calculate the percent neutralization by comparing the luminescence of wells with the antibody to the luminescence of wells with virus only. The IC50 is determined as the antibody concentration that causes a 50% reduction in luminescence.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to determine the binding of 10-1074 to recombinant HIV-1 Env proteins.

Materials:

  • Recombinant gp120 or gp140 protein

  • 10-1074 antibody

  • 96-well ELISA plates

  • Coating buffer (e.g., PBS)

  • Blocking buffer (e.g., PBS with 5% non-fat milk)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (anti-human IgG)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Protocol:

  • Coat the wells of a 96-well plate with 100 µL of recombinant Env protein at a concentration of 1-2 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of serially diluted 10-1074 antibody to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR)

SPR is employed to measure the real-time binding kinetics and affinity of 10-1074 to the Env protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant gp120 or gp140 protein

  • 10-1074 antibody

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Activate the surface of a CM5 sensor chip using a mixture of EDC and NHS.

  • Immobilize the recombinant Env protein onto the chip surface via amine coupling.

  • Deactivate any remaining active esters with ethanolamine.

  • Inject a series of concentrations of the 10-1074 antibody over the chip surface to measure the association phase.

  • Flow running buffer over the chip to measure the dissociation phase.

  • Regenerate the chip surface with a low pH buffer to remove the bound antibody.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (KD = kd/ka).

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Interaction of 10-1074 with its epitope on HIV-1 gp120.

TZM_bl_Workflow start Start seed_cells Seed TZM-bl cells in 96-well plate start->seed_cells add_to_cells Add mixture to cells with DEAE-Dextran seed_cells->add_to_cells prepare_ab Prepare serial dilutions of 10-1074 mix_ab_virus Incubate antibody and pseudovirus prepare_ab->mix_ab_virus mix_ab_virus->add_to_cells incubate Incubate for 48 hours add_to_cells->incubate lyse_cells Lyse cells incubate->lyse_cells add_substrate Add luciferase substrate lyse_cells->add_substrate read_luminescence Read luminescence add_substrate->read_luminescence analyze Calculate % neutralization and IC50 read_luminescence->analyze end End analyze->end

Caption: Workflow for the TZM-bl neutralization assay.

SPR_Workflow start Start activate_chip Activate CM5 sensor chip (EDC/NHS) start->activate_chip immobilize_env Immobilize Env protein activate_chip->immobilize_env deactivate Deactivate surface (Ethanolamine) immobilize_env->deactivate inject_ab Inject 10-1074 (Association) deactivate->inject_ab inject_buffer Inject running buffer (Dissociation) inject_ab->inject_buffer regenerate Regenerate chip surface inject_buffer->regenerate analyze Analyze sensorgram (ka, kd, KD) regenerate->analyze end End analyze->end

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

References

Foundational

The Broadly Neutralizing Antibody 10-1074: A Technical Overview of Early Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the early research and development of the broadly neutralizing antibody (bNAb) 1...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research and development of the broadly neutralizing antibody (bNAb) 10-1074, a significant monoclonal antibody in the field of HIV-1 research. This document details its discovery, mechanism of action, and key experimental data, offering valuable insights for professionals in immunology and drug development.

Introduction to 10-1074

10-1074 is a potent human IgG1 lambda monoclonal antibody that targets the V3 glycan supersite on the HIV-1 envelope glycoprotein (B1211001) (Env).[1][2] It was isolated from an HIV-1 clade A-infected individual and has demonstrated remarkable breadth and potency against a wide range of HIV-1 strains.[2] Its unique epitope and high neutralization efficiency have made it a promising candidate for both preventative and therapeutic strategies against HIV-1 infection. This guide will delve into the foundational studies that characterized 10-1074, presenting the quantitative data, experimental methodologies, and the biological pathways it influences.

Quantitative Data Summary

The following tables summarize the key quantitative data from early studies on 10-1074, providing a comparative view of its neutralization potency and pharmacokinetic properties.

Table 1: In Vitro Neutralization Potency of 10-1074 Against HIV-1 Pseudoviruses

Virus PanelNumber of StrainsAssayMetricGeometric Mean Value (μg/mL)Breadth (%)
Multi-clade306 (13 subtypes)TZM-blIC800.1860.5
Clade B26TZM-blIC800.1388.5
Clade B95TZM-blIC50Not specified67 (at 0.1 µg/mL)
Reactivated Reservoir Viruses36TZM-blIC500.3 - 0.653 - 69

Data compiled from multiple sources.[2][3][4]

Table 2: Pharmacokinetic Properties of 10-1074 in Humans

PopulationDosageAdministrationMean Half-life (days)
HIV-1-infected individuals3, 10, or 30 mg/kgSingle Intravenous Infusion12.8
Uninfected individuals3, 10, or 30 mg/kgSingle Intravenous Infusion24.0

Data from a Phase 1 clinical trial.[1][2]

Experimental Protocols

This section details the methodologies for key experiments cited in the early research of 10-1074.

Isolation and Cloning of 10-1074 from Human B Cells

While the precise proprietary protocol for the isolation of 10-1074 remains undisclosed, the following represents a standard, widely-used methodology for isolating human monoclonal antibodies from peripheral blood B cells.

Objective: To isolate and clone the immunoglobulin genes of antigen-specific memory B cells from a selected donor.

Methodology:

  • Peripheral Blood Mononuclear Cell (PBMC) Isolation: PBMCs are isolated from the blood of the HIV-1 infected donor using Ficoll-Paque density gradient centrifugation.

  • B Cell Enrichment: Memory B cells (CD19+IgG+) are enriched from the PBMC population using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Single-Cell Sorting: Antigen-specific B cells are identified and sorted into individual wells of a 96-well plate using a labeled HIV-1 Env protein as a "bait".

  • B Cell Culture and Stimulation: Sorted single B cells are cultured in the presence of feeder cells (e.g., irradiated 3T3-msCD40L cells) and cytokines (e.g., IL-2 and IL-21) to stimulate B cell proliferation and antibody production.

  • Supernatant Screening: After a period of culture (typically 10-14 days), the culture supernatants are screened for neutralizing activity against a panel of HIV-1 pseudoviruses using the TZM-bl neutralization assay.

  • Immunoglobulin Gene Amplification and Cloning: From the wells showing desired neutralizing activity, the B cells are lysed, and the mRNA is reverse transcribed into cDNA. The variable regions of the immunoglobulin heavy (VH) and light (VL) chains are then amplified by PCR using specific primers.

  • Sequencing and Expression: The amplified VH and VL gene segments are sequenced and cloned into expression vectors containing the constant regions of the human IgG1 heavy chain and the lambda light chain, respectively.

  • Recombinant Antibody Production: The expression vectors are then transfected into a suitable mammalian cell line (e.g., HEK293T or CHO cells) for the production of recombinant monoclonal 10-1074 antibody.

  • Purification: The secreted antibody is purified from the cell culture supernatant using protein A affinity chromatography.

TZM-bl Neutralization Assay

This assay is a standard method for measuring the neutralizing activity of antibodies against HIV-1.

Objective: To determine the concentration of an antibody required to inhibit HIV-1 entry into target cells by 50% (IC50) or 80% (IC80).

Methodology:

  • Cell Seeding: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain Tat-inducible luciferase and β-galactosidase reporter genes, are seeded in 96-well plates.

  • Antibody Dilution: The 10-1074 antibody is serially diluted in culture medium.

  • Virus-Antibody Incubation: A known amount of HIV-1 pseudovirus is incubated with the diluted antibody for a specific period (e.g., 1 hour) at 37°C to allow for antibody-virus binding.

  • Infection of TZM-bl Cells: The virus-antibody mixture is then added to the TZM-bl cells.

  • Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry and reporter gene expression.

  • Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.

  • Data Analysis: The percentage of neutralization is calculated by comparing the luminescence in wells with the antibody to the luminescence in wells with virus only. The IC50 or IC80 values are then determined by fitting the data to a dose-response curve.

HIV-1 Pseudovirus Production

HIV-1 pseudoviruses are essential reagents for the TZM-bl assay. They are replication-incompetent viruses that express the HIV-1 envelope protein on their surface.

Objective: To produce replication-incompetent viral particles that can be used to screen for neutralizing antibodies in a safe and controlled manner.

Methodology:

  • Cell Seeding: HEK293T cells are seeded in a culture flask.

  • Co-transfection: The cells are co-transfected with two plasmids:

    • An Env-expressing plasmid containing the gene for the desired HIV-1 envelope protein.

    • An Env-deficient HIV-1 backbone plasmid that contains all the other viral genes necessary for particle formation but lacks the env gene.

  • Incubation: The transfected cells are incubated for 48-72 hours.

  • Harvesting: The cell culture supernatant containing the pseudoviruses is harvested.

  • Clarification and Storage: The supernatant is clarified by centrifugation and filtration to remove cell debris and then aliquoted and stored at -80°C.

Visualizations

The following diagrams illustrate key concepts and workflows related to the early research of 10-1074.

Mechanism_of_Action Mechanism of Action of 10-1074 cluster_HIV HIV-1 Virion Env Envelope Glycoprotein (Env) CD4 CD4 Receptor Env->CD4 1. Initial Attachment V3 V3 Loop & Glycans CCR5 CCR5 Co-receptor CD4->CCR5 bNAb 10-1074 bNAb bNAb->V3 Binds to V3 Glycan Supersite

Caption: 10-1074 binds to the V3 glycan supersite on HIV-1 Env, preventing viral entry.

Experimental_Workflow Experimental Workflow for 10-1074 Discovery and Characterization cluster_Discovery Discovery Phase cluster_Cloning Cloning & Production Phase cluster_Characterization Characterization Phase A Isolate PBMCs from Donor B Enrich & Sort Memory B Cells A->B C Single-Cell Culture & Stimulation B->C D Screen Supernatants for Neutralization C->D E Amplify & Clone Ig Genes D->E F Sequence & Express Recombinant Ab E->F G Purify 10-1074 F->G H TZM-bl Neutralization Assay G->H J Pharmacokinetic Studies G->J I Determine Neutralization Breadth & Potency H->I

Caption: A streamlined workflow for the discovery and characterization of 10-1074.

Combination_Therapy Rationale for Combination Therapy with 10-1074 HIV HIV-1 Population bNAb_10_1074 10-1074 (V3 Glycan Target) HIV->bNAb_10_1074 Targets V3 glycan bNAb_3BNC117 3BNC117 (CD4 Binding Site Target) HIV->bNAb_3BNC117 Targets CD4bs Suppression Viral Suppression bNAb_10_1074->Suppression Resistance Viral Escape / Resistance bNAb_10_1074->Resistance Potential for escape mutants bNAb_3BNC117->Suppression bNAb_3BNC117->Resistance Potential for escape mutants

Caption: Combining 10-1074 with other bNAbs can enhance viral suppression and limit escape.

Conclusion

The early research on 10-1074 established it as a highly potent and broadly neutralizing antibody against HIV-1. The meticulous experimental work, from its isolation from a human donor to its detailed characterization through in vitro and in vivo studies, has laid the groundwork for its continued development. The data clearly demonstrate its potential as a key component in combination therapies for the prevention and treatment of HIV-1. This technical guide provides a foundational understanding of 10-1074 for researchers and professionals dedicated to advancing the fight against HIV/AIDS.

References

Exploratory

The Broadly Neutralizing Antibody 10-1074: A Technical Guide for HIV Vaccine and Therapeutic Development

Audience: Researchers, scientists, and drug development professionals. Executive Summary The quest for an effective HIV-1 vaccine and curative therapies has been profoundly influenced by the discovery of broadly neutrali...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quest for an effective HIV-1 vaccine and curative therapies has been profoundly influenced by the discovery of broadly neutralizing antibodies (bNAbs). Among these, 10-1074 stands out for its remarkable potency and breadth against diverse HIV-1 strains. Isolated from an elite neutralizer, 10-1074 targets a complex epitope centered on the V3 loop and its associated glycans on the viral envelope glycoprotein (B1211001) (Env). This technical guide provides a comprehensive overview of 10-1074, detailing its mechanism of action, role in therapeutic and vaccine development, key experimental data, and the methodologies used to characterize its function. The information presented herein is intended to serve as a resource for researchers working to harness the potential of 10-1074 and similar antibodies to combat the HIV-1 pandemic.

Introduction to 10-1074

10-1074 is a human monoclonal antibody of the IgG1 isotype, identified from an HIV-1 clade A-infected individual who demonstrated exceptional serum neutralizing activity.[1] It is one of the most potent bNAbs discovered to date and targets a site of vulnerability on the HIV-1 Env trimer known as the V3 glycan supersite.[2] Its discovery, along with other bNAbs, has provided a detailed roadmap of conserved epitopes on the viral envelope, reinvigorating efforts in rational vaccine design and passive immunization strategies.[3][4]

Mechanism of Action

10-1074 exerts its neutralizing activity by binding to the prefusion-closed state of the Env trimer, preventing the conformational changes necessary for viral entry into host cells. Its epitope is a complex, carbohydrate-dependent structure involving the base of the V3 variable loop and, critically, an N-linked glycan at position N332.[1][5] The antibody's interaction with the 324G(D/N)IR327 motif at the base of the V3 loop is also crucial for its binding and neutralizing function.[1][6] By recognizing this composite epitope of peptide and glycan, 10-1074 effectively targets a conserved region that is vital for viral function, despite the high overall variability of the envelope protein.

cluster_Virus HIV-1 Virion cluster_Antibody Antibody Action cluster_Host Host Cell Env Env Trimer (gp120/gp41) CD4 CD4 Receptor Env->CD4 Binding V3 V3 Loop V3->Env N332 N332 Glycan N332->Env GDIR GDIR Motif GDIR->Env bNAb 10-1074 bNAb bNAb->V3 Binds to V3 Loop Base bNAb->N332 Recognizes N332 Glycan bNAb->GDIR Interacts with GDIR Motif CCR5 CCR5 Co-receptor CD4->CCR5 Induces Conformational Change Fusion Viral Fusion & Entry CCR5->Fusion Enables block->CD4 BLOCKS cluster_prep Preparation cluster_infection Infection cluster_readout Readout p1 Serially dilute 10-1074 in 96-well plate p2 Add HIV-1 pseudovirus to each well p1->p2 p3 Incubate plate (1 hr, 37°C) p2->p3 i1 Add TZM-bl cells (containing Luciferase reporter) p3->i1 i2 Incubate plate (48 hrs, 37°C) i1->i2 r1 Lyse cells and add Luciferase substrate i2->r1 r2 Measure luminescence (RLU) with luminometer r1->r2 r3 Calculate % Neutralization and IC50/IC80 values r2->r3 cluster_steps BLI Experimental Steps s1 1. Baseline (Sensor in Buffer) s2 2. Loading (Immobilize 10-1074) s1->s2 s3 3. Association (Add Env Trimer) s2->s3 s4 4. Dissociation (Return to Buffer) s3->s4 s5 5. Analysis (Calculate ka, kd, KD) s4->s5

References

Foundational

Preclinical Efficacy of 10-1074: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the preclinical efficacy of 10-1074, a potent broadly neutralizing antibody (bNAb) targeting the human...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical efficacy of 10-1074, a potent broadly neutralizing antibody (bNAb) targeting the human immunodeficiency virus type 1 (HIV-1). The document summarizes key quantitative data from in vitro and in vivo studies, details the experimental protocols utilized in these evaluations, and presents visual representations of the underlying mechanisms and workflows.

Quantitative Efficacy Data

The preclinical efficacy of 10-1074 has been demonstrated across a range of assays and models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Neutralization Efficacy of 10-1074
HIV-1 Strain PanelNumber of StrainsAssay TypeEfficacy MetricMean ValueReference
Global Panel (13 subtypes)306TZM-bl Pseudovirus NeutralizationIC800.18 µg/mL (for 60.5% of strains)[1]
Clade B Panel26TZM-bl Pseudovirus NeutralizationIC800.13 µg/mL (for 88.5% of strains)[1]
Primary Isolates (US & Germany)179TZM-bl Primary Isolate NeutralizationIC800.67 µg/mL (for 77.7% of cultures)[1]
Table 2: In Vivo Efficacy of 10-1074 in HIV-1 Infected Humans (Phase 1 Clinical Trial)
Study PopulationDosePrimary OutcomeMean Reduction in ViremiaReference
Viremic Individuals (10-1074-sensitive strains)30 mg/kg (single intravenous infusion)Change in plasma HIV-1 RNA levels1.52 log10 copies/mL[1][2]
Table 3: Preclinical In Vivo Efficacy of 10-1074 in SHIV-Infected Rhesus Macaques
Animal ModelChallenge Virus10-1074 AdministrationOutcomeKey FindingReference
Rhesus MacaquesSHIV-SF162P3Single subcutaneous injectionProtection against repeated penile exposuresDurable protection for up to 19 weeks.[3][3]
Rhesus MacaquesSHIV-SF162P3Single intravenous infusionTherapeutic suppression of chronic infectionRapid and precipitous decline of plasma viremia to undetectable levels.[4][4]
Rhesus MacaquesSHIV-AD8-EOCombination with 3BNC117Post-exposure prophylaxisInduced long-lasting virus control.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. This section outlines the key experimental protocols used to evaluate the efficacy of 10-1074.

TZM-bl Neutralization Assay

This assay is the standard method for quantifying the in vitro neutralizing activity of antibodies against HIV-1.

Objective: To determine the concentration of 10-1074 required to inhibit 50% (IC50) or 80% (IC80) of viral entry into target cells.

Methodology:

  • Cell Line: TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 long terminal repeat (LTR), are used as the target cells.[1]

  • Virus Production: HIV-1 Env-pseudotyped viruses are generated by co-transfecting 293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone vector carrying a luciferase reporter gene.[5]

  • Neutralization Reaction: Serial dilutions of 10-1074 are incubated with a fixed amount of pseudovirus for 1 hour at 37°C.

  • Infection: The antibody-virus mixture is then added to the TZM-bl cells.

  • Readout: After 48 hours of incubation, the cells are lysed, and luciferase activity is measured. The reduction in luciferase expression in the presence of the antibody, compared to the virus-only control, indicates the level of neutralization.[1]

  • Data Analysis: The IC50 and IC80 values are calculated by fitting the dose-response curves to a nonlinear regression model.

SHIV-Infected Rhesus Macaque Model

This in vivo model is critical for evaluating the protective and therapeutic efficacy of anti-HIV-1 antibodies in a primate system that closely mimics human infection.

Objective: To assess the ability of 10-1074 to prevent infection (prophylaxis) or control viral replication (therapy) in rhesus macaques challenged with a simian-human immunodeficiency virus (SHIV).

Methodology:

  • Animal Model: Adult Indian-origin rhesus macaques (Macaca mulatta) are used. Animals are typically screened to exclude those with specific MHC class I alleles that may influence viral control.[4]

  • Challenge Virus: A pathogenic SHIV, such as SHIV-SF162P3 or SHIV-AD8-EO, is used for infection. These viruses use the HIV-1 envelope for entry, making them relevant for testing HIV-1-specific antibodies.[3][4]

  • Antibody Administration:

    • Prophylaxis studies: A single dose of 10-1074 is administered subcutaneously or intravenously prior to viral challenge.[3]

    • Therapeutic studies: The antibody is infused into chronically infected animals.[4]

  • Viral Challenge:

    • Prophylaxis studies: Animals are subjected to repeated low-dose or a single high-dose mucosal (e.g., penile, vaginal, or rectal) or intravenous challenge with SHIV.[3][4]

  • Monitoring:

    • Plasma Viral Load: Plasma viral RNA is quantified regularly using real-time RT-PCR to monitor infection and the effect of the antibody.[3]

    • Antibody Concentration: Serum levels of 10-1074 are measured over time using neutralization assays or ELISA to determine its pharmacokinetics.[1]

    • Immune Responses: Host immune responses, such as Gag-specific T lymphocyte responses, may also be monitored.[4]

  • Data Analysis: Efficacy is determined by comparing the infection rates, peak viral loads, and time to viral rebound between the 10-1074-treated group and a control group.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes and mechanisms involved in the preclinical evaluation of 10-1074.

TZM_bl_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout & Analysis virus HIV-1 Pseudovirus Production mix Virus + Antibody Incubation (1 hr) virus->mix ab Serial Dilution of 10-1074 ab->mix cells TZM-bl Cell Seeding infect Infection of TZM-bl Cells (48 hrs) cells->infect mix->infect lyse Cell Lysis infect->lyse luciferase Luciferase Assay lyse->luciferase analysis Data Analysis (IC50/IC80 Calculation) luciferase->analysis

TZM-bl Neutralization Assay Workflow

In_Vivo_Macaque_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment & Challenge cluster_monitoring Monitoring & Endpoints animals Rhesus Macaque Selection & Acclimation ab_admin 10-1074 Administration (Prophylactic or Therapeutic) animals->ab_admin challenge SHIV Challenge (Mucosal or IV) animals->challenge Therapeutic (post-infection) ab_admin->challenge Prophylaxis sampling Regular Blood Sampling challenge->sampling viral_load Plasma Viral Load Quantification (RT-PCR) sampling->viral_load pk Pharmacokinetic Analysis (ELISA/Neut. Assay) sampling->pk immune Immunological Monitoring sampling->immune

In Vivo SHIV-Macaque Efficacy Study Workflow

Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Target Host Cell gp120 gp120 v3 V3 Glycan Supersite cd4 CD4 Receptor v3->cd4 Blocked Interaction coreceptor Co-receptor (CCR5/CXCR4) v3->coreceptor Blocked Interaction ab 10-1074 ab->v3 Binds to

Mechanism of Action: 10-1074 Blocks Viral Entry

References

Exploratory

In Vitro Neutralization Breadth of the Broadly Neutralizing Antibody 10-1074: A Technical Guide

This technical guide provides an in-depth overview of the in vitro neutralization breadth of the anti-HIV-1 broadly neutralizing antibody (bNAb) 10-1074. It is intended for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the in vitro neutralization breadth of the anti-HIV-1 broadly neutralizing antibody (bNAb) 10-1074. It is intended for researchers, scientists, and drug development professionals working in the field of HIV-1 research and vaccine development. This document details the neutralizing activity of 10-1074 against a wide range of HIV-1 isolates, outlines the experimental protocols used to determine its potency, and illustrates its mechanism of action.

Introduction to 10-1074

10-1074 is a potent human monoclonal antibody of the IgG1 lambda isotype, isolated from an HIV-1 clade A-infected individual.[1] It is classified as a broadly neutralizing antibody due to its remarkable ability to neutralize a wide array of HIV-1 strains from different clades.[1][2] 10-1074 targets a carbohydrate-dependent epitope located at the base of the V3 loop and surrounding glycans on the HIV-1 envelope glycoprotein (B1211001) (Env).[1][2] Specifically, it makes critical contact with the Env glycan at the N332 position and the 324G(D/N)IR327 motif.[1] Due to its potent and broad activity, 10-1074 and its long-acting versions (such as 10-1074-LS) are under investigation for both the prevention and treatment of HIV-1 infection.[2][3]

Quantitative Neutralization Data

The in vitro neutralization activity of 10-1074 is typically quantified by determining the concentration of the antibody required to inhibit 50% (IC50) or 80% (IC80) of viral infectivity. The following table summarizes the neutralization potency of 10-1074 against various HIV-1 pseudovirus panels, as determined by the TZM-bl neutralization assay.

HIV-1 PanelNumber of StrainsPercent NeutralizedGeometric Mean IC50 (µg/mL)Geometric Mean IC80 (µg/mL)Reference
Multi-clade Panel306 (13 subtypes)60.5%-0.18[1]
Clade B Panel2688.5%-0.13[1]
Global HIV-1 PanelNot specified-0.06 - 0.3 (in combination with N6)-[4]
Multi-clade Panel118~60%Potent on neutralized viruses-[5]

Note: Neutralization breadth can vary depending on the specific panel of viruses tested and the experimental conditions.

Mechanism of Action: HIV-1 Entry Inhibition

HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, primarily T helper cells and macrophages. This initial binding triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. Coreceptor binding leads to further conformational changes, culminating in the insertion of the gp41 fusion peptide into the host cell membrane and subsequent fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm.

The broadly neutralizing antibody 10-1074 exerts its antiviral effect by interfering with this entry process. By binding to a specific glycan-dependent epitope at the base of the V3 loop on gp120, 10-1074 can prevent the interaction between gp120 and the CD4 receptor or subsequent conformational changes required for coreceptor binding. This effectively blocks the virus from entering and infecting host cells.[1][2]

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_antibody Neutralization gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5/CXCR4 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Host Cell Host Cell gp41->Host Cell 5. Viral Entry CD4->gp120 2. Conformational Change CCR5->gp41 4. Fusion 10-1074 10-1074 10-1074->gp120 Blocks Binding TZM_bl_Workflow start Start plate_prep Prepare 96-well plate with serial dilutions of 10-1074 start->plate_prep virus_prep Dilute HIV-1 pseudovirus start->virus_prep end End incubation1 Incubate antibody and virus for 45-90 min at 37°C plate_prep->incubation1 virus_prep->incubation1 infection Add antibody-virus mixture to cells incubation1->infection cell_prep Seed TZM-bl cells in a separate 96-well plate cell_prep->infection incubation2 Incubate for 48 hours at 37°C infection->incubation2 lysis Lyse cells and add luciferase substrate incubation2->lysis readout Measure luminescence with a luminometer lysis->readout analysis Calculate % neutralization and IC50/IC80 values readout->analysis analysis->end

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Experimental Use of 10-1074 in Animal Models

Audience: Researchers, scientists, and drug development professionals. Introduction: 10-1074 is a potent broadly neutralizing antibody (bNAb) that targets the V3 glycan supersite on the HIV-1 envelope protein.[1] It has...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 10-1074 is a potent broadly neutralizing antibody (bNAb) that targets the V3 glycan supersite on the HIV-1 envelope protein.[1] It has been extensively studied in preclinical animal models and human clinical trials for its potential in both the prevention and treatment of HIV-1 infection.[1][2] These application notes provide a summary of key findings and detailed protocols for the experimental use of 10-1074 in relevant animal models, based on published research.

Mechanism of Action

10-1074 is a recombinant human IgG1 lambda monoclonal antibody.[2] It exerts its antiviral effect by binding to a carbohydrate-dependent epitope at the base of the V3 loop on the HIV-1 envelope glycoprotein (B1211001) (Env).[1][3][4] This binding neutralizes the virus and prevents it from entering host cells.[5] Beyond direct neutralization, the Fc region of 10-1074 can engage host immune cells, leading to antibody-dependent cellular cytotoxicity (ADCC) and other Fc-mediated effector functions that contribute to the clearance of infected cells.[1][6]

cluster_virus HIV-1 Virion cluster_antibody 10-1074 Antibody cluster_host_cell Host Immune Cell HIV_Env HIV-1 Envelope Protein (Env) V3_Loop V3 Loop Glycan Supersite HIV_Env->V3_Loop contains 10_1074 10-1074 (bNAb) Fab Fab Domain 10_1074->Fab contains Fc Fc Domain 10_1074->Fc contains Host_Cell Immune Cell (e.g., NK Cell) Fab->V3_Loop Binds to Fc_Receptor Fc Receptor Fc->Fc_Receptor Engages Host_Cell->Fc_Receptor expresses

Caption: Mechanism of action of 10-1074.

Data Presentation

Table 1: Pharmacokinetics of 10-1074 in Animal Models and Humans
SpeciesHIV-1 StatusDose and RouteHalf-lifeReference
Rhesus MacaqueUninfected20 mg/kg IV (long-acting 10-1074-LS)3.8 weeks[2]
HumanUninfected3, 10, or 30 mg/kg IV24.0 days[1]
HumanHIV-1 Infected3, 10, or 30 mg/kg IV12.8 days[1][2]
Table 2: Efficacy of 10-1074 in Animal Models
Animal ModelTreatment RegimenKey FindingsReference
Humanized MiceSingle or combination therapyTransient decrease in viremia with monotherapy; prolonged suppression with combination therapy.[7]
Humanized Mice10-1074 vs. 10-1074-FcRnullDelayed time to viremia with 10-1074, suggesting Fc-mediated effector mechanisms contribute to reservoir depletion.[6]
Rhesus Macaques (SHIV-infected)10 mg/kg monotherapyRapid but transient decline in viral load; emergence of resistant variants.[8]
Rhesus Macaques (SHIV-infected)10 mg/kg of 10-1074 + 3BNC117Rapid and sustained suppression of viremia for 3-5 weeks in chronically infected animals.[8]
Rhesus Macaques (SHIV-infected)10 mg/kg of 10-1074 + 3BNC117 (administered 3 days post-infection)Controlled viremia for 56-177 days.[9][10]
Table 3: Efficacy of 10-1074 in Human Clinical Trials
DoseViral Load ReductionNadir ReachedReference
10 mg/kg1.08-1.56 log10 copies/mL7-9 days[9]
30 mg/kgMean of 1.52 log10 copies/mLMean of 10.3 days[1][9]

Experimental Protocols

Protocol 1: Evaluation of Therapeutic Efficacy in Chronically SHIV-Infected Rhesus Macaques

This protocol is based on studies evaluating the therapeutic effect of 10-1074 in a macaque model of chronic HIV-1 infection.[8][11]

1. Animal Model:

  • Adult male or female Indian-origin rhesus macaques (Macaca mulatta).

  • Animals should be negative for Mamu-A01, Mamu-B08, and Mamu-B*17 alleles to avoid dominant SIV-specific immune responses.

  • Infection is established via intrarectal or intravenous inoculation with a pathogenic SHIV strain (e.g., SHIV-AD8 or SHIV-SF162P3).

  • Animals should have established chronic infection with detectable plasma viremia.

2. Antibody Administration:

  • Monotherapy: Administer 10-1074 at a dose of 10 mg/kg via intravenous (IV) infusion.[8]

  • Combination Therapy: Co-administer 10-1074 (10 mg/kg) and 3BNC117 (10 mg/kg) via IV infusion.[8]

  • The antibody is typically diluted in sterile saline for administration.

3. Monitoring and Endpoints:

  • Viral Load: Collect plasma samples at regular intervals (e.g., days 0, 3, 7, 10, 14, and weekly thereafter) and quantify SHIV RNA levels using a validated quantitative real-time PCR (qRT-PCR) assay.

  • Pharmacokinetics: Measure plasma concentrations of 10-1074 over time using an appropriate immunoassay.

  • Resistance Analysis: If viral rebound occurs, sequence the env gene from plasma viral RNA using single genome amplification (SGA) to identify potential resistance mutations.[11]

  • Immunological Monitoring: Monitor CD4+ T cell counts and other immune parameters as required.

Start Start: Chronically SHIV-Infected Macaques Baseline Baseline Sampling: - Plasma Viral Load - CD4+ T-cell count Start->Baseline Treatment Administer 10-1074 (10 mg/kg IV) (Monotherapy or Combination) Baseline->Treatment Monitoring Post-Infusion Monitoring: - Frequent plasma sampling (days 3, 7, 10, 14, etc.) Treatment->Monitoring Assays Laboratory Assays: - qRT-PCR for Viral Load - PK analysis for antibody concentration Monitoring->Assays Data_Analysis Data Analysis: - Plot viral load kinetics - Determine antibody half-life Assays->Data_Analysis Rebound Viral Rebound? Data_Analysis->Rebound Resistance Resistance Analysis: - Single Genome Amplification of Env gene Rebound->Resistance Yes End End of Study Rebound->End No Resistance->End

Caption: Experimental workflow for evaluating 10-1074 in SHIV-infected macaques.

Protocol 2: Evaluation of Reservoir Depletion in a Humanized Mouse Model

This protocol is based on studies using immunodeficient mice reconstituted with human immune cells to model the HIV-1 latent reservoir.[6][7]

1. Animal Model:

  • Use immunodeficient mice (e.g., NSG or similar strains).

  • Engraft mice with peripheral blood mononuclear cells (PBMCs) from long-term ART-suppressed HIV-infected donors. Intrasplenic injection has been shown to be an effective route for establishing disseminated infection.[6]

2. Treatment Regimen:

  • Administer 10-1074 via intraperitoneal (IP) or intravenous (IV) injection.

  • A control group can be treated with an isotype control antibody or a version of 10-1074 with a mutated Fc region (10-1074-FcRnull) to assess the contribution of Fc-mediated effector functions.[6]

3. Monitoring and Endpoints:

  • Time to Viremia: Monitor for rebound viremia in plasma using a sensitive qRT-PCR assay. A significant delay in the time to detectable viremia in the treatment group compared to the control group indicates depletion of the replication-competent reservoir.[6]

  • Phylogenetic Analysis: Upon viral rebound, perform phylogenetic analysis of Env sequences from plasma virus to determine if the rebounding virus population is different from the original latent population, suggesting that certain viral populations were depleted by the antibody treatment.[6]

  • Tissue Analysis: At the end of the study, tissues such as the spleen can be harvested to detect HIV infection using methods like in situ hybridization.[6]

Conclusion: The broadly neutralizing antibody 10-1074 has demonstrated significant antiviral activity in various animal models of HIV-1 infection. It effectively reduces plasma viremia, and when used in combination with other bNAbs, can lead to prolonged viral suppression.[4][7][9] Studies in humanized mice also suggest that 10-1074 can contribute to the depletion of the latent HIV reservoir, partly through Fc-mediated effector functions.[6] However, the emergence of resistant variants is a challenge with monotherapy, highlighting the need for combination approaches for effective long-term treatment.[1][9] These protocols provide a framework for the continued preclinical evaluation of 10-1074 and similar antibody-based therapies.

References

Application

Application Notes and Protocols: 10-1074-LS Infusion in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals Introduction 10-1074-LS, also known as zinlirvimab or GS-2872, is a long-acting, broadly neutralizing antibody (bNAb) under investigation for the treatment...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-1074-LS, also known as zinlirvimab or GS-2872, is a long-acting, broadly neutralizing antibody (bNAb) under investigation for the treatment and prevention of HIV-1 infection.[1][2] It is a recombinant human IgG1 lambda monoclonal antibody engineered with two amino acid substitutions (the "LS" mutation) in the Fc region.[3] This modification extends the antibody's half-life, allowing for less frequent dosing.[3] 10-1074-LS targets the base of the V3 loop and surrounding glycans on the HIV envelope spike protein, effectively neutralizing a wide range of HIV strains.[1][4] These application notes provide a summary of infusion protocols and available data from key clinical trials.

Mechanism of Action

Broadly neutralizing antibodies like 10-1074-LS represent a form of passive immunization.[3] By binding to conserved epitopes on the HIV envelope, 10-1074-LS can inhibit viral entry into host cells. Its functions include:

  • Blocking Viral Entry: Directly neutralizes the virus, preventing it from infecting new cells.[1]

  • Fc Receptor Interactions: The antibody's Fc region can engage with immune cells, leading to:

    • Antibody-Dependent Cellular Cytotoxicity (ADCC): Natural Killer (NK) cells are recruited to destroy HIV-infected cells.[1]

    • Cellular Phagocytosis: Macrophages are induced to engulf and destroy infected cells.[1]

  • Immune System Modulation: Promotes the maturation and activity of dendritic cells, potentially enhancing the host's anti-HIV immune response.[1]

The "LS" modification specifically enhances binding to the neonatal Fc receptor (FcRN), which rescues the antibody from degradation, thereby extending its serum half-life by 3- to 4-fold compared to the parent antibody.[3]

10-1074-LS_Mechanism_of_Action cluster_0 10-1074-LS (bNAb) cluster_1 HIV-1 Virion cluster_2 Host Immune System bnab 10-1074-LS v3 V3 Loop bnab->v3 Binds to nk_cell NK Cell bnab->nk_cell Activates (ADCC) macrophage Macrophage bnab->macrophage Induces Phagocytosis hiv HIV-1 cd4 Host Cell (e.g., T-Cell) v3->cd4 Prevents Entry

Caption: Mechanism of action for 10-1074-LS.

Quantitative Data from Clinical Trials

The following tables summarize the dosing and administration of 10-1074-LS in various clinical trials. It is frequently administered in combination with another bNAb, 3BNC117-LS (teropavimab), which targets the CD4 binding site.[3][4]

Table 1: 10-1074-LS Dosing Regimens in Select Clinical Trials

Clinical Trial IDStudy PhasePatient Population10-1074-LS DoseCombination Agent(s)
NCT02511990Phase 1Adults with and without HIV3, 10, or 30 mg/kg (single IV infusion)None
Tatelo Study (NCT03707977)Phase 1/2Virally suppressed children with HIV-130 mg/kg (IV infusion every 4 weeks)VRC01LS
RIO Trial (NCT04319367)Phase 2Adults with primary HIV infection on ARTNot specified, given as IV infusion3BNC117-LS
LONGBNAB StudyPhase 1Adults with HIV on suppressive ART10 mg/kg (IV infusion at weeks 0, 20, 40)3BNC117-LS (30 mg/kg)
GS-US-536-5939 (NCT05729568)Not specifiedAdults with HIVNot specified, given every 6 monthsTeropavimab (3BNC117-LS) and Lenacapavir
A5374 (NCT06071767)Not specifiedAdults with acute HIV infection on ARTNot specified3BNC117-LS, T-cell vaccines, Vesatolimod

Table 2: Pharmacokinetic and Efficacy Data Summary

ParameterStudy PopulationValue/ResultCitation
Serum Half-Life (unmodified 10-1074) Adults with HIV12.8 days[1]
Serum Half-Life (unmodified 10-1074) Adults without HIV24 days[1]
Serum Half-Life (10-1074-LS) Uninfected macaques3.8 weeks (3.8-fold increase)[1]
Cmax (first dose, 30 mg/kg) Children with HIV-1Median: 1,405 mcg/mL (Range: 876–1,999)[5]
Trough (Day 28, first dose, 30 mg/kg) Children with HIV-1Median: 133 mcg/mL (Range: 84–319)[5]
Viral Suppression (RIO Trial) Adults post-ART interruption (Week 20)75% in bNAb group vs. 8.8% in placebo group maintained viral control.[1][2]
Viral Suppression (Tatelo Study) Children post-ART interruption (24 weeks)44% maintained viral load <40 copies/mL.[2]
Viral Suppression (NCT05729568) Adults on long-acting treatment (Week 26)96% maintained viral suppression, comparable to daily oral ART.[2]

Experimental Protocols

The following represents a generalized intravenous infusion protocol for 10-1074-LS based on information from clinical trials. Researchers must consult the specific, final protocol for any given study.

1. Patient Screening and Eligibility:

  • Confirm participant eligibility based on study-specific inclusion/exclusion criteria, which may include age, HIV-1 infection status, viral load, CD4+ T cell count, and current ART regimen.[6][7]

  • Obtain informed consent.

  • For participants who can become pregnant, a negative pregnancy test is required, and agreement to use effective contraception is mandatory.[6]

2. Dose Calculation and Preparation:

  • Calculate the required dose of 10-1074-LS based on the participant's most current body weight and the protocol-specified dosage (e.g., 10 mg/kg, 30 mg/kg).[6][8]

  • The drug is typically provided as a solution for injection/infusion.[9] Aseptic technique must be used for preparation.

  • Dilute the calculated dose in a suitable vehicle for intravenous infusion as specified by the investigational pharmacy manual.

3. Administration:

  • Administer 10-1074-LS via intravenous infusion.[6][9]

  • The infusion duration is typically between 30 to 60 minutes.[6]

  • The total administration time may be extended based on participant tolerance.[6]

  • Monitor the participant for any signs of infusion-related reactions. While generally well-tolerated, potential adverse events should be managed according to the study protocol.[2][5]

4. Post-Infusion Monitoring and Follow-up:

  • Conduct safety assessments to monitor for adverse events. In studies, infusions have been well tolerated with no severe infusion reactions reported.[2][5]

  • Collect blood samples for pharmacokinetic (PK) analysis at specified time points (e.g., end of infusion, 1 hour, 1 day, 1 week, 2 weeks, and 4 weeks post-infusion).[5]

  • Monitor virologic and immunologic markers, including HIV-1 RNA levels (viral load) and CD4+ T cell counts, at regular intervals throughout the study.[9]

  • In studies involving an analytical treatment interruption (ATI), where participants stop their standard ART, monitor viral load closely to determine the time to viral rebound.[9]

Infusion_Protocol_Workflow screening 1. Screening & Consent eligibility Inclusion/Exclusion Criteria Met? screening->eligibility dose_prep 2. Dose Calculation & Preparation eligibility->dose_prep Yes end Study Follow-up / Completion eligibility->end No (Screen Fail) infusion 3. IV Infusion (30-60 min) dose_prep->infusion monitoring 4. Post-Infusion Monitoring infusion->monitoring pk_samples PK Blood Draws monitoring->pk_samples safety_assess Safety Assessments monitoring->safety_assess efficacy_assess Viral Load / CD4 Counts monitoring->efficacy_assess monitoring->end

Caption: Generalized workflow for 10-1074-LS clinical trial infusion.

Safety and Tolerability

Across multiple studies, 10-1074-LS, both alone and in combination with other bNAbs, has been generally well-tolerated.[5]

  • Infusion Reactions: No infusion reactions were reported in the Tatelo study in children.[2][5]

  • Adverse Events: In the same study, most adverse events were Grade 1 (88%) or Grade 2 (10%).[5] One instance of a possibly related severe side effect (neutropenia) was noted.[2] The most common side effect reported in another trial was fatigue.[2]

  • Treatment Discontinuation: No participants in the Tatelo study discontinued (B1498344) treatment due to severe side effects.[2]

These notes are intended for informational purposes and should not replace the detailed protocols and documentation specific to a clinical trial.

References

Method

Measuring 10-1074 Concentration in Serum: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 10-1074 is a potent broadly neutralizing human monoclonal antibody (bNAb) that targets the V3 glycan supersite on the HIV-1 envelope protein.[1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-1074 is a potent broadly neutralizing human monoclonal antibody (bNAb) that targets the V3 glycan supersite on the HIV-1 envelope protein.[1] As a promising candidate for HIV-1 prevention and therapy, accurately quantifying its concentration in serum is critical for pharmacokinetic (PK) studies, dose-response assessments, and overall clinical development.[2] This document provides detailed application notes and experimental protocols for the validated methods used to measure 10-1074 serum concentrations.

The primary and most widely cited method for quantifying total 10-1074 concentration is a specific and validated sandwich Enzyme-Linked Immunosorbent Assay (ELISA). For determining the concentration of biologically active antibody, a cell-based neutralization assay (TZM-bl assay) is employed. While less common for 10-1074 itself, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) represents a powerful, emerging platform for monoclonal antibody quantification and has been developed for other bNAbs.[3]

Quantitative Data Summary

Pharmacokinetic parameters of 10-1074 have been characterized in multiple clinical studies. The following tables summarize key quantitative data from these trials, including serum concentrations achieved at different dosages and the performance of the analytical assays.

Table 1: Pharmacokinetic Parameters of Intravenous 10-1074 in Clinical Studies

ParameterDoseValue (Median or Mean)PopulationReference
First Dose Cmax30 mg/kg1,405 µg/mL (Range: 876–1,999)Young Children[1][4][5]
First Dose Trough (Day 28)30 mg/kg133 µg/mL (Range: 84–319)Young Children[1][4][5]
Average Concentration (C_ave)30 mg/kg (First Dose)432 µg/mL (Range: 324–706)Young Children[1][4]
Serum Half-life3, 10, or 30 mg/kg12.8 daysAdults with HIV[2]
Serum Half-life3, 10, or 30 mg/kg24 daysAdults without HIV[2]
Concentration at Viral Rebound10 mg/kg23.7 µg/mL (Mean)Adults with HIV[6]
Concentration at Viral Rebound30 mg/kg76.9 µg/mL (Mean)Adults with HIV[6]

Table 2: Performance of Validated Immunoassays for 10-1074 Quantification

Assay TypeParameterValueReference
Sandwich ELISALower Limit of Quantitation (LLOQ)0.41 µg/mL[7][8]
Sandwich ELISALower Limit of Detection (LLOD)0.14 µg/mL[8]
TZM-bl Neutralization AssayLower Limit of Detection (LLOD)0.01 µg/mL[8]

Experimental Protocols & Methodologies

Method 1: Sandwich ELISA for Total 10-1074 Concentration

This protocol describes a validated sandwich ELISA for the specific quantification of 10-1074 in human serum.[1] The assay utilizes a specific anti-idiotypic monoclonal antibody for capture, ensuring high specificity for 10-1074.

Principle: A high-binding microplate is coated with an anti-idiotypic antibody that specifically recognizes the 10-1074 antibody. Serum samples, standards, and controls are added to the wells, and any 10-1074 present is captured by the antibody. A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the human IgG Fc region is then added to detect the captured 10-1074. Finally, a substrate is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of 10-1074 in the sample, which is quantified by comparing its absorbance to a standard curve.

Materials:

  • High-bind 96-well polystyrene plates

  • Capture Antibody: Anti-10-1074 idiotype monoclonal antibody (e.g., anti-ID 3A1-4E11 mAb)[1][8]

  • Detection Antibody: HRP-conjugated goat anti-human IgG Fc-specific antibody[1][8]

  • Standard: Clinical grade, GMP-manufactured 10-1074 drug product[1]

  • Serum Samples, Quality Controls (QCs)

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 5% Milk Blotto in PBS)[8]

  • Assay Diluent (e.g., 5% Milk Blotto, 5% Normal Goat Serum, 0.05% Tween 20 in PBS)[8]

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol:

  • Coating: Dilute the anti-ID 3A1-4E11 mAb capture antibody to 2 µg/mL in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 2-8°C.[8]

  • Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Sample and Standard Incubation:

    • Prepare a standard curve by serially diluting the 10-1074 standard in Assay Diluent.

    • Dilute serum samples and QCs in Assay Diluent (a minimum dilution of 1:50 is recommended to minimize matrix effects).[8]

    • Add 100 µL of standards, samples, and QCs to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody Incubation: Dilute the HRP-conjugated goat anti-human IgG Fc antibody in Assay Diluent according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2, but increase the number of washes to 5.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.

  • Reaction Stop: Add 100 µL of Stop Solution to each well to stop the reaction.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Analysis: Subtract the absorbance of blank wells from all readings. Use a 5-parameter logistic (5-PL) curve-fitting algorithm to plot the standard curve and determine the concentration of 10-1074 in the unknown samples.[1][8]

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_analysis Data Analysis p1 Coat Plate with Anti-ID Capture Ab p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 a1 Add Standards, QCs & Samples p4->a1 a2 Incubate & Wash a1->a2 a3 Add HRP-conjugated Detection Ab a2->a3 a4 Incubate & Wash a3->a4 a5 Add TMB Substrate a4->a5 a6 Stop Reaction a5->a6 d1 Read Absorbance at 450 nm a6->d1 d2 Calculate Concentration (5-PL Curve Fit) d1->d2

Figure 1. Workflow for the 10-1074 Sandwich ELISA Protocol.

Method 2: TZM-bl Neutralization Assay for Functional 10-1074 Concentration

This assay measures the concentration of functionally active 10-1074 in serum by quantifying its ability to neutralize HIV-1 infectivity in a cell-based assay.[6][9]

Principle: The TZM-bl cell line is a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4 and contains integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 Tat promoter. When these cells are infected with HIV-1, the viral Tat protein activates the promoter, leading to the expression of luciferase. Serum containing 10-1074 is pre-incubated with a known amount of an HIV-1 pseudovirus that is sensitive to 10-1074. This mixture is then added to the TZM-bl cells. If active 10-1074 is present, it will neutralize the virus, preventing it from infecting the cells and thus reducing the luciferase signal. The concentration of active 10-1074 is determined by comparing the neutralizing activity of the serum sample to that of a standard curve generated with a known concentration of 10-1074.[10]

Materials:

  • TZM-bl cells

  • HIV-1 Env-pseudotyped virus (sensitive to 10-1074)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Heat-inactivated serum samples, standards, and controls

  • DEAE-Dextran

  • Luciferase assay reagent (e.g., Bright-Glo)

  • Luminometer

  • 96-well flat-bottom cell culture plates

Protocol:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Sample and Standard Preparation:

    • Heat-inactivate all serum samples and controls at 56°C for 1 hour.[6]

    • Prepare serial dilutions of the 10-1074 standard and the heat-inactivated serum samples in culture medium.

  • Neutralization Reaction:

    • In a separate 96-well plate, mix 50 µL of the diluted samples/standards with 50 µL of the HIV-1 pseudovirus (pre-titered to yield a desired luciferase signal).

    • Incubate for 1 hour at 37°C.

  • Infection:

    • Remove the medium from the TZM-bl cells seeded on Day 1.

    • Add 100 µL of the virus-antibody mixture to the cells. Include wells for virus-only (no antibody) and cell-only (no virus) controls.

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading:

    • Aspirate the supernatant from the wells.

    • Lyse the cells by adding 100 µL of luciferase assay reagent to each well.

    • Incubate for 2 minutes at room temperature to allow for complete lysis.

    • Measure the luminescence (Relative Light Units - RLU) using a luminometer.

  • Analysis:

    • Calculate the percent neutralization for each sample dilution relative to the virus-only control.

    • Determine the dilution of serum that results in 50% inhibition (ID50).

    • The concentration of active 10-1074 in the serum is calculated by comparing the sample's ID50 titer to the 50% inhibitory concentration (IC50) of the 10-1074 standard.[10]

Figure 2. Workflow for the TZM-bl Neutralization Assay.

References

Application

Application Notes and Protocols for 10-1074 in Passive Immunization Studies

For Researchers, Scientists, and Drug Development Professionals Introduction 10-1074 is a potent broadly neutralizing antibody (bNAb) that has shown significant promise in the field of HIV-1 research and development. It...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-1074 is a potent broadly neutralizing antibody (bNAb) that has shown significant promise in the field of HIV-1 research and development. It is a recombinant human IgG1 monoclonal antibody that specifically targets the V3 glycan supersite on the HIV-1 envelope protein (gp120).[1] This binding interaction is crucial for the antibody's mechanism of action, which involves the neutralization of the virus and the prevention of its entry into host cells. Passive immunization with 10-1074, the direct administration of the antibody, is a key strategy being investigated for both the prevention and treatment of HIV-1 infection.[2][3]

These application notes provide a comprehensive overview of the use of 10-1074 in passive immunization studies, summarizing key quantitative data from clinical trials and detailing relevant experimental protocols. This information is intended to guide researchers in designing and executing studies involving this promising therapeutic agent.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials investigating 10-1074 in passive immunization studies.

Table 1: Pharmacokinetic Properties of 10-1074

ParameterValuePopulationStudy Identifier
Half-life (t½) 24.0 daysHIV-uninfected individualsNCT02511990[1]
12.8 daysHIV-1-infected individualsNCT02511990[1]
Peak Concentration (Cmax) 1,405 µg/mL (median)Children on ART (30 mg/kg dose)NCT03707977[4]
Trough Concentration 133 µg/mL (median)Children on ART (30 mg/kg dose)NCT03707977[4]

Table 2: Efficacy of 10-1074 in HIV-1 Infected Individuals

Study IdentifierPopulationDosageKey Efficacy Endpoint
NCT02511990 Viremic adults with 10-1074-sensitive virus30 mg/kg (single IV infusion)Mean viral load decline of 1.52 log10 copies/mL[1]
NCT03707977 ("Tatelo Study") Early-treated children on ART30 mg/kg (IV, every 4 weeks) with VRC01LS44% maintained viral suppression (<40 copies/mL) for 24 weeks after ART interruption

Signaling Pathway and Mechanism of Action

10-1074 exerts its antiviral effects through multiple mechanisms. The primary mechanism is the direct neutralization of HIV-1 by binding to the V3 glycan supersite on the gp120 envelope protein. This binding sterically hinders the conformational changes required for the virus to engage with the host cell receptors (CD4 and co-receptors), thereby blocking viral entry.

Furthermore, as an IgG1 antibody, 10-1074 can engage with Fc receptors on immune cells, leading to effector functions such as Antibody-Dependent Cellular Cytotoxicity (ADCC). In ADCC, Natural Killer (NK) cells recognize and kill HIV-1-infected cells that are coated with 10-1074.

10-1074_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_host Host Cell HIV_gp120 gp120 Envelope (V3 Glycan Supersite) CD4_Receptor CD4 Receptor HIV_gp120->CD4_Receptor Binding Inhibited Viral_Entry_Blocked Viral Entry Blocked HIV_gp120->Viral_Entry_Blocked Co_Receptor Co-Receptor (CCR5/CXCR4) CD4_Receptor->Co_Receptor Interaction Prevented Infected_Cell Infected Host Cell (Expressing gp120) Cell_Lysis Infected Cell Lysis Infected_Cell->Cell_Lysis 10-1074 10-1074 bNAb 10-1074->HIV_gp120 Binds to V3 Glycan Supersite 10-1074->Infected_Cell Binds to gp120 on cell surface NK_Cell Natural Killer (NK) Cell NK_Cell->Infected_Cell ADCC Mediated Killing

Caption: Mechanism of action of 10-1074, including neutralization and ADCC.

Experimental Protocols

Passive Immunization Workflow in a Clinical Setting

This protocol outlines a general workflow for a passive immunization study with 10-1074, based on protocols from clinical trials such as NCT02511990 and NCT03707977.

Passive_Immunization_Workflow Screening Participant Screening - HIV-1 Status - Viral Load - CD4 Count - Genotypic/Phenotypic  Sensitivity to 10-1074 Enrollment Enrollment Screening->Enrollment Baseline Baseline Assessment - Collect Blood Samples  (Viral Load, CD4, PK) - Clinical Evaluation Enrollment->Baseline Infusion 10-1074 Infusion (e.g., 30 mg/kg IV) Baseline->Infusion Monitoring Post-Infusion Monitoring - Regular Blood Draws for:  - Viral Load  - 10-1074 Concentration (PK)  - CD4 Count  - Safety Labs Infusion->Monitoring Endpoint Primary Endpoint Assessment (e.g., Change in Viral Load, Time to Viral Rebound) Monitoring->Endpoint Follow_Up Long-term Follow-up - Monitor for Safety and  Durability of Response Endpoint->Follow_Up

Caption: General experimental workflow for a passive immunization study with 10-1074.

Quantification of 10-1074 in Serum/Plasma by Sandwich ELISA

This protocol is a general guideline for quantifying 10-1074 concentrations in patient samples.

Materials:

  • High-binding 96-well ELISA plates

  • Anti-idiotypic antibody specific for 10-1074 (Capture antibody)

  • Recombinant 10-1074 standard

  • Patient serum or plasma samples

  • Biotinylated anti-human IgG antibody (Detection antibody)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture anti-idiotypic antibody (1-10 µg/mL in PBS) and incubate overnight at 4°C.[5]

  • Washing: Wash the plate 3 times with wash buffer.

  • Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.[6]

  • Washing: Wash the plate 3 times with wash buffer.

  • Sample and Standard Incubation: Add serially diluted 10-1074 standards and patient samples to the wells and incubate for 1-2 hours at 37°C.[5]

  • Washing: Wash the plate 3 times with wash buffer.

  • Detection Antibody Incubation: Add the biotinylated anti-human IgG detection antibody and incubate for 1 hour at 37°C.[5]

  • Washing: Wash the plate 3 times with wash buffer.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Development: Add TMB substrate and incubate in the dark for 15-30 minutes.[5]

  • Stopping the Reaction: Add stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Calculate the concentration of 10-1074 in the samples by comparing their absorbance to the standard curve.

HIV-1 Viral Load Quantification by Real-Time RT-PCR

This protocol provides a general outline for quantifying HIV-1 RNA in plasma samples. Commercial kits are widely used and their specific instructions should be followed.

Principle: This assay involves the reverse transcription of viral RNA into complementary DNA (cDNA), followed by the amplification of a specific target sequence in the HIV-1 genome using real-time polymerase chain reaction (PCR). The amount of amplified product is measured in real-time using fluorescent probes, allowing for the quantification of the initial amount of viral RNA.[7][8]

Procedure Outline:

  • Sample Preparation: Isolate viral RNA from patient plasma using a validated extraction method.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and HIV-1 specific primers.

  • Real-Time PCR:

    • Prepare a master mix containing PCR buffer, dNTPs, forward and reverse primers targeting a conserved region of the HIV-1 genome (e.g., gag, LTR), a fluorescently labeled probe, and a thermostable DNA polymerase.

    • Add the cDNA to the master mix.

    • Run the reaction on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, extension).

  • Data Analysis:

    • A standard curve is generated using known concentrations of an HIV-1 RNA standard.

    • The viral load in the patient samples is determined by comparing their amplification curves to the standard curve.

    • Results are typically reported as HIV-1 RNA copies/mL.[8]

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol describes a common method to assess the ability of 10-1074 to mediate the killing of HIV-1 infected cells by NK cells.

Materials:

  • Target cells: A CD4+ T-cell line susceptible to HIV-1 infection (e.g., CEM.NKR-CCR5) or primary CD4+ T cells.

  • Effector cells: Natural Killer (NK) cells, either from a cell line (e.g., NK92) or isolated from peripheral blood mononuclear cells (PBMCs).

  • HIV-1 virus stock for infecting target cells.

  • 10-1074 antibody.

  • Control antibody (e.g., an irrelevant human IgG1).

  • Cell viability dye (e.g., propidium (B1200493) iodide) or a cytotoxicity detection kit (e.g., LDH release assay).

  • Flow cytometer or plate reader.

Procedure:

  • Target Cell Preparation:

    • Infect the target cells with HIV-1 and culture for a sufficient time to allow for envelope protein expression on the cell surface.

    • Alternatively, coat uninfected target cells with recombinant gp120.

  • ADCC Reaction Setup:

    • Plate the target cells in a 96-well plate.

    • Add serial dilutions of 10-1074 or control antibody to the wells and incubate to allow for antibody binding to the target cells.

    • Add the effector NK cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

    • Incubate the plate for 4-6 hours at 37°C.

  • Measurement of Cell Lysis:

    • Flow Cytometry Method: Stain the cells with a viability dye and analyze by flow cytometry to determine the percentage of dead target cells.

    • LDH Release Method: Measure the release of lactate (B86563) dehydrogenase (LDH) from lysed cells into the supernatant using a commercial kit.

  • Data Analysis:

    • Calculate the percentage of specific lysis for each antibody concentration.

    • Plot the percentage of specific lysis against the antibody concentration to determine the ADCC activity of 10-1074.

Logical Relationship of 10-1074 Application

The successful application of 10-1074 in passive immunization studies relies on a logical progression from preclinical evaluation to clinical application, with a constant feedback loop of monitoring and data analysis.

10-1074_Application_Logic Preclinical Preclinical Studies - In vitro neutralization assays - Animal model efficacy - Toxicology Clinical_Trial_Design Clinical Trial Design - Phase 1 (Safety, PK) - Phase 2 (Efficacy) - Dose selection Preclinical->Clinical_Trial_Design Patient_Selection Patient Selection - HIV-1 sensitivity to 10-1074 - Clinical status Clinical_Trial_Design->Patient_Selection Passive_Immunization Passive Immunization (10-1074 Administration) Patient_Selection->Passive_Immunization Monitoring Monitoring - Viral Load - 10-1074 Levels - Emergence of Resistance Passive_Immunization->Monitoring Data_Analysis Data Analysis - Efficacy Assessment - Pharmacokinetic Modeling Monitoring->Data_Analysis Data_Analysis->Clinical_Trial_Design Informs future trials Outcome Clinical Outcome - Viral Suppression - Prevention of Infection Data_Analysis->Outcome

Caption: Logical flow of the application of 10-1074 in passive immunization studies.

References

Method

Application Notes and Protocols for the 10-1074 Antibody

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed guidelines and protocols for the use of the 10-1074 antibody, a potent broadly neutralizing antibody (bNAb) against...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the use of the 10-1074 antibody, a potent broadly neutralizing antibody (bNAb) against the Human Immunodeficiency Virus Type 1 (HIV-1).

Introduction

The 10-1074 antibody is a recombinant human IgG1 lambda monoclonal antibody that targets the V3 glycan supersite on the HIV-1 envelope glycoprotein (B1211001) gp120.[1][2] It is a next-generation bNAb with potent neutralizing activity against a wide array of HIV-1 strains.[1] The 10-1074 antibody is currently under investigation for both the prevention and treatment of HIV-1 infection.[1]

Antibody Characteristics:

CharacteristicDescription
Target V3 glycan supersite on HIV-1 envelope glycoprotein gp120
Isotype Human IgG1λ
Source Cloned from a single memory B cell of an HIV-1 infected individual
Mechanism of Action Neutralizes HIV-1 by binding to the envelope spike, inhibiting viral entry into host cells. It can also mediate effector functions such as antibody-dependent cellular cytotoxicity (ADCC).[1]

Handling and Storage

Proper handling and storage of the 10-1074 antibody are crucial to maintain its activity and ensure experimental reproducibility.

  • Storage:

    • Short-term (up to 1 month): Store at 2-8°C.

    • Long-term (up to 1 year): Aliquot to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Aliquoting: Aliquot the antibody into single-use volumes to minimize degradation from repeated freeze-thaw cycles.

  • Dilution: For working solutions, dilute the antibody in a buffer recommended for the specific application (e.g., PBS or cell culture medium).

  • Stability: Avoid prolonged exposure to room temperature.

Data Presentation

Neutralization Activity

The 10-1074 antibody has demonstrated potent neutralizing activity against a broad range of HIV-1 pseudoviruses. The half-maximal inhibitory concentration (IC50) values vary depending on the viral strain.

HIV-1 StrainCladeIC50 (µg/mL)Reference
BG505_T332NA0.015[3]
Q23_17A0.005[3]
AC10_29A0.001[3]
BJOX2000B< 0.01[4]
CE0217C< 0.01[4]
X1632B< 0.01[4]
25710A/E< 0.01[4]
TRO.11B-[5]
BF520A-[5]

Note: IC50 values can vary between assays and laboratories. This table provides a representative sample of the antibody's potency.

Binding Affinity

The binding affinity of the 10-1074 antibody to the HIV-1 envelope glycoprotein gp120 has been characterized using methods such as Surface Plasmon Resonance (SPR). The dissociation constant (Kd) is a measure of this affinity.

AntigenApparent Kd (nM)Reference
YU-2 gp120~1[6]
YU-2 gp140~1[6]
CN54 rgp120-[7]
JRFL rgp1200.86[7]

Note: Binding affinities can be influenced by the specific gp120 variant and the experimental conditions.

Experimental Protocols

TZM-bl Neutralization Assay

This assay measures the ability of the 10-1074 antibody to neutralize HIV-1 pseudoviruses by quantifying the reduction in luciferase reporter gene expression in TZM-bl cells.

Materials:

  • TZM-bl cells

  • HIV-1 pseudoviruses

  • 10-1074 antibody

  • Complete growth medium (DMEM, 10% FBS, penicillin-streptomycin)

  • DEAE-Dextran

  • Luciferase assay reagent

  • 96-well cell culture plates (white, solid-bottom for luminescence reading)

  • Luminometer

Protocol:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Antibody Dilution: Prepare serial dilutions of the 10-1074 antibody in complete growth medium.

  • Neutralization Reaction: In a separate 96-well plate, mix 50 µL of the diluted antibody with 50 µL of HIV-1 pseudovirus (pre-titered to yield a desired level of luciferase activity). Incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the TZM-bl cells and add 100 µL of the antibody-virus mixture to each well. Include wells with virus only (positive control) and cells only (background control).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading: After incubation, remove the supernatant and lyse the cells using a luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent neutralization for each antibody concentration by subtracting the background luminescence and normalizing to the positive control. Determine the IC50 value, which is the antibody concentration that results in a 50% reduction in luciferase activity.

TZM_bl_Workflow cluster_plate_prep Plate Preparation cluster_reaction_prep Reaction Preparation cluster_infection_analysis Infection and Analysis seed_cells Seed TZM-bl cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation add_mixture Add antibody-virus mixture to cells overnight_incubation->add_mixture dilute_ab Prepare serial dilutions of 10-1074 antibody mix_ab_virus Mix antibody and HIV-1 pseudovirus dilute_ab->mix_ab_virus incubation_1hr Incubate for 1 hour mix_ab_virus->incubation_1hr incubation_1hr->add_mixture incubation_48hr Incubate for 48 hours add_mixture->incubation_48hr read_luminescence Lyse cells and read luminescence incubation_48hr->read_luminescence calculate_ic50 Calculate % neutralization and IC50 read_luminescence->calculate_ic50

Workflow for the TZM-bl Neutralization Assay.
Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA to detect the binding of the 10-1074 antibody to recombinant HIV-1 gp120.

Materials:

  • Recombinant HIV-1 gp120

  • 10-1074 antibody

  • HRP-conjugated anti-human IgG secondary antibody

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • 96-well ELISA plates

  • Plate reader

Protocol:

  • Coating: Coat the wells of a 96-well ELISA plate with 100 µL of recombinant gp120 (1-5 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add 100 µL of diluted 10-1074 antibody to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance at 450 nm using a plate reader.

ELISA_Workflow coat Coat plate with recombinant gp120 wash1 Wash coat->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 add_primary Add 10-1074 antibody wash2->add_primary wash3 Wash add_primary->wash3 add_secondary Add HRP-conjugated secondary antibody wash3->add_secondary wash4 Wash add_secondary->wash4 add_substrate Add TMB substrate wash4->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate

Workflow for gp120 ELISA using 10-1074 antibody.
Western Blot

This protocol outlines the use of the 10-1074 antibody to detect HIV-1 gp120 in a Western blot.

Materials:

  • Cell lysates or viral lysates containing gp120

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • 10-1074 antibody

  • HRP-conjugated anti-human IgG secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation: Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Primary Antibody Incubation: Incubate the membrane with the 10-1074 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-human IgG secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

Flow Cytometry

This protocol describes the use of the 10-1074 antibody to detect surface expression of HIV-1 Env on infected cells.

Materials:

  • HIV-1 infected cells

  • Uninfected control cells

  • 10-1074 antibody

  • Fluorochrome-conjugated anti-human IgG secondary antibody

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fixable viability dye

  • Flow cytometer

Protocol:

  • Cell Preparation: Harvest and wash the infected and control cells with FACS buffer.

  • Viability Staining: Stain the cells with a fixable viability dye to exclude dead cells from the analysis.

  • Primary Antibody Staining: Incubate the cells with the 10-1074 antibody (diluted in FACS buffer) for 30-60 minutes on ice, protected from light.

  • Washing: Wash the cells twice with FACS buffer.

  • Secondary Antibody Staining: Incubate the cells with a fluorochrome-conjugated anti-human IgG secondary antibody for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with FACS buffer.

  • Fixation (Optional): Fix the cells with a suitable fixative (e.g., 1-4% paraformaldehyde).

  • Data Acquisition: Acquire the data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software, gating on live, single cells to determine the percentage of Env-positive cells and the mean fluorescence intensity.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of the 10-1074 antibody is the neutralization of HIV-1. By binding to the V3 glycan supersite on gp120, it sterically hinders the conformational changes required for the virus to engage with the host cell co-receptors (CCR5 or CXCR4), thereby blocking viral entry. In addition to direct neutralization, the Fc region of the 10-1074 antibody can engage with Fc receptors on immune cells, such as Natural Killer (NK) cells, leading to Antibody-Dependent Cellular Cytotoxicity (ADCC) of infected cells.

Mechanism_of_Action cluster_neutralization Viral Neutralization cluster_adcc Antibody-Dependent Cellular Cytotoxicity (ADCC) antibody 10-1074 Antibody binding Binding antibody->binding adcc_binding Fc-mediated Binding antibody->adcc_binding gp120 HIV-1 gp120 (V3 glycan supersite) gp120->binding conformational_change Blocks Conformational Change binding->conformational_change no_entry Inhibition of Viral Entry conformational_change->no_entry infected_cell HIV-1 Infected Cell (expressing gp120) infected_cell->adcc_binding fc_receptor Fc Receptor (on NK cell) fc_receptor->adcc_binding cell_lysis Lysis of Infected Cell adcc_binding->cell_lysis

Mechanism of action of the 10-1074 antibody.

References

Application

Application Notes and Protocols for HIV Reservoir Quantification Using 10-1074

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of the broadly neutralizing antibody (bNAb) 10-1074 for the quantification and character...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the broadly neutralizing antibody (bNAb) 10-1074 for the quantification and characterization of the latent HIV-1 reservoir. Detailed protocols for key experimental assays are provided to facilitate the application of this potent antibody in HIV cure research.

Introduction

The eradication of HIV-1 is hindered by the persistence of a latent viral reservoir in resting CD4+ T cells. Accurate quantification and characterization of this reservoir are critical for the development of curative strategies. The broadly neutralizing antibody 10-1074, which targets the V3 glycan supersite on the HIV-1 envelope protein, has emerged as a valuable tool for both therapeutic intervention and as a laboratory reagent to probe the latent reservoir.[1][2] This document outlines the mechanism of action of 10-1074, summarizes key quantitative data from clinical studies, and provides detailed protocols for its use in quantifying the replication-competent HIV reservoir.

Mechanism of Action of 10-1074

10-1074 is a potent human IgG1 monoclonal antibody that neutralizes a broad range of HIV-1 strains by binding to a conserved epitope at the base of the V3 loop and surrounding glycans on the viral envelope spike protein.[2][3] This binding prevents the virus from entering and infecting CD4+ T cells.[4] Beyond direct neutralization, 10-1074 can engage the host immune system through its Fc region, potentially leading to the elimination of infected cells via antibody-dependent cellular cytotoxicity (ADCC).[1][4]

Signaling Pathway and Mechanism of Action of 10-1074

10-1074_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_antibody 10-1074 Action cluster_cell Target & Infected Cells HIV_Virion HIV-1 Env_Spike Envelope Spike (gp120/gp41) HIV_Virion->Env_Spike expresses V3_Loop V3 Loop & Glycans Env_Spike->V3_Loop CD4_T_Cell CD4+ T Cell V3_Loop->CD4_T_Cell mediates entry 10-1074 10-1074 bNAb 10-1074->V3_Loop binds to 10-1074->CD4_T_Cell prevents entry into Infected_Cell Infected CD4+ T Cell 10-1074->Infected_Cell opsonizes NK_Cell NK Cell 10-1074->NK_Cell activates via Fc receptor Infected_Cell->NK_Cell ADCC

Caption: Mechanism of action of 10-1074 in HIV-1 neutralization and clearance of infected cells.

Quantitative Data Summary

Clinical trials have provided valuable quantitative data on the in vivo activity of 10-1074. These data are crucial for designing and interpreting experiments aimed at HIV reservoir quantification.

ParameterValueStudy PopulationReference
Pharmacokinetics
Half-life (t1/2) in HIV-infected individuals12.8 daysHIV-infected adults[1][2]
Half-life (t1/2) in uninfected individuals24.0 daysUninfected adults[1][2]
Antiviral Activity (30 mg/kg single infusion)
Mean viral load reduction1.52 log10 copies/mLViremic adults with 10-1074-sensitive virus[1]
Time to viral rebound2-17 weeks (in combination with 3BNC117)ART-suppressed adults during treatment interruption[5]
In Vitro Neutralization
Mean IC80 (Clade B pseudoviruses)0.13 µg/mLN/A[1]
Mean IC80 (Primary isolates)0.67 µg/mLN/A[1]
Reservoir Sensitivity (Geometric Mean IC80)0.093 - 0.243 µg/mLART-suppressed individuals[6]

Experimental Protocols

Quantitative Viral Outgrowth Assay (QVOA)

The QVOA is the gold-standard assay for measuring the frequency of latently infected cells capable of producing replication-competent virus. 10-1074 can be incorporated into this assay to assess the susceptibility of the outgrowth virus to neutralization.

Objective: To quantify the frequency of replication-competent HIV-1 proviruses in resting CD4+ T cells and to determine their sensitivity to 10-1074.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from an HIV-infected individual on suppressive antiretroviral therapy (ART).

  • CD4+ T Cell Isolation Kit (negative selection).

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and L-glutamine.

  • Phytohemagglutinin (PHA).

  • Interleukin-2 (IL-2).

  • Irradiated allogeneic PBMCs from an HIV-negative donor.

  • CD4-depleted PBMCs from an HIV-negative donor.

  • 96-well cell culture plates.

  • p24 ELISA kit.

  • 10-1074 antibody.

Protocol:

  • Isolation of Resting CD4+ T Cells:

    • Isolate PBMCs from whole blood by Ficoll-Paque density gradient centrifugation.

    • Enrich for resting CD4+ T cells by negative selection using a commercially available kit.

  • Cell Plating and Activation:

    • Perform a limiting dilution of the resting CD4+ T cells in a 96-well plate. A typical starting dilution is 1 x 106 cells/well, with five-fold serial dilutions.

    • Add 1 x 106 irradiated allogeneic PBMCs to each well.

    • Stimulate the cells with PHA (1 µg/mL) in the presence of IL-2 (100 U/mL).

  • Co-culture and Viral Outgrowth:

    • After 24 hours, wash the cells to remove PHA.

    • Resuspend the cells in fresh media containing IL-2.

    • Add 2 x 105 CD4-depleted PBMCs from an HIV-negative donor to each well to serve as targets for viral spread.

  • Neutralization with 10-1074:

    • For parallel assessment of neutralization sensitivity, add 10-1074 to a duplicate set of plates at a final concentration of 1-10 µg/mL.

    • Maintain the cultures for 14-21 days, performing a half-media change every 3-4 days.

  • Detection of Viral Outgrowth:

    • At day 14 and 21, collect supernatant from each well.

    • Measure the concentration of p24 antigen in the supernatant using a p24 ELISA kit. A well is considered positive if the p24 concentration is above the limit of detection.

  • Calculation of Infectious Units Per Million (IUPM) Cells:

    • Use a maximum likelihood method to calculate the frequency of latently infected cells (IUPM) based on the number of p24-positive wells at each cell dilution.

QVOA Experimental Workflow

QVOA_Workflow Start Start: PBMCs from HIV+ Donor Isolate_CD4 Isolate Resting CD4+ T Cells (Negative Selection) Start->Isolate_CD4 Limiting_Dilution Perform Limiting Dilution in 96-well plates Isolate_CD4->Limiting_Dilution Activation Activate with PHA and IL-2 + Irradiated Feeder Cells Limiting_Dilution->Activation Co-culture Co-culture with Target Cells (CD4-depleted PBMCs) Activation->Co-culture Neutralization Add 10-1074 to parallel plates Co-culture->Neutralization Incubation Incubate for 14-21 days Neutralization->Incubation p24_ELISA Measure p24 in Supernatant Incubation->p24_ELISA Calculate_IUPM Calculate IUPM p24_ELISA->Calculate_IUPM End End: Reservoir Size & Sensitivity Calculate_IUPM->End

Caption: Workflow for the Quantitative Viral Outgrowth Assay (QVOA).

TZM-bl Neutralization Assay

This assay is used to determine the concentration of 10-1074 required to inhibit viral entry by 50% or 80% (IC50/IC80).

Objective: To measure the neutralizing activity of 10-1074 against specific HIV-1 isolates or pseudoviruses.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes).

  • DMEM medium supplemented with 10% FBS, penicillin/streptomycin.

  • HIV-1 pseudovirus or infectious molecular clone.

  • 10-1074 antibody.

  • 96-well flat-bottom cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cell Plating:

    • Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.

  • Antibody Dilution and Virus Preparation:

    • Prepare serial dilutions of 10-1074.

    • Dilute the HIV-1 pseudovirus stock to a concentration that yields a high signal-to-noise ratio in the luciferase assay.

  • Neutralization Reaction:

    • In a separate plate, mix the diluted virus with the serially diluted 10-1074 antibody and incubate for 1 hour at 37°C.

  • Infection of TZM-bl Cells:

    • Remove the media from the TZM-bl cells and add the virus-antibody mixture.

    • Incubate for 48 hours at 37°C.

  • Luciferase Assay:

    • After 48 hours, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of neutralization for each antibody concentration relative to the virus-only control.

    • Determine the IC50 and IC80 values by fitting the data to a dose-response curve.

Concluding Remarks

The broadly neutralizing antibody 10-1074 is a powerful tool for the study of the latent HIV-1 reservoir. The protocols and data presented in these application notes provide a framework for researchers to utilize 10-1074 in their efforts to quantify, characterize, and ultimately eliminate the viral reservoir. The emergence of resistant variants highlights the importance of using 10-1074 in combination with other bNAbs or therapeutic agents for a more effective HIV cure strategy.[7]

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 10-1074 Large-Scale Production

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale production of the broadly n...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale production of the broadly neutralizing anti-HIV antibody, 10-1074.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Production Titer

  • Question: We are experiencing low yields of 10-1074 in our large-scale production runs. What are the potential causes and how can we improve the titer?

  • Answer: Low production titers are a known challenge in the manufacturing of 10-1074.[1] Several factors can contribute to this issue:

    • Suboptimal Expression System: The choice of expression system and cell line can significantly impact protein expression levels. While 10-1074 has been successfully produced in Chinese Hamster Ovary (CHO) cells and Nicotiana benthamiana, optimizing the cell line for high productivity is crucial.[2][3][4] For instance, stable CHO cell lines have been developed that can achieve productivity levels of over 2 g/L/day.

    • Codon Optimization: The nucleotide sequence of the antibody's heavy and light chains can be optimized for the specific expression host to enhance translation efficiency.

    • Culture Conditions: Suboptimal culture conditions, such as media composition, pH, temperature, and dissolved oxygen levels, can limit cell growth and antibody production. A systematic optimization of these parameters is recommended.

    • Plasmid Design: The design of the expression vector, including the choice of promoter and other regulatory elements, can influence the level of gene expression.

Issue 2: Product Aggregation

  • Question: We are observing significant aggregation of our purified 10-1074, particularly after low pH viral inactivation steps. What causes this and how can it be mitigated?

  • Answer: 10-1074 has a known propensity for aggregation, especially under low pH conditions which are common in bioprocessing.[1][5][6] This is often linked to the conformational instability of the antibody.[1]

    • Low pH Instability: The parental 10-1074 molecule has been shown to aggregate by up to 40% following incubation at pH 3.3.[1][6][7]

    • Mitigation Strategies:

      • Formulation Optimization: The addition of excipients such as polysorbates (e.g., Tween 80) to the formulation can help to stabilize the antibody and reduce aggregation.[2]

      • Protein Engineering: Introducing specific mutations in the antibody's framework region can significantly enhance its conformational stability and reduce aggregation. For example, a variant with specific light and heavy chain mutations showed no increase in aggregation after low pH incubation.[1][6][7]

      • Process Parameter Optimization: Minimizing the duration of exposure to low pH and optimizing the neutralization step can help reduce aggregation.

Issue 3: Poor Purification Performance

  • Question: We are facing challenges in purifying 10-1074, with reduced recovery after Protein A affinity chromatography. What could be the reason and what are the solutions?

  • Answer: Reduced recovery during purification can be a significant issue.

    • Protein A Binding: Modifications to the Fc region of the antibody, such as the LS mutation (M428L/N434S) intended to extend half-life, can sometimes lead to reduced binding to Protein A and consequently lower recovery.[2]

    • Troubleshooting Steps:

      • Buffer Optimization: The addition of detergents like Tween 80 to the purification buffers has been shown to improve the recovery of the non-mutated 10-1074.[2]

      • Alternative Purification Resins: If Protein A chromatography consistently results in low yields, exploring alternative affinity resins or other chromatography techniques (e.g., ion exchange, hydrophobic interaction) may be beneficial.

      • Analysis of Flow-through: Analyzing the flow-through and wash fractions from the Protein A column can help determine if the antibody is not binding efficiently.

Issue 4: Ensuring Correct Glycosylation

  • Question: Given that 10-1074 is a glycan-dependent antibody, how can we ensure correct glycosylation during large-scale production?

  • Answer: The neutralizing activity of 10-1074 is critically dependent on its recognition of a high-mannose N-glycan at the N332 site of the HIV-1 envelope protein.[8] Therefore, ensuring the correct glycan profile on the antibody itself is not the primary concern, but rather its ability to bind to the specific glycan on its target. However, the overall glycosylation of a therapeutic antibody can affect its stability, half-life, and effector functions.

    • Expression System Choice: The choice of expression system will determine the type of glycosylation. Mammalian cells like CHO will produce complex-type glycans, while plant-based systems like Nicotiana benthamiana can be engineered to produce specific glycoforms.

    • Glycan Analysis: It is essential to implement robust analytical methods to monitor the glycan profile of the produced 10-1074. This can include techniques like mass spectrometry and chromatography.

    • Binding Assays: Functional assays that confirm the binding of 10-1074 to its specific glycopeptide epitope are crucial quality control steps.

Quantitative Data Summary

Table 1: Stability and Aggregation of Parental 10-1074 vs. Engineered Variant

ParameterParental 10-1074 (+LS)Engineered Variant (with stabilizing mutations)Reference
Aggregation after low pH incubation (pH 3.3)40%No increase in aggregation[1][6][7]
Subvisible particles (≥2 μm) after 6 weeks at 40°C (100 mg/mL)-9-fold decrease compared to parental[1][6][7]
Thermal Stability (Tm) by DSF69.9°C (single transition)Increased conformational stability[1]

Table 2: Production Yield of 10-1074 and Variants in Nicotiana benthamiana

Antibody VariantExpression Yield (mg/kg of fresh leaf weight)Reference
10-1074 (non-modified)Up to 47[2]
10-1074 LS mutantBelow threshold for reasonable purification[2]

Experimental Protocols

Protocol 1: Assessment of Conformational Stability by Differential Scanning Fluorimetry (DSF)

  • Objective: To determine the thermal stability (melting temperature, Tm) of 10-1074 variants.

  • Methodology:

    • Prepare antibody samples at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).

    • Use a differential scanning fluorimeter instrument.

    • Heat the samples from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) with a defined ramp rate (e.g., 1°C/minute).

    • Monitor the change in intrinsic tryptophan fluorescence.

    • The melting temperature (Tm) is determined from the peak of the first derivative of the fluorescence intensity curve, representing the unfolding of the antibody domains.[1]

Protocol 2: Analysis of Aggregation by High-Performance Size-Exclusion Chromatography (HP-SEC)

  • Objective: To quantify the amount of high molecular weight (HMW) species (aggregates) in a 10-1074 sample.

  • Methodology:

    • Equilibrate an HP-SEC column (e.g., with a phosphate (B84403) buffer saline mobile phase).

    • Inject a defined amount of the antibody sample onto the column.

    • Monitor the eluent at a specific wavelength (e.g., 280 nm).

    • The chromatogram will show peaks corresponding to the monomer, dimer, and other HMW species.

    • Calculate the percentage of each species by integrating the area under the respective peaks.

Visualizations

HIV_Neutralization_by_10_1074 cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 Envelope Glycoprotein V3_Loop V3 Loop & N332 Glycan gp120->V3_Loop contains CD4_Receptor CD4 Receptor V3_Loop->CD4_Receptor Binding Blocked 10_1074 10-1074 Antibody 10_1074->V3_Loop Binds to

Caption: Mechanism of HIV-1 neutralization by 10-1074.

Experimental_Workflow start 10-1074 Production purification Purification (e.g., Protein A) start->purification low_ph_stress Low pH Stress (Viral Inactivation Mimic) purification->low_ph_stress analysis Analysis low_ph_stress->analysis hp_sec HP-SEC (Aggregation) analysis->hp_sec Quantify dsf DSF (Thermal Stability) analysis->dsf Assess end Stable Product hp_sec->end dsf->end

Caption: Experimental workflow for stability assessment of 10-1074.

References

Optimization

Technical Support Center: Enhancing the Neutralization Potency of 10-1074

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the neutralization p...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the neutralization potency of the anti-HIV-1 broadly neutralizing antibody (bNAb), 10-1074.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 10-1074?

A1: 10-1074 is a recombinant human IgG1 monoclonal antibody that neutralizes HIV-1 by targeting a complex epitope at the base of the V3 loop on the viral envelope (Env) glycoprotein (B1211001) spike.[1] Its binding is critically dependent on the presence of a glycan at the N332 supersite and interaction with the 324G(D/N)IR327 motif.[2][3]

Q2: What are the main strategies to improve the neutralization potency of 10-1074?

A2: Several key strategies have been successfully employed:

  • In Vivo Affinity Maturation: Utilizing mouse models with B cells engineered to express 10-1074 can generate variants with improved affinity and broader neutralization profiles through natural somatic hypermutation.[4][5][6]

  • Structure-Guided Rational Design: This involves making specific amino acid substitutions in the antibody's framework (FWRs) or complementarity-determining regions (CDRs) to enhance stability, affinity, or breadth.[7][8][9] Chimeric antibodies, combining features of 10-1074 and other bNAbs like PGT121, have also shown improved potency.[10]

  • Increasing Avidity: Engineering multispecific antibodies or using nanoparticle scaffolds (e.g., apoferritin) to present multiple 10-1074 Fab fragments can dramatically increase neutralization potency through avidity effects.[11]

  • Glycoengineering: Modifying the Fc glycan profile of 10-1074, such as by removing fucose, can enhance its effector functions like antibody-dependent cellular cytotoxicity (ADCC).[12]

  • Peptide Fusion: Fusing coreceptor-mimetic peptides to the antibody can improve its potency against specific HIV-1 strains.[13]

Q3: What are the most common viral escape pathways from 10-1074 neutralization?

A3: HIV-1 primarily escapes 10-1074 neutralization through mutations that disrupt its epitope.[14][15] The most frequent escape mutations involve the loss of the N332 potential N-linked glycosylation site (PNGS) or alterations in the 324G(D/N)IR327 motif at the base of the V3 loop.[2][3][16] These mutations can pre-exist as minor variants in a viral population or emerge under antibody pressure.[1][14]

Q4: Can computational models predict 10-1074 resistance?

A4: Yes, computational models are being developed to predict 10-1074 sensitivity based on HIV Env genotypic data.[17] These models analyze sequences for mutations known to confer resistance, particularly at the N332 glycan site. However, their accuracy can be limited by the availability of large neutralization datasets for training.[17][18]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments to engineer and evaluate 10-1074 variants.

Problem 1: Engineered 10-1074 variant shows reduced or no neutralization potency.
Possible Cause Troubleshooting Step
Disruption of Paratope: The introduced mutation(s) may have altered the antibody's binding site, reducing its affinity for the Env epitope.- Revert to the original sequence and design new mutations using structure-guided modeling to avoid critical contact residues.[8] - Perform binding assays (e.g., ELISA, SPR) with recombinant Env protein to confirm if binding affinity is compromised.
Incorrect Antibody Folding/Assembly: Mutations, particularly in the framework regions, might lead to improper antibody folding and stability.[9]- Analyze the variant for signs of aggregation using size-exclusion chromatography (SEC). - Assess conformational stability using differential scanning fluorimetry (DSF) or chemical denaturation assays.[9] - Co-express with chaperones to aid proper folding.
Viral Strain Resistance: The pseudovirus panel used for testing may contain strains intrinsically resistant to 10-1074, such as those lacking the N332 glycan.[19][20]- Sequence the env gene of the test viruses to confirm the presence of the 10-1074 epitope (N332 glycan and GDIR motif).[3] - Test against a reference panel of known 10-1074-sensitive viruses (e.g., BG505.T332N).[4]
Problem 2: Low yield or aggregation of purified 10-1074 variant.
Possible Cause Troubleshooting Step
Low Expression Levels: The engineered construct may be poorly expressed by the host cell line (e.g., HEK293, CHO).- Optimize transfection or transduction protocols. - Consider codon optimization of the antibody sequence for the expression host. - Test different expression vectors or host cell lines.
Protein Aggregation: The variant may have reduced solubility or stability, leading to aggregation during purification or storage.[21]- Optimize purification buffers by adjusting pH, salt concentration, or adding stabilizing excipients.[21] - Perform purification steps at 4°C to minimize aggregation. - Use size-exclusion chromatography (SEC) as a final polishing step to remove aggregates.[22]
Inefficient Purification: The affinity resin (e.g., Protein A/G) may not be binding the antibody efficiently, or elution conditions may be suboptimal.[23]- Ensure the correct resin is used for the antibody isotype (human IgG1). - Optimize binding, wash, and elution buffers. A step-wise pH gradient for elution can sometimes improve recovery.[23] - Check for column blockages or resin degradation.[21]
Problem 3: High variability or inconsistent results in neutralization assays.
Possible Cause Troubleshooting Step
Assay Reagent Inconsistency: Variability in virus stock titer, cell viability, or reagent concentrations.- Re-titer virus stocks before each experiment. - Ensure TZM-bl cells are healthy, within a low passage number, and plated at a consistent density.[24][25] - Prepare fresh dilutions of antibodies and controls for each assay.
Suboptimal Assay Conditions: The concentration of DEAE-Dextran or other enhancers may not be optimal for the virus-cell combination.- Perform a titration experiment to determine the optimal concentration of DEAE-Dextran for enhancing infectivity without causing cytotoxicity.[24]
Non-specific Inhibition: Components in the antibody preparation (not the antibody itself) may be causing non-specific effects on cells or virus.- Include a negative control antibody of the same isotype to account for non-specific effects. - Ensure the final buffer composition in all wells is consistent.

Data Presentation: Potency Improvements

The following tables summarize quantitative data from studies that successfully improved 10-1074's neutralization capabilities.

Table 1: Improvement of 10-1074 Potency via Multimerization

Antibody FormatTarget VirusFold Potency Increase (IC50) vs. IgGReference
10-1074 scFab-ApoferritinPVO.04~4[11]
10-1074 scFab-ApoferritinJRCSF~40[11]
10-1074 scFab-ApoferritinBG505 T332N~10[11]
10-1074 scFab-Apoferritint278-50~5[11]
Fold potency increase is calculated as the parental IgG IC50 divided by the Fab-apoferritin fusion IC50.

Table 2: Neutralization IC50 (µg/mL) of In Vivo Affinity Matured 10-1074 Variants

AntibodyBG505-T332NCRF250Fold Improvement vs. WT (Geometric Mean)Reference
Wild-Type 10-1074 0.0410.13-[4]
Variant 10-1074-v1 0.0090.015~6.5x[4][26]
Variant 10-1074-v15 0.0110.021~4.7x[4][26]
Variants were isolated from mice with B cells edited to express human 10-1074 after immunization.

Experimental Protocols

Key Protocol: TZM-bl Neutralization Assay

This assay is the standard for measuring the neutralizing activity of antibodies against HIV-1 Env-pseudotyped viruses. It quantifies the reduction in virus entry into TZM-bl reporter cells, which express luciferase and β-galactosidase under the control of the HIV-1 LTR.[24][25][27]

Materials:

  • TZM-bl cells (NIH AIDS Reagent Program)

  • Growth Medium (GM): DMEM with 10% FBS, and antibiotics.

  • HEK293T cells for pseudovirus production.

  • HIV-1 env expression plasmid and backbone plasmid (e.g., pSG3ΔEnv).

  • Transfection reagent.

  • DEAE-Dextran.

  • Luciferase substrate and lysis buffer.

  • 96-well flat-bottom culture plates.

  • Luminometer.

Methodology:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with an Env-expression plasmid and an env-deficient HIV-1 backbone plasmid.

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.

    • Clarify the supernatant by centrifugation and filtration. Aliquot and store at -80°C.

    • Determine the 50% tissue culture infectious dose (TCID50) to establish the appropriate virus dilution for the neutralization assay, aiming for a relative luminescence unit (RLU) output of 50,000-150,000.[24]

  • Neutralization Assay:

    • Seed TZM-bl cells in 96-well plates at 1 x 104 cells per well in 100 µL of GM and incubate overnight.

    • On a separate plate, prepare serial dilutions of the 10-1074 variants (and wild-type control) in GM.

    • Add a standardized amount of pseudovirus to each antibody dilution. Include virus-only wells (positive control) and cell-only wells (background control).

    • Incubate the virus-antibody mixture for 1 hour at 37°C.

    • Aspirate the media from the TZM-bl cells.

    • Add 100 µL of the virus-antibody mixture to the cells. Add DEAE-Dextran to the medium to enhance infectivity at a pre-determined optimal concentration.[24]

    • Incubate for 48 hours at 37°C.

  • Luminescence Reading:

    • Aspirate the supernatant from the wells.

    • Lyse the cells using a luciferase lysis buffer.

    • Add luciferase substrate to each well and immediately measure the RLU using a luminometer.

  • Data Analysis:

    • Subtract the average RLU of the cell-only control wells from all other wells.

    • Calculate the percent neutralization for each antibody concentration relative to the virus-only control.

    • Determine the 50% inhibitory concentration (IC50), the concentration at which the antibody inhibits 50% of viral entry, using a non-linear regression curve fit.[25]

Visualizations

Caption: Workflow for engineering and evaluating 10-1074 variants.

HIV_Env_Epitope cluster_env HIV-1 Env Glycoprotein (gp120) cluster_ab 10-1074 Antibody cluster_escape Resistance / Escape Mutations V3 V3 Loop Base GDIR GDIR Motif (324-327) MutGDIR Alteration of GDIR sequence GDIR->MutGDIR Mutates to N332 N332 Glycan MutN332 Loss of N332 glycosylation site N332->MutN332 Mutates to Ab 10-1074 Paratope Ab->GDIR Binds Ab->N332 Binds MutGDIR->Ab Prevents Binding MutN332->Ab Prevents Binding

References

Troubleshooting

Technical Support Center: Overcoming 10-1074 Resistance in HIV-1

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the broadly neutralizing antibody (bNAb) 10...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the broadly neutralizing antibody (bNAb) 10-1074 and encountering resistance in HIV-1 strains.

Frequently Asked Questions (FAQs)

Q1: We are observing a loss of neutralization potency with 10-1074 in our experiments. What are the common causes?

A1: Loss of 10-1074 neutralization is primarily linked to mutations in the HIV-1 envelope (Env) glycoprotein, specifically within the V3 loop and surrounding glycans, which constitute the antibody's binding site. The most critical site for 10-1074 binding is the glycan at position N332.[1] Mutations that disrupt this N-linked glycosylation site (PNGS) are the most common cause of resistance.[1][2] Other key resistance-associated mutations occur at residues 325 and 334.[3][4] It's also possible that pre-existing resistant variants within your viral population are being selected for under the pressure of 10-1074.[2][4]

Q2: How can we identify if our HIV-1 strain has mutations conferring resistance to 10-1074?

A2: To identify resistance mutations, you should perform sequence analysis of the HIV-1 env gene from the resistant viral population. Specifically, focus on the V3 loop region. Look for mutations at key positions N332, S334, and D/N325.[4] A common method is to amplify and sequence the env gene from viral RNA or proviral DNA. For a more comprehensive analysis, especially for detecting minor variants, deep sequencing is recommended.[4]

Q3: What are the primary strategies to overcome 10-1074 resistance in our experimental models?

A3: The most effective strategy to combat 10-1074 resistance is combination therapy with other broadly neutralizing antibodies that target different epitopes on the HIV-1 Env protein.[5][6][7] The combination of 10-1074 with 3BNC117, a bNAb that targets the CD4 binding site, has been shown to be particularly effective in suppressing a wider range of HIV-1 strains and preventing the emergence of escape mutants.[5][6][8] This is because the virus would need to acquire mutations in two distinct epitopes to escape both antibodies, which is less likely to occur.[1]

Q4: We are planning a combination therapy experiment. Which bNAbs are recommended for use with 10-1074?

A4: The most extensively studied and effective partner for 10-1074 is 3BNC117.[5][6][8] This combination has demonstrated synergistic effects and has been successful in maintaining viral suppression in clinical trials.[6][8] Other bNAbs targeting non-overlapping epitopes, such as the CD4 binding site antibody VRC01, have also been shown to be effective in neutralizing 10-1074-resistant strains.[9][10][11]

Q5: Can pre-existing resistance to 10-1074 impact the efficacy of therapy from the start?

A5: Yes, pre-existing resistance mutations, even at low frequencies within the viral population, can significantly diminish the therapeutic effectiveness of 10-1074 monotherapy.[2][4] These minor variants can be rapidly selected for under antibody pressure, leading to viral rebound.[10] Therefore, it is crucial to screen for pre-existing resistance mutations before initiating experiments or clinical interventions involving 10-1074.[2][12]

Troubleshooting Guides

Problem: Unexpectedly high IC50 values for 10-1074 in a neutralization assay.
Possible Cause Troubleshooting Step
Presence of known resistance mutations. 1. Sequence the env gene of the viral strain. 2. Analyze the sequence for mutations at positions N332, S334, and D/N325.[4]
Emergence of novel resistance mutations. 1. If no known resistance mutations are found, consider the possibility of novel escape mutations. 2. Perform deep mutational scanning to comprehensively map all mutations that confer resistance.[1]
Issues with the neutralization assay. 1. Verify the concentration and integrity of the 10-1074 antibody. 2. Use a known sensitive and a known resistant HIV-1 strain as positive and negative controls.
Problem: Viral rebound in an in vivo model despite 10-1074 treatment.
Possible Cause Troubleshooting Step
Selection of pre-existing resistant variants. 1. Sequence the viral population from baseline and at the time of rebound. 2. Compare the sequences to identify the enrichment of resistance mutations.[4]
De novo evolution of resistance. 1. Longitudinal sequencing of the viral population can reveal the evolutionary pathways to resistance.
Suboptimal antibody concentration. 1. Measure the serum concentration of 10-1074 to ensure it is within the therapeutic range.
10-1074 Monotherapy. 1. Monotherapy is often insufficient to prevent the emergence of resistant variants.[10] 2. Implement a combination therapy approach with a bNAb targeting a different epitope, such as 3BNC117.[6][7]

Quantitative Data Summary

Table 1: Key Resistance Mutations to 10-1074

Position Common Mutation Mechanism of Resistance Reference
N332N332T/SDisrupts the essential N-linked glycosylation site.[1][2]
S334S334NCan shift the glycosylation site, altering antibody recognition.[4]
D325D325E/NAlters a contact site for the antibody.[3][4]

Table 2: Efficacy of Combination Therapy in Clinical Trials

bNAb Combination Outcome Reference
10-1074 + 3BNC117Maintained viral suppression for a median of 21 weeks in individuals with sensitive viruses.[6][6][7]
10-1074 + 3BNC117In a study with an eight-dose regimen, complete viral suppression was achieved for 43 weeks post-ART interruption without the emergence of escape mutants.[8][8]
10-1074 + VRC01LSIn participants who stopped ART, 44% maintained viral loads below 40 copies/mL through 24 weeks of bNAb-only treatment.[13][13]

Experimental Protocols

Protocol 1: Pseudovirus Neutralization Assay to Determine 10-1074 IC50

This protocol is a standard method to assess the neutralizing activity of antibodies against HIV-1 pseudoviruses.

  • Cell Culture: Maintain TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR) in DMEM supplemented with 10% FBS, penicillin, and streptomycin.

  • Pseudovirus Production: Co-transfect 293T cells with an HIV-1 env expression plasmid of the strain of interest and an env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv). Harvest the supernatant containing pseudoviruses 48-72 hours post-transfection.

  • Neutralization Assay:

    • Plate TZM-bl cells in a 96-well plate.

    • Prepare serial dilutions of the 10-1074 antibody.

    • Incubate the pseudovirus with the antibody dilutions for 1 hour at 37°C.

    • Add the virus-antibody mixture to the TZM-bl cells.

    • After 48 hours, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response curve to a non-linear regression model.

Protocol 2: Single-Genome Amplification and Sequencing of the HIV-1 env Gene

This method allows for the sequencing of individual proviral DNA molecules to identify resistance mutations.

  • DNA Extraction: Extract genomic DNA from patient peripheral blood mononuclear cells (PBMCs).

  • Endpoint Dilution: Perform a serial dilution of the genomic DNA to a point where, on average, less than one copy of the target DNA is present per well (endpoint dilution).

  • Nested PCR:

    • First Round PCR: Amplify the full-length env gene using outer primers.

    • Second Round PCR: Use the product from the first round as a template to amplify a smaller, nested region of env using inner primers.

  • Sequencing: Sequence the positive PCR products from the endpoint dilution. This ensures that the resulting sequence is from a single DNA molecule.

  • Sequence Analysis: Align the obtained sequences to a reference sequence to identify mutations at key resistance sites (N332, S334, D325).[4]

Visualizations

HIV_10_1074_Interaction cluster_virus HIV-1 Virion cluster_antibody 10-1074 bNAb Env Trimer Env Trimer V3 Loop V3 Loop Env Trimer->V3 Loop N332 Glycan N332 Glycan V3 Loop->N332 Glycan Neutralization Neutralization N332 Glycan->Neutralization leads to 10-1074 10-1074 10-1074->N332 Glycan Binding

Caption: Interaction of 10-1074 with the HIV-1 Env glycan.

Resistance_Mechanism cluster_sensitive Sensitive Strain cluster_resistant Resistant Strain 10-1074 10-1074 N332 Glycan N332 Glycan 10-1074->N332 Glycan Binds Neutralization Neutralization N332 Glycan->Neutralization Leads to 10-1074_res 10-1074 Mutated N332 Mutated N332 (No Glycan) 10-1074_res->Mutated N332 Binding Failed Viral Escape Viral Escape Mutated N332->Viral Escape Leads to

Caption: Mechanism of 10-1074 resistance via N332 mutation.

Experimental_Workflow Start Start: Observe 10-1074 Resistance Sequencing Sequence env Gene Start->Sequencing Analysis Identify Resistance Mutations (N332, etc.) Sequencing->Analysis Decision Mutations Present? Analysis->Decision Combination Implement Combination Therapy (e.g., +3BNC117) Decision->Combination Yes Troubleshoot Troubleshoot Assay/ Consider Novel Mutations Decision->Troubleshoot No Re-evaluate Re-evaluate Neutralization (Pseudovirus Assay) Combination->Re-evaluate End End: Resistance Overcome Re-evaluate->End

Caption: Workflow for addressing 10-1074 resistance.

References

Optimization

Technical Support Center: Troubleshooting ELISA Assay Inconsistencies

Welcome to the technical support center for our ELISA assays. This resource is designed to help you troubleshoot and resolve common inconsistencies you may encounter during your experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for our ELISA assays. This resource is designed to help you troubleshoot and resolve common inconsistencies you may encounter during your experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error in an ELISA experiment?

The most common sources of error in an ELISA experiment include improper pipetting technique, insufficient washing, incorrect incubation times or temperatures, and issues with reagent preparation or storage.[1][2][3][4] These can lead to a variety of problems, including high background, weak or no signal, and high variability between replicate wells.

Q2: How can I prevent the "edge effect" in my 96-well plate?

The "edge effect," where the outer wells of a plate show different results from the inner wells, is often caused by temperature and humidity variations across the plate.[5][6] To prevent this, ensure that the plate and all reagents are brought to room temperature before starting the assay.[1][2][6] Use a plate sealer during incubation steps to prevent evaporation and maintain a consistent temperature across all wells.[2][6]

Q3: What is a good coefficient of variation (CV) for my sample replicates?

A lower coefficient of variation (CV) indicates higher precision in your assay. Ideally, the CV for duplicate samples in an ELISA should be less than 20%.[5][6] A high CV suggests inconsistency in your technique or reagents.[1][5]

Troubleshooting Guides

Below are detailed troubleshooting guides for the most common issues encountered during ELISA assays.

Issue 1: High Background

High background is characterized by high optical density (OD) readings in the blank or negative control wells, which can mask the specific signal from your samples and reduce the sensitivity of the assay.[1][7]

Troubleshooting High Background

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles and the soaking time (e.g., add a 30-second soak for each wash). Ensure complete removal of wash buffer by inverting the plate and tapping it on absorbent paper.[1][2] If using an automated plate washer, ensure all dispensing tubes are clean and not obstructed.[1]
Ineffective Blocking Increase the concentration of the blocking buffer or the blocking incubation time.[8][9] Consider trying a different blocking agent (e.g., BSA, casein, or non-fat dry milk). The addition of a non-ionic detergent like Tween-20 to the blocking buffer can also help.
Antibody Concentration Too High Perform a titration experiment to determine the optimal concentration for the primary and/or secondary antibodies.
Cross-Reactivity Ensure the secondary antibody is specific to the primary antibody's host species and has been pre-adsorbed to minimize cross-reactivity with other proteins in the sample. Run a control with only the secondary antibody to check for non-specific binding.
Contaminated Reagents Use fresh, sterile reagents and buffers.[10] Ensure the substrate solution is colorless before use, as a colored substrate indicates contamination or degradation.[11][12]
Extended Incubation Times Strictly adhere to the incubation times specified in the protocol.[1][3]
Issue 2: Weak or No Signal

This issue arises when the OD readings for your samples and positive controls are very low or indistinguishable from the background.

Troubleshooting Weak or No Signal

Possible Cause Recommended Solution
Improper Reagent Storage or Handling Ensure all kit components are stored at the recommended temperatures (typically 2-8°C) and have not expired.[2] Allow all reagents to come to room temperature for 15-20 minutes before use.[1][2]
Incorrect Reagent Preparation or Addition Double-check all dilution calculations and ensure reagents were added in the correct order as specified in the protocol.[2] Confirm that no essential reagent was omitted.
Antibody Concentration Too Low Increase the concentration of the primary or secondary antibody. A titration experiment may be necessary to find the optimal concentration.
Insufficient Incubation Time Ensure that incubation times are as recommended in the protocol.[2] For some assays, extending the incubation time (e.g., overnight at 4°C for the primary antibody) may increase the signal.
Inactive Enzyme or Substrate Check the expiration dates of the enzyme conjugate and substrate. Ensure the correct substrate is being used for the enzyme (e.g., TMB for HRP). Sodium azide (B81097) is an inhibitor of HRP and should not be present in buffers.
Degraded Standard Reconstitute a fresh vial of the standard. Ensure it has been stored and diluted correctly according to the protocol.[1]
Issue 3: High Coefficient of Variation (CV)

High CV between replicate wells indicates poor precision and can cast doubt on the reliability of your results.[1][5]

Troubleshooting High Coefficient of Variation (CV)

Possible Cause Recommended Solution
Inconsistent Pipetting Technique Ensure your pipettes are calibrated.[1] Use fresh pipette tips for each standard, sample, and reagent.[2] When pipetting, hold the pipette at a consistent angle and dispense the liquid against the side of the well to avoid splashing.[2] Ensure there are no air bubbles in the wells.[1][5]
Inadequate Plate Washing Ensure all wells are washed equally and thoroughly. An automated plate washer can improve consistency.[1][6] Make sure to completely remove the wash buffer after the final wash.[2]
Improper Mixing of Reagents Thoroughly mix all reagents before adding them to the wells.[4] For diluted samples, ensure they are well-mixed before plating.[3][4]
Plate Not Sealed During Incubation Use a plate sealer to cover the plate during all incubation steps to prevent evaporation and maintain temperature uniformity.[2][5]
Edge Effects Allow the plate and all reagents to equilibrate to room temperature before use.[6] Avoid stacking plates during incubation.

Experimental Protocols & Visualizations

Standard ELISA Workflow

The following diagram illustrates a typical sandwich ELISA workflow, which is a common format for quantitative immunoassays.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_sample Sample Incubation cluster_detection Detection cluster_conjugate Enzyme Conjugate cluster_substrate Substrate Addition & Reading coating Capture antibody is added to the wells of a 96-well plate. incubation1 Incubate to allow antibody to bind to the plate surface. coating->incubation1 wash1 Wash plate to remove unbound capture antibody. blocking Add blocking buffer to block non-specific binding sites. wash1->blocking incubation2 Incubate. blocking->incubation2 wash2 Wash plate. sample Add standards and samples to the wells. wash2->sample incubation3 Incubate to allow antigen to bind to capture antibody. sample->incubation3 wash3 Wash plate. detection_ab Add detection antibody. wash3->detection_ab incubation4 Incubate to allow detection antibody to bind to antigen. detection_ab->incubation4 wash4 Wash plate. conjugate Add enzyme-conjugated secondary antibody. wash4->conjugate incubation5 Incubate. conjugate->incubation5 wash5 Wash plate. substrate Add substrate. wash5->substrate incubation6 Incubate in the dark for color development. substrate->incubation6 stop_solution Add stop solution. incubation6->stop_solution read_plate Read absorbance on a plate reader. stop_solution->read_plate

Caption: A generalized workflow for a sandwich ELISA experiment.

Troubleshooting Logic Flow

When encountering inconsistent results, a systematic approach to troubleshooting is crucial. The following diagram outlines a logical flow for diagnosing common ELISA problems.

Troubleshooting_Flow start Inconsistent ELISA Results problem Identify the Primary Issue start->problem high_bg High Background problem->high_bg High OD in blanks low_signal Weak or No Signal problem->low_signal Low OD overall high_cv High CV problem->high_cv Poor replicates check_wash Review Washing Protocol high_bg->check_wash check_blocking Evaluate Blocking Step high_bg->check_blocking check_reagents Check Reagent Preparation & Storage high_bg->check_reagents low_signal->check_reagents check_incubation Verify Incubation Times & Temperatures low_signal->check_incubation high_cv->check_wash check_pipetting Assess Pipetting Technique high_cv->check_pipetting solution Implement Corrective Actions & Rerun Assay check_wash->solution check_blocking->solution check_reagents->solution check_incubation->solution check_pipetting->solution

Caption: A logical flowchart for troubleshooting common ELISA issues.

Hypothetical Signaling Pathway: Cytokine-Induced STAT3 Activation

Many ELISAs are designed to quantify proteins involved in cellular signaling. This diagram illustrates a simplified signaling pathway for the activation of STAT3 by a cytokine, a common target of interest in research.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimer) stat3->p_stat3 Dimerization dna DNA p_stat3->dna Translocation & DNA Binding transcription Gene Transcription dna->transcription cytokine Cytokine cytokine->receptor Binding

Caption: Simplified pathway of cytokine-induced STAT3 activation.

References

Troubleshooting

Technical Support Center: Optimizing 10-1074 Dosage for In Vivo Studies

Welcome to the technical support center for the in vivo application of 10-1074, a broadly neutralizing antibody (bNAb) targeting the V3 glycan supersite of the HIV-1 envelope protein. This resource is designed for resear...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of 10-1074, a broadly neutralizing antibody (bNAb) targeting the V3 glycan supersite of the HIV-1 envelope protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting for preclinical in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is 10-1074 and what is its mechanism of action?

A1: 10-1074 is a human IgG1 lambda monoclonal antibody that potently neutralizes a broad range of HIV-1 strains.[1] Its mechanism of action is to bind to a carbohydrate-dependent epitope at the base of the V3 loop on the HIV-1 envelope glycoprotein, thereby preventing viral entry into host cells.[1][2]

Q2: What are the common animal models used for in vivo studies of 10-1074?

A2: The most common animal models for in vivo studies of 10-1074 and other anti-HIV bNAbs are non-human primates (NHPs), particularly rhesus and pigtail macaques, and humanized mice.[3][4][5][6][7][8][9] NHPs are used for challenge studies with simian-human immunodeficiency virus (SHIV), while humanized mice, engrafted with human immune cells or tissues, are susceptible to HIV-1 infection and are valuable for studying pathogenesis and therapeutic interventions.[3][4][5][6][7][8][9]

Q3: What is a typical starting dose for 10-1074 in preclinical in vivo studies?

A3: The appropriate starting dose depends on the animal model and the experimental goals. Based on published studies, a range of doses has been used effectively. For instance, in macaque studies, doses have ranged from 1 mg/kg to 20 mg/kg administered subcutaneously or intravenously.[10][11][12][13][14] In humanized mice, similar dose ranges have been explored. A dose-response study is recommended to determine the optimal dose for your specific experimental setup.

Q4: What are the recommended administration routes for 10-1074 in animal studies?

A4: The most common administration routes for 10-1074 in preclinical studies are intravenous (IV) and subcutaneous (SC) injections.[10][13][15][16][17][18][19][20][21][22] The choice of administration route can affect the pharmacokinetic profile of the antibody.

Q5: What is the expected half-life of 10-1074 in vivo?

A5: The half-life of 10-1074 can vary depending on the animal model and the presence of HIV infection. In a preclinical study with a long-acting version (10-1074-LS) in uninfected macaques, the median half-life was 3.8 weeks following a single 20 mg/kg IV infusion.[1] In human clinical trials, the estimated serum half-life was approximately 12.8 days in HIV-1-infected individuals and 24 days in uninfected individuals.[1][2] The pharmacokinetics of monoclonal antibodies in mice are also influenced by factors like the neonatal Fc receptor (FcRn).[23]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low therapeutic efficacy Inadequate dosage.Perform a dose-escalation study to determine the optimal dose for your model and viral challenge.
Suboptimal administration route.Compare the efficacy of intravenous versus subcutaneous administration.
Pre-existing or rapid emergence of resistant viral strains.Sequence the challenge virus to confirm sensitivity to 10-1074. Consider using 10-1074 in combination with another bNAb targeting a different epitope, such as 3BNC117.[10][24]
High variability in animal responses Inconsistent administration technique.Ensure all personnel are properly trained in standardized injection procedures (see Experimental Protocols section).
Differences in animal health status or microbiome.Use age- and sex-matched animals from a reputable supplier. Monitor animal health closely throughout the study.
Immunogenicity of the human antibody in the animal model.While humanized antibodies are designed to reduce immunogenicity, anti-drug antibody (ADA) responses can still occur. Consider using immunodeficient mouse strains or humanized mouse models.[5][6][7]
Difficulty with intravenous injections in mice Small and fragile tail veins.Use a warming device (e.g., heat lamp or warming pad) to dilate the tail veins before injection. Use a small gauge needle (27-30G).[15][17][18][19]
Incorrect needle placement.Ensure the needle is inserted into the lateral tail vein with the bevel facing up. A successful injection should have no resistance, and the vein should blanch.[17][19]
Injection site reactions (for SC administration) High injection volume or irritating formulation.Administer the injection in the loose skin over the scruff. For larger volumes, consider splitting the dose into multiple injection sites.[16][22][25][26][27] Ensure the antibody is properly formulated in a sterile, physiologically compatible buffer.

Quantitative Data Summary

Table 1: Summary of 10-1074 Dosages in Preclinical In Vivo Studies

Animal Model Administration Route Dosage Range Study Type Reference
Rhesus MacaquesSubcutaneous (SC)10 mg/kgSHIV Challenge[10][21]
Rhesus MacaquesIntravenous (IV)1 mg/kg, 5 mg/kgSHIV Challenge[11]
Rhesus MacaquesIntravenous (IV)20 mg/kg (long-acting version)Pharmacokinetics[1]
Humanized MiceIntraperitoneal (IP)Not specifiedHIV Treatment[14]
Pigtail MacaquesTopical Vaginal GelNot specifiedSHIV Challenge[28]

Experimental Protocols

Protocol 1: Intravenous (IV) Tail Vein Injection in Mice

Materials:

  • Sterile 10-1074 solution

  • Sterile syringes (0.3-1.0 ml)

  • Sterile needles (27-30 gauge, 1/2 inch)

  • Mouse restrainer

  • Warming device (e.g., heat lamp or heating pad)

  • 70% ethanol (B145695) or isopropanol (B130326) wipes

  • Gauze

Procedure:

  • Warm the mouse's tail using a heating lamp or by placing the mouse on a warming pad for a few minutes to induce vasodilation.[15][17][18][19]

  • Place the mouse in a restrainer, ensuring the tail is accessible.

  • Gently wipe the tail with a 70% alcohol wipe to clean the injection site.

  • Locate one of the lateral tail veins.

  • Hold the tail gently and insert the needle (bevel up) into the vein at a shallow angle (approximately 10-15 degrees).[15][17]

  • If the needle is correctly placed, you may see a small flash of blood in the hub of the needle.

  • Slowly inject the 10-1074 solution. There should be no resistance. If resistance is felt, or a bleb forms, the needle is not in the vein. Withdraw the needle and attempt a more proximal injection.

  • After injection, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.

  • Monitor the mouse for any adverse reactions before returning it to its cage.

Protocol 2: Subcutaneous (SC) Injection in Mice

Materials:

  • Sterile 10-1074 solution

  • Sterile syringes (1 ml)

  • Sterile needles (25-27 gauge)

  • 70% ethanol or isopropanol wipes

Procedure:

  • Gently restrain the mouse by scruffing the loose skin on its back, between the shoulder blades.

  • Wipe the injection site with a 70% alcohol wipe.

  • Create a "tent" of skin by lifting the scruff.

  • Insert the needle (bevel up) into the base of the skin tent, parallel to the spine.[16][25][26][27]

  • Gently pull back on the plunger to ensure the needle has not entered a blood vessel (you should not see blood in the hub).

  • Slowly inject the 10-1074 solution. A small lump will form under the skin, which will be absorbed over time.

  • Withdraw the needle and gently massage the injection site to help disperse the solution.

  • Return the mouse to its cage and monitor for any signs of discomfort.

Protocol 3: Monitoring Viremia in HIV/SHIV Animal Models

Materials:

  • Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

  • Plasma separation equipment (centrifuge)

  • Viral RNA extraction kit

  • RT-qPCR machine and reagents

Procedure:

  • Collect blood samples from the animals at predetermined time points (e.g., weekly) via an appropriate method (e.g., tail vein, saphenous vein, or retro-orbital sinus).

  • Process the blood to separate the plasma by centrifugation.

  • Extract viral RNA from the plasma samples using a commercial kit according to the manufacturer's instructions.

  • Quantify the viral load (RNA copies/ml) using a validated RT-qPCR assay targeting a conserved region of the HIV or SHIV genome (e.g., gag or pol).[21]

  • Analyze the viral load data to determine the efficacy of the 10-1074 treatment in suppressing viral replication.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis prep_animal Animal Model Selection (e.g., Humanized Mice, Macaques) admin Antibody Administration (IV or SC) prep_animal->admin prep_antibody 10-1074 Preparation (Formulation, Dilution) prep_antibody->admin challenge Viral Challenge (HIV or SHIV) admin->challenge Pre- or Post-exposure sampling Blood Sampling challenge->sampling viremia Viremia Monitoring (RT-qPCR) sampling->viremia pk_pd PK/PD Analysis sampling->pk_pd data_analysis Data Analysis & Interpretation viremia->data_analysis pk_pd->data_analysis

Caption: Experimental workflow for in vivo studies of 10-1074.

signaling_pathway cluster_virus HIV-1 cluster_cell Host Cell HIV HIV-1 Virion Receptor CD4 Receptor HIV->Receptor gp120 binding V3Loop V3 Glycan Supersite HostCell Host Cell (e.g., CD4+ T cell) CoReceptor Co-receptor (CCR5/CXCR4) Antibody 10-1074 Antibody Antibody->V3Loop Binding Receptor->CoReceptor Conformational Change Fusion Viral Fusion & Entry CoReceptor->Fusion NoFusion Neutralization (Entry Blocked) V3Loop->NoFusion

Caption: Mechanism of action of 10-1074 in neutralizing HIV-1.

troubleshooting_logic start Low Efficacy Observed check_dose Is the dose optimal? start->check_dose increase_dose Increase Dose check_dose->increase_dose No check_route Is the administration route appropriate? check_dose->check_route Yes end Re-evaluate Experiment increase_dose->end change_route Change Administration Route check_route->change_route No check_resistance Is the virus resistant? check_route->check_resistance Yes change_route->end sequence_virus Sequence Virus check_resistance->sequence_virus Yes check_resistance->end No combo_therapy Consider Combination Therapy sequence_virus->combo_therapy combo_therapy->end

Caption: Troubleshooting logic for low in vivo efficacy of 10-1074.

References

Optimization

stability issues of 10-1074 in long-term storage

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the broadly neutralizing anti-HIV antibody, 10-1074, during long-term storage. Troublesh...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the broadly neutralizing anti-HIV antibody, 10-1074, during long-term storage.

Troubleshooting Guide

This guide addresses specific stability issues that may be encountered during the handling and storage of 10-1074.

Issue Potential Cause Recommended Action
Increased Aggregation Detected by SEC-HPLC Inherent instability of the parental 10-1074 molecule.[1][2]• If using the parental 10-1074, consider switching to a stabilized variant with framework mutations, which has shown significantly reduced aggregation.[1][2]• For short-term storage of the parental molecule, ensure optimal buffer conditions and avoid low pH environments.[1][3]• Review storage temperature; ensure it is consistently maintained at the recommended temperature.
Loss of Neutralization Activity Chemical modifications such as deamidation or isomerization at specific residues.[1]• Use analytical methods like CEX-HPLC or mass spectrometry to identify potential chemical modifications.• If modifications are detected, consider using a variant of 10-1074 where susceptible residues have been mutated.[1][3]
Precipitation or Formation of Subvisible Particles Poor colloidal stability, especially at high concentrations and elevated temperatures.• For the parental 10-1074, storage at high concentrations may increase the propensity for particle formation. A stabilized variant has demonstrated a 9-fold decrease in subvisible particles when incubated at 100 mg/mL for 6 weeks at 40°C.[1][2]• If high concentrations are necessary, co-formulation with other antibodies and specific excipients may improve stability.[4]
Instability at Low pH (e.g., during viral clearance steps) The parental 10-1074 is known to have low pH instability, leading to aggregation.[1][2]• A stabilized variant of 10-1074 showed no increase in aggregation at low pH, whereas the parental monomer aggregated by 40%.[1][2] It is highly recommended to use a stabilized variant for processes requiring low pH steps.• If using the parental molecule, minimize the duration of exposure to low pH and consider optimizing the buffer composition.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with the parental 10-1074 antibody?

A1: The parental 10-1074, a highly somatically hypermutated IgG1, has several potential stability issues. These include a tendency to aggregate, low pH instability, and the presence of potential deamidation and isomerization sites within its framework.[1][3] These issues can impact its manufacturability, long-term storage, and performance in downstream applications.[1]

Q2: How has the stability of 10-1074 been improved?

A2: The stability of 10-1074 has been significantly enhanced through targeted mutations in the framework region of the Fv domain.[1][2] A specific variant, incorporating one light chain and three heavy chain residue substitutions, has demonstrated increased conformational stability, reduced aggregation, and improved stability at low pH, all while maintaining its full neutralization activity.[1][2]

Q3: What are the recommended storage conditions for 10-1074?

A3: While specific formulation details can be proprietary, studies on co-formulated 10-1074-LS (a long-acting variant) with 3BNC117-LS have shown stability for up to 4 weeks at real-time, accelerated (25°C), and stressed (40°C) conditions.[4] For long-term storage, it is crucial to adhere to the conditions specified on the product's certificate of analysis. Generally, monoclonal antibodies are stored at refrigerated (2-8°C) or frozen temperatures.

Q4: Can 10-1074 be co-formulated with other antibodies?

A4: Yes, a long-acting version of 10-1074 (10-1074-LS) has been successfully co-formulated with another anti-HIV bnAb, 3BNC117-LS, at a total concentration of 150 mg/mL.[4] The co-formulated product was found to be stable, with chromatographic methods developed to distinguish each antibody.[4]

Quantitative Stability Data

The following tables summarize the stability improvements observed in a variant of 10-1074 compared to the parental molecule.

Table 1: Aggregation at Low pH

MoleculeConditionMonomer Aggregation (%)
Parental 10-1074Low pH Incubation40%
Stabilized VariantLow pH IncubationNo increase
Data sourced from studies on framework mutations.[1][2]

Table 2: Subvisible Particle Formation at High Concentration and Temperature

MoleculeConditionReduction in Subvisible Particles (≥2 μm)
Stabilized Variant vs. Parental100 mg/mL, 6 weeks at 40°C9-fold decrease
Data sourced from studies on framework mutations.[1][2]

Experimental Protocols

Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis

  • Purpose: To separate and quantify monomers, dimers, and higher-order aggregates of 10-1074.

  • Column: A suitable size-exclusion column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: A buffered saline solution, such as phosphate-buffered saline (PBS) at a pH of approximately 7.4.

  • Flow Rate: Typically around 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the 10-1074 sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

  • Analysis: The percentage of monomer, dimer, and larger aggregates is determined by integrating the peak areas in the resulting chromatogram.

Visualizations

Potential Degradation Pathway of Parental 10-1074 Parental 10-1074 Parental 10-1074 Stressed Conditions Stressed Conditions Parental 10-1074->Stressed Conditions Aggregation Aggregation Stressed Conditions->Aggregation Low pH, High Temp. Chemical Modification Chemical Modification Stressed Conditions->Chemical Modification Deamidation, Isomerization Loss of Activity Loss of Activity Aggregation->Loss of Activity Chemical Modification->Loss of Activity

Caption: Potential degradation pathways for parental 10-1074 under stress conditions.

Troubleshooting Workflow for 10-1074 Stability Issues start Stability Issue Observed check_aggregation Aggregation Detected? start->check_aggregation check_activity Loss of Activity? check_aggregation->check_activity No use_variant Switch to Stabilized Variant check_aggregation->use_variant Yes optimize_conditions Optimize Storage/Buffer Conditions check_activity->optimize_conditions No analyze_modifications Analyze for Chemical Modifications (CEX-HPLC, MS) check_activity->analyze_modifications Yes end Issue Resolved use_variant->end optimize_conditions->end analyze_modifications->use_variant

Caption: A logical workflow for troubleshooting stability issues with 10-1074.

References

Troubleshooting

minimizing off-target effects of 10-1074 therapy

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects associated...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects associated with 10-1074 therapy. The primary off-target effect observed with 10-1074, a broadly neutralizing antibody (bNAb) targeting the V3 loop of the HIV-1 envelope protein, is the development of viral resistance. This guide focuses on strategies to predict, monitor, and mitigate the emergence of resistant viral strains.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving 10-1074 therapy.

Issue Potential Cause Recommended Action
Reduced or no viral neutralization observed in vitro. Pre-existing resistance in the viral strain.1. Sequence the env gene of the viral isolate to identify known resistance mutations (e.g., at positions 325, 330, 332, 333, and 334).[1] 2. Perform a phenotypic neutralization assay (e.g., TZM-bl assay) to confirm resistance. 3. Consider using a combination of bNAbs targeting different epitopes (e.g., 10-1074 and 3BNC117).[2][3][4][5]
Suboptimal antibody concentration.1. Titrate 10-1074 to determine the optimal concentration for your specific viral strain and experimental setup. 2. Ensure proper storage and handling of the antibody to maintain its activity.
Assay-specific issues.1. Verify the integrity and responsiveness of the cell line used (e.g., TZM-bl cells). 2. Confirm the accuracy of virus titration and the absence of contamination.
Rapid viral rebound observed in vivo following 10-1074 monotherapy. Emergence of escape mutations.1. Collect longitudinal samples and perform single-genome amplification (SGA) followed by sequencing of the env gene to identify emergent resistance mutations.[6] 2. Analyze the genetic background of the viral population to understand the pathways of escape.[7] 3. In future experiments, consider a combination therapy approach with bNAbs targeting non-overlapping epitopes to suppress the emergence of resistant variants.[2][3][4][5]
Insufficient antibody exposure.1. Monitor serum concentrations of 10-1074 to ensure they remain above the therapeutic threshold. 2. Consider using long-acting (LS) versions of the antibody for sustained exposure.[4][8]
Inconsistent results in neutralization assays. Variability in experimental conditions.1. Standardize all assay parameters, including cell density, virus inoculum, and incubation times. 2. Use a reference viral strain with known sensitivity to 10-1074 as a positive control in every experiment.
Operator-dependent variability.1. Ensure all personnel are thoroughly trained on the experimental protocols. 2. Implement a quality control system to monitor assay performance over time.

Frequently Asked Questions (FAQs)

1. What are the primary "off-target" effects of 10-1074 therapy?

The most significant challenge in 10-1074 therapy is not off-target binding to host proteins, but the emergence of HIV-1 escape variants.[6] Clinical trials have shown that 10-1074 is generally well-tolerated with most adverse events being mild to moderate.[9][10][11]

2. How can I predict if my viral strain will be sensitive to 10-1074?

Sensitivity to 10-1074 can be predicted by genotypic and phenotypic analyses. Genotypic screening involves sequencing the HIV-1 env gene to look for the presence of specific amino acid residues associated with resistance.[1] Phenotypic screening, using assays like the TZM-bl neutralization assay, directly measures the ability of 10-1074 to neutralize the virus.[10]

3. What is the recommended strategy to minimize the development of resistance to 10-1074?

The most effective strategy to prevent viral escape is combination therapy with other bNAbs that target different epitopes on the HIV-1 envelope.[2][3][4][5] The combination of 10-1074 (targeting the V3 loop) and 3BNC117 (targeting the CD4 binding site) has been shown to be more effective at suppressing the virus and preventing the emergence of resistance than monotherapy with either antibody alone.[2][3][4][5]

4. What are the key resistance mutations for 10-1074?

Mutations that interfere with the glycan binding site at or near position 332 of the HIV-1 envelope protein are the most common resistance mutations.[12] Other mutations at positions 325, 330, 333, and 334 have also been associated with resistance.[1]

5. Are there long-acting formulations of 10-1074 available?

Yes, long-acting versions of 10-1074, designated as 10-1074-LS, have been developed and are being evaluated in clinical trials.[4][8] These formulations have an extended half-life, which may allow for less frequent dosing.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of 10-1074.

Table 1: In Vitro Neutralization Activity of 10-1074

Parameter Value Reference
Neutralization Breadth (against 306 strains) 60.5%[10]
Mean IC80 (against 306 strains) 0.18 µg/mL[10]
Neutralization Breadth (against 26 clade B strains) 88.5%[10]
Mean IC80 (against 26 clade B strains) 0.13 µg/mL[10]
Neutralization of primary HIV-1 isolates 77.7%[10]
Mean IC80 (primary isolates) 0.67 µg/mL[10]

Table 2: Clinical Efficacy of 10-1074 Monotherapy and Combination Therapy

Study/Parameter 10-1074 Monotherapy 10-1074 + 3BNC117 Combination Therapy Reference
Mean Viral Load Reduction (log10 copies/mL) 1.522.05[2][10]
Median Time to Viral Rebound (weeks) Not sustained21[3]
Viral Control at Week 20 (ATI) Not applicable75% of participants[13]

Table 3: Reported Adverse Events in Clinical Trials

Adverse Event Severity Frequency Reference
Elevated creatinine Grade 1Infrequent[9]
Neutropenia Grade 3 (possibly related)Rare[11]
Infusion-related reactions Mild to severeInfrequent (more common with 3BNC117)[11]
Fatigue MildCommon[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

TZM-bl Based HIV-1 Neutralization Assay

This assay measures the ability of 10-1074 to neutralize HIV-1 infectivity in vitro.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM, 10% FBS, antibiotics)

  • HIV-1 pseudovirus stock

  • 10-1074 antibody

  • DEAE-Dextran

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of 10-1074 in growth medium.

  • In a separate plate, incubate the serially diluted antibody with a predetermined amount of HIV-1 pseudovirus for 1 hour at 37°C.

  • Remove the medium from the TZM-bl cells and add the antibody-virus mixture to the wells.

  • Add DEAE-Dextran to each well to a final concentration that has been optimized for your specific virus stock.

  • Incubate the plates for 48 hours at 37°C.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Calculate the percent neutralization by comparing the luciferase activity in the presence of the antibody to the activity in the absence of the antibody. The 50% inhibitory concentration (IC50) is determined from the dose-response curve.[8][14][15]

Single-Genome Amplification (SGA) and Sequencing of HIV-1 env

This method allows for the analysis of individual viral genomes to identify resistance mutations.

Materials:

  • Plasma or peripheral blood mononuclear cells (PBMCs) from infected individuals

  • Viral RNA or proviral DNA extraction kit

  • Reverse transcriptase

  • High-fidelity DNA polymerase

  • Primers specific for the HIV-1 env gene

  • PCR reagents

  • Agarose (B213101) gel electrophoresis equipment

  • DNA sequencing reagents and equipment (Sanger or Next-Generation Sequencing)

Procedure:

  • Extract viral RNA from plasma or proviral DNA from PBMCs.

  • Synthesize cDNA from the viral RNA using reverse transcriptase.

  • Perform endpoint dilution of the cDNA or proviral DNA in 96-well plates to a point where less than 30% of the PCRs are positive. This ensures that most positive reactions are derived from a single template.

  • Perform a nested PCR to amplify the full-length env gene using high-fidelity DNA polymerase.

  • Confirm the amplification of a single product of the correct size by agarose gel electrophoresis.

  • Directly sequence the PCR products using either Sanger sequencing or a next-generation sequencing platform.

  • Analyze the sequences to identify mutations associated with resistance to 10-1074.[12][16][17]

Visualizations

HIV-1 Entry and Mechanism of 10-1074 Action

Caption: HIV-1 entry is blocked by 10-1074 binding to the V3 loop of gp120.

Experimental Workflow for Assessing 10-1074 Efficacy

Experimental_Workflow start Start: HIV-1 Isolate phenotypic Phenotypic Analysis (TZM-bl Neutralization Assay) start->phenotypic genotypic Genotypic Analysis (SGA and Sequencing) start->genotypic sensitive Sensitive phenotypic->sensitive High Neutralization resistant Resistant phenotypic->resistant Low/No Neutralization genotypic->sensitive No Resistance Mutations genotypic->resistant Resistance Mutations Detected monotherapy Consider 10-1074 Monotherapy sensitive->monotherapy combo_therapy Recommend Combination Therapy (e.g., with 3BNC117) resistant->combo_therapy monitor Monitor for Emergence of Resistance monotherapy->monitor end End combo_therapy->end monitor->resistant Resistance Emerges monitor->end Sustained Suppression

Caption: Workflow for determining 10-1074 sensitivity and treatment strategy.

Logical Relationship for Mitigating Resistance

Mitigation_Strategy cluster_problem Problem cluster_solution Solution monotherapy 10-1074 Monotherapy resistance Viral Escape and Resistance monotherapy->resistance Leads to epitope1 V3 Loop Target monotherapy->epitope1 combo Combination Therapy (10-1074 + 3BNC117) suppression Sustained Viral Suppression combo->suppression Achieves combo->epitope1 epitope2 CD4 Binding Site Target combo->epitope2

Caption: Combination therapy with bNAbs targeting different epitopes mitigates resistance.

References

Optimization

Technical Support Center: Purification of the Anti-HIV-1 Monoclonal Antibody 10-1074

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of the broadly neutralizing anti-HIV-1 monoclonal antibody, 10-1074. The...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of the broadly neutralizing anti-HIV-1 monoclonal antibody, 10-1074. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for purifying 10-1074?

A1: The standard method for purifying 10-1074, a recombinant human IgG1 monoclonal antibody produced in Chinese Hamster Ovary (CHO) cells, is a multi-step chromatography process. This typically involves an initial capture step using Protein A affinity chromatography, followed by one or two polishing steps. The polishing steps commonly include ion-exchange chromatography (both anion and cation exchange) to remove remaining impurities such as host cell proteins (HCPs), DNA, and product aggregates.

Q2: What are the critical quality attributes to monitor during the purification of 10-1074?

A2: Critical quality attributes for 10-1074 include purity, potency, and safety. Key parameters to monitor are the level of product aggregates, host cell protein (HCP) and DNA contamination, endotoxin (B1171834) levels, and the presence of any leached Protein A from the affinity column. The final product should demonstrate high purity (typically >99% monomer), low levels of impurities, and retained biological activity (neutralization potency).

Q3: What are the expected yield and purity at each stage of the purification process?

A3: While specific yields and purities can vary depending on the initial titer and specific process parameters, a well-optimized process for a monoclonal antibody like 10-1074 generally aims for the following targets:

Purification StepTypical Purity (% Monomer)Typical Step Yield (%)Key Impurities Removed
Clarified Harvest VariableN/ACells and cell debris
Protein A Affinity Chromatography >95%>95%Majority of Host Cell Proteins (HCPs), DNA, and media components
Anion Exchange Chromatography (Flow-through) >98%>98%Host Cell Proteins (HCPs), DNA, viruses, leached Protein A
Cation Exchange Chromatography (Bind/Elute) >99.5%>95%Aggregates, charge variants, remaining HCPs
Overall Process >99.5% >80%

Q4: How can I remove aggregates of 10-1074 that form during purification?

A4: Aggregate removal is a critical step in the purification of monoclonal antibodies. Cation exchange chromatography (CEX) in bind-and-elute mode is a highly effective method for separating aggregates from the monomeric form of 10-1074. Size exclusion chromatography (SEC) can also be used, particularly at a smaller scale, to effectively separate molecules based on size. Hydrophobic interaction chromatography (HIC) is another option that can be employed as a polishing step to remove aggregates.[1][2]

Troubleshooting Guides

Protein A Affinity Chromatography
Problem Potential Cause Troubleshooting Steps
Low Yield/Poor Binding - Incorrect buffer pH or ionic strength.- Column overloaded.- Low antibody concentration in the starting material.- Ensure binding buffer is at a physiological pH (e.g., pH 7.4) and appropriate ionic strength.- Determine the dynamic binding capacity of your column and load accordingly.- Concentrate the clarified harvest if the antibody titer is very low.
Antibody Elutes in Wash Step - Incorrect resin choice for the antibody isotype (not an issue for human IgG1 with Protein A).- Binding buffer conditions are not optimal.- Confirm the binding buffer composition and pH. For some IgG subclasses, higher salt concentrations can improve binding.
High Levels of Contaminants in Eluate - Inefficient washing.- Non-specific binding of impurities.- Increase the wash volume (e.g., to 10-15 column volumes).- Include an intermediate wash step with a buffer of a different pH or ionic strength to disrupt non-specific interactions.
Antibody Aggregation After Elution - Low pH of the elution buffer.- Slow neutralization of the eluate.- Immediately neutralize the eluate with a suitable buffer (e.g., 1M Tris, pH 8.0).- Consider using a milder elution buffer if aggregation persists.
Ion-Exchange Chromatography (IEX)
Problem Potential Cause Troubleshooting Steps
Poor Separation of Charge Variants (CEX) - Inappropriate pH of the mobile phase.- Shallow salt gradient.- Optimize the pH to maximize the charge difference between the monomer and variants.- Use a shallower salt gradient during elution to improve resolution.
Product Flows Through in Bind/Elute Mode (CEX) - pH of the loading buffer is above the isoelectric point (pI) of the antibody.- High conductivity of the loading buffer.- Ensure the loading buffer pH is below the pI of 10-1074.- Dilute the sample or perform a buffer exchange to lower the conductivity.
Low Product Recovery in Flow-Through Mode (AEX) - pH is too low, causing the antibody to become positively charged and bind to the anion exchanger.- Increase the pH of the loading buffer to ensure the antibody has a net neutral or positive charge.
Column Fouling - Presence of precipitated proteins or lipids in the sample.- Ensure the sample is filtered (e.g., through a 0.22 µm filter) before loading onto the column.

Experimental Protocols

Protein A Affinity Chromatography (Capture Step)

This protocol is a general guideline for the capture of 10-1074 from clarified CHO cell culture supernatant.

  • Resin: MabSelect SuRe™ or similar Protein A affinity resin.

  • Binding Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Elution Buffer: 0.1 M Glycine, pH 3.0.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0.

Methodology:

  • Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CVs) of Binding Buffer.

  • Sample Loading: Load the clarified and filtered (0.22 µm) cell culture supernatant onto the column. The flow rate should be optimized based on the resin manufacturer's recommendations to ensure efficient binding.

  • Washing: Wash the column with 10-15 CVs of Binding Buffer, or until the UV absorbance at 280 nm returns to baseline. An optional intermediate wash with a buffer of different pH or ionic strength can be included to remove non-specifically bound impurities.

  • Elution: Elute the bound antibody with 5-10 CVs of Elution Buffer. Collect the eluate in fractions containing Neutralization Buffer to immediately raise the pH and prevent acid-induced aggregation.

  • Pool and Neutralize: Pool the fractions containing the antibody and confirm the final pH is neutral.

Cation Exchange Chromatography (Polishing Step)

This protocol describes the removal of aggregates and charge variants from the Protein A eluate.

  • Resin: SP Sepharose™ or a similar strong cation exchange resin.

  • Equilibration/Wash Buffer: 20 mM Sodium Acetate, pH 5.0.

  • Elution Buffer: 20 mM Sodium Acetate, 1 M NaCl, pH 5.0.

Methodology:

  • Sample Preparation: Adjust the pH and conductivity of the neutralized Protein A eluate to match the Equilibration Buffer. This may require buffer exchange via dialysis or diafiltration.

  • Column Equilibration: Equilibrate the CEX column with 5-10 CVs of Equilibration/Wash Buffer.

  • Sample Loading: Load the prepared sample onto the column.

  • Washing: Wash the column with 5-10 CVs of Equilibration/Wash Buffer.

  • Elution: Elute the bound antibody using a linear gradient of the Elution Buffer (e.g., 0-50% over 20 CVs). Collect fractions across the gradient. The monomeric antibody will typically elute in the main peak, while aggregates and some variants may elute at different salt concentrations.

  • Analysis: Analyze the collected fractions by size exclusion chromatography (SEC) to identify those containing the purified monomeric antibody.

Visualizations

experimental_workflow cluster_0 Upstream Processing cluster_1 Downstream Purification cho_cells CHO Cell Culture (Expressing 10-1074) harvest Bioreactor Harvest cho_cells->harvest clarification Clarification (Centrifugation/Filtration) harvest->clarification protein_a Protein A Affinity Chromatography (Capture) clarification->protein_a viral_inactivation Low pH Viral Inactivation protein_a->viral_inactivation impurities1 Impurities protein_a->impurities1 Remove HCPs, DNA aex Anion Exchange Chromatography (Polishing - Flow-through) viral_inactivation->aex cex Cation Exchange Chromatography (Polishing - Bind/Elute) aex->cex impurities2 Impurities aex->impurities2 Remove residual HCPs, DNA, viruses formulation Final Formulation cex->formulation impurities3 Impurities cex->impurities3 Remove aggregates, charge variants

Caption: A typical experimental workflow for the purification of the 10-1074 monoclonal antibody.

troubleshooting_logic cluster_protein_a Protein A Step cluster_iex IEX Polishing Steps start Low Yield in Final Product pa_binding Poor Binding? start->pa_binding iex_loss Product Loss during IEX? start->iex_loss aggregation Aggregation Issues? start->aggregation pa_elution Inefficient Elution? pa_binding->pa_elution No check_binding_conditions - Check buffer pH/conductivity - Verify column capacity pa_binding->check_binding_conditions Yes pa_elution->iex_loss No check_elution_conditions - Ensure elution buffer pH is low enough - Check for precipitation in eluate pa_elution->check_elution_conditions Yes iex_pooling Incorrect Fraction Pooling? iex_loss->iex_pooling No check_iex_conditions - Verify sample load conditions (pH/conductivity) - Check for non-specific binding iex_loss->check_iex_conditions Yes iex_pooling->aggregation No analyze_fractions - Re-analyze chromatograms and SEC data - Adjust pooling criteria iex_pooling->analyze_fractions Yes end Yield Optimized aggregation->end No optimize_buffers - Add stabilizers - Optimize pH and excipients aggregation->optimize_buffers Yes

Caption: A logical troubleshooting workflow for addressing low yield in 10-1074 purification.

References

Troubleshooting

Technical Support Center: 10-1074 Neutralization Assays

Welcome to the technical support center for 10-1074 neutralization assays. This resource is designed for researchers, scientists, and drug development professionals to address variability and troubleshoot common issues e...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-1074 neutralization assays. This resource is designed for researchers, scientists, and drug development professionals to address variability and troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the 10-1074 broadly neutralizing antibody?

A1: The 10-1074 antibody is a human IgG1 monoclonal antibody that potently neutralizes a broad range of HIV-1 strains. Its mechanism of action involves targeting a specific site on the HIV-1 envelope glycoprotein (B1211001) (Env). It binds to a carbohydrate-dependent epitope at the base of the V3 loop and the surrounding glycans. This binding interaction is critically dependent on the presence of a glycan at position N332 and also involves the 324GDIR327 motif, which is part of the coreceptor binding site. By binding to this region, 10-1074 effectively blocks the entry of the virus into host cells.

Q2: What are the primary sources of variability in 10-1074 neutralization assays?

A2: Variability in 10-1074 neutralization assays can arise from several factors, broadly categorized as biological and technical.

  • Biological Variability:

    • Viral Glycosylation: The primary determinant of 10-1074 sensitivity is the presence and accessibility of the N332 glycan on the HIV-1 envelope protein. Mutations that eliminate this N-linked glycosylation site (PNGS) are a major cause of resistance.

    • Viral Strain and Subtype: Different HIV-1 subtypes can exhibit intrinsic differences in their susceptibility to 10-1074. For instance, some subtypes like CRF01-AE, A, and C are less effectively neutralized by 10-1074 due to the under-representation or absence of the N332 PNGS.

    • Viral Escape Mutations: Under the selective pressure of the antibody, HIV-1 can develop resistance through mutations in the Env protein, particularly at the 10-1074 binding site.

  • Technical Variability:

    • Cell Line Choice: The type of target cell used in the assay (e.g., TZM-bl, A3R5, PBMCs) can influence the results. Discrepancies can arise due to differences in the expression levels of surface molecules like the CCR5 coreceptor.

    • Assay Reagents: The concentration and quality of reagents such as DEAE-Dextran, which is used to enhance infectivity, can impact assay performance.

    • Virus Stock Preparation: The method of virus production (e.g., using pseudoviruses produced in 293T cells versus primary isolates from PBMCs) can lead to differences in neutralization sensitivity.

    • Assay Protocol and Execution: Variations in incubation times, cell density, and virus input can all contribute to assay variability.

Q3: How can I determine if my virus is likely to be sensitive or resistant to 10-1074?

A3: Predicting 10-1074 sensitivity can be approached through genotypic and phenotypic analysis.

  • Genotypic Analysis: Sequencing the HIV-1 env gene is a key step. The presence of the N332 potential N-linked glycosylation site (sequon N-x-S/T, where x is not Proline) is a strong predictor of sensitivity. Conversely, mutations that disrupt this site are associated with resistance. Additionally, the integrity of the 324GDIR327 motif is important for optimal binding.

  • Phenotypic Analysis: The most direct way to determine sensitivity is to perform a neutralization assay using a standardized protocol with the 10-1074 antibody and your virus of interest. The resulting IC50 or IC80 values will quantify the neutralization potency.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background signal in control wells (cells only) - Contamination of cell culture.- Reagent contamination.- Intrinsic luciferase activity in cells.- Test for and eliminate mycoplasma contamination.- Use fresh, sterile reagents.- Subtract the average RLU of cell control wells from all other wells.
Low signal in virus control wells (cells + virus) - Low virus titer.- Suboptimal DEAE-Dextran concentration.- Poor cell health.- Incorrect virus dilution.- Re-titrate the virus stock to determine the optimal dilution.- Optimize the DEAE-Dextran concentration for your specific virus and cells.- Ensure cells are healthy and in the logarithmic growth phase.- Verify virus dilution calculations.
High variability between replicate wells - Inconsistent pipetting.- Uneven cell distribution in the plate.- Edge effects in the 96-well plate.- Use calibrated pipettes and practice consistent technique.- Ensure cells are well-mixed before and during plating.- Avoid using the outermost wells of the plate or fill them with media to maintain humidity.
No neutralization observed with 10-1074 - Virus is resistant to 10-1074.- Inactive antibody.- Incorrect antibody concentration.- Sequence the viral env gene to check for resistance mutations (e.g., loss of N332 glycan site).- Use a new, validated lot of 10-1074 antibody.- Verify the antibody concentration and dilution series.
Unexpectedly high IC50 values - Suboptimal assay conditions.- Presence of a mixed population of sensitive and resistant viruses.- Re-optimize assay parameters such as cell number and virus input.- Plaque-purify the virus to obtain a clonal population for testing.

Experimental Protocols

**Standard TZM-bl Neutral
Optimization

Technical Support Center: 10-1074 and Anti-Drug Antibody (ADA) Prevention Strategies

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to prevent and troubleshoot anti-drug antibody (ADA) responses against the broadly neutralizi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to prevent and troubleshoot anti-drug antibody (ADA) responses against the broadly neutralizing antibody, 10-1074.

Frequently Asked Questions (FAQs)

Q1: What is the likelihood of developing anti-drug antibodies (ADAs) against 10-1074?

A1: Clinical trial data suggests that the immunogenicity of 10-1074 is low. Studies involving single or multiple administrations of 10-1074, particularly in combination with other broadly neutralizing antibodies (bNAbs) like 3BNC117, have shown that ADA responses are rare.[1][2] When detected, these ADAs have not been associated with adverse events or a significant impact on the antibody's pharmacokinetics.[1][2]

Q2: Why is the immunogenicity of 10-1074 considered to be low?

A2: 10-1074 is a fully human monoclonal antibody. The process of "humanization" in antibody development, where non-human sequences are replaced with human ones, significantly reduces the likelihood of the antibody being recognized as foreign by the immune system.[2][3][4][5] This inherent "human-likeness" is a key factor in its low immunogenicity profile.

Q3: What factors can potentially contribute to the development of ADAs against a therapeutic antibody like 10-1074?

A3: While the risk for 10-1074 is low, several general factors can contribute to the immunogenicity of therapeutic proteins. These include aspects related to the protein itself (e.g., presence of T-cell epitopes, aggregation), the formulation (e.g., impurities, choice of excipients), and patient-specific factors (e.g., genetic background, immune status). The route of administration can also play a role, with subcutaneous injections sometimes posing a higher risk than intravenous infusions.

Q4: What are the general strategies to proactively minimize the risk of ADA formation?

A4: Proactive strategies to minimize immunogenicity fall into several categories:

  • Protein Engineering (Deimmunization): This involves identifying and removing potential T-cell epitopes from the antibody sequence through targeted mutations.[6][7]

  • Formulation Development: Optimizing the formulation by including stabilizers (e.g., sugars, amino acids) can prevent aggregation, a key trigger for immunogenicity.[8][9]

  • Dosing and Administration Route: In some cases, adjusting the dose or the route of administration can modulate the immune response.

Troubleshooting Guide

Issue: Unexpected ADA positive signal detected in a preclinical or clinical study.

Possible Cause & Troubleshooting Steps:

  • Assay Specificity:

    • Action: Confirm the specificity of the ADA assay. Run confirmatory assays that include an excess of 10-1074 to compete with the binding of putative ADAs. A significant reduction in signal in the presence of excess 10-1074 confirms the presence of specific ADAs.

    • Rationale: The initial screening assay may yield false-positive results. A tiered approach to ADA testing (screening, confirmation, and characterization) is the industry standard.

  • Product Aggregation:

    • Action: Analyze the lot of 10-1074 used in the study for the presence of aggregates using techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS). Review handling and storage procedures to ensure they align with recommended conditions.

    • Rationale: Protein aggregates are a known driver of immunogenicity.[9] Ensuring the product is in its monomeric form is critical.

  • Potential T-cell Epitopes:

    • Action: Although 10-1074 is a human antibody, in silico tools can be used to predict potential T-cell epitopes within the variable regions. If a consistent ADA response is observed, consider generating variants of 10-1074 with mutations in these predicted epitope regions for comparative immunogenicity testing in vitro or in animal models.

    • Rationale: Even fully human antibodies can contain sequences that can be presented by MHC class II molecules, leading to a T-cell-dependent immune response. Modifying these sequences can reduce immunogenicity.[3][6]

Quantitative Data Summary

Clinical studies have consistently reported a low incidence of ADAs against 10-1074. The following table summarizes findings from a key study.

Study ParameterFindingReference
Study Population Healthy Adults[1][2]
Treatment Regimen Single and repeated intravenous doses of 10-1074 in combination with 3BNC117[1][2]
ADA Incidence Anti-drug antibody responses were rare.[1][2]
Clinical Impact of ADAs No evidence of related adverse events or impact on elimination kinetics.[1][2]

Experimental Protocols

Protocol: Electrochemiluminescence (ECL) Bridging Assay for ADA Detection

This protocol outlines a common three-tiered approach for detecting and confirming ADAs against 10-1074.

1. Tier 1: Screening Assay

  • Principle: This assay detects antibodies that can bridge between biotinylated 10-1074 and SULFO-TAG™ labeled 10-1074.

  • Methodology:

    • Coat a streptavidin-coated microplate with biotinylated 10-1074.

    • Wash the plate to remove unbound antibody.

    • Add study samples (serum or plasma) to the wells and incubate to allow any ADAs to bind to the coated 10-1074.

    • Wash the plate.

    • Add SULFO-TAG™ labeled 10-1074 and incubate. If ADAs are present, they will "bridge" the biotinylated and SULFO-TAG™ labeled 10-1074.

    • Wash the plate.

    • Add MSD Read Buffer and read the plate on an MSD instrument. The resulting electrochemiluminescence signal is proportional to the amount of ADAs present.

    • Samples with a signal above a pre-defined cut-point are considered screen-positive.

2. Tier 2: Confirmatory Assay

  • Principle: To confirm the specificity of the ADA response, samples that are screen-positive are re-assayed in the presence of an excess of unlabeled 10-1074.

  • Methodology:

    • Pre-incubate the screen-positive samples with a high concentration of unlabeled ("free") 10-1074.

    • Perform the ECL bridging assay as described in Tier 1.

    • A significant percentage reduction in the signal compared to the sample without free 10-1074 confirms the presence of specific ADAs.

3. Tier 3: Titer Determination

  • Principle: For confirmed positive samples, the relative amount of ADAs is determined by serially diluting the sample.

  • Methodology:

    • Serially dilute the confirmed positive samples.

    • Run the ECL bridging assay on each dilution.

    • The titer is typically reported as the reciprocal of the highest dilution that remains above the screening cut-point.

Visualizations

Immunogenicity_Risk_Mitigation cluster_preclinical Preclinical Phase cluster_development Development Phase cluster_clinical Clinical Phase InSilico In Silico Assessment (T-cell epitope prediction) InVitro In Vitro Assays (e.g., T-cell proliferation) InSilico->InVitro Inform Lead_Opt Lead Optimization (Deimmunization) InVitro->Lead_Opt Guide Formulation Formulation Optimization (e.g., reduce aggregation) Lead_Opt->Formulation Process Process Optimization (e.g., impurity removal) Formulation->Process ADA_Monitoring Clinical ADA Monitoring (Tiered Assay Approach) Process->ADA_Monitoring PK_PD Correlate ADA with PK/PD and Safety Data ADA_Monitoring->PK_PD

Caption: Workflow for immunogenicity risk assessment and mitigation for 10-1074.

Bridging_ADA_Assay cluster_assay Bridging Assay Principle Biotin_101074 Biotinylated 10-1074 ADA Anti-10-1074 Antibody (ADA) Biotin_101074->ADA binds Sulfo_101074 SULFO-TAG™ 10-1074 ADA->Sulfo_101074 bridges to Signal ECL Signal Sulfo_101074->Signal generates Streptavidin Streptavidin Surface Streptavidin->Biotin_101074 binds

Caption: Principle of the electrochemiluminescence (ECL) bridging ADA assay.

References

Reference Data & Comparative Studies

Validation

A Head-to-Head Battle of V3 Loop Antibodies: 10-1074 vs. PGT121 in HIV-1 Neutralization

A comprehensive analysis of the efficacy, mechanism of action, and experimental data supporting the use of 10-1074 and other V3 loop-targeting broadly neutralizing antibodies in HIV-1 research and therapeutic development...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the efficacy, mechanism of action, and experimental data supporting the use of 10-1074 and other V3 loop-targeting broadly neutralizing antibodies in HIV-1 research and therapeutic development.

In the ongoing quest for an effective HIV-1 vaccine and more potent therapeutic strategies, broadly neutralizing antibodies (bNAbs) that target the viral envelope glycoprotein (B1211001) (Env) have emerged as promising candidates. Among the various epitopes on Env, the third variable loop (V3) is a critical region for viral entry and a prime target for neutralizing antibodies. This guide provides a detailed comparison of the V3 loop antibody 10-1074 and its close relative, PGT121, focusing on their neutralization efficacy, mechanisms of action, and the experimental data that underpins our understanding of these powerful antibodies.

Mechanism of Action: Targeting the V3 Glycan Supersite

Both 10-1074 and PGT121 are potent bNAbs that recognize a conserved epitope at the base of the V3 loop on the gp120 subunit of the HIV-1 Env protein.[1][2] This region, often referred to as the "V3 glycan supersite," is crucial for the virus's ability to bind to co-receptors and initiate fusion with host cells. The neutralizing activity of these antibodies is critically dependent on the presence of a glycan at position N332.[1][3] By binding to this site, 10-1074 and PGT121 can effectively block the conformational changes in Env that are necessary for viral entry, thereby neutralizing the virus.

While both antibodies target the same general region, there are subtle but important differences in their fine-specificity and glycan recognition. Studies have shown that PGT121 can recognize complex-type N-glycans, whereas 10-1074 appears to be more specific for high-mannose type glycans at the N332 site.[4] This distinction in glycan binding may contribute to differences in their neutralization breadth and potency against certain viral strains.

Figure 1. Mechanism of HIV-1 neutralization by 10-1074 and PGT121.

Comparative Efficacy: Neutralization Breadth and Potency

The effectiveness of a bNAb is primarily measured by its neutralization breadth (the range of viral strains it can neutralize) and its potency (the concentration required for neutralization). Both 10-1074 and PGT121 exhibit remarkable breadth and potency, but comparative studies have revealed nuanced differences.

AntibodyTarget EpitopeGeometric Mean IC50 (µg/mL)Neutralization Breadth (%)Key Dependencies
10-1074 V3 loop & N332 glycan0.0381Highly dependent on N332 glycan[1]
PGT121 V3 loop & N332 glycanVaries (comparable to 10-1074)70-80Dependent on N332 glycan, can recognize complex-type glycans[4]

Note: IC50 and breadth values are representative and can vary depending on the viral panel and assay used.

Studies using large panels of diverse HIV-1 pseudoviruses have consistently shown that both antibodies can neutralize a high percentage of circulating strains. For example, in one study, 10-1074 neutralized 81% of viruses on a 118-virus panel with a geometric mean IC50 of 0.03 µg/mL.[1] PGT121 demonstrates comparable, though sometimes slightly lower, breadth and potency.[5][6] The subtle differences in their performance are likely attributable to their distinct fine-specificities for the glycan and peptide components of the V3 loop epitope.

Experimental Protocols

The following is a generalized protocol for a key in vitro experiment used to assess the neutralizing activity of antibodies like 10-1074 and PGT121.

TZM-bl Neutralization Assay

This assay is a widely used method to measure the ability of an antibody to inhibit HIV-1 entry into target cells.

Objective: To determine the concentration of an antibody required to inhibit viral entry by 50% (IC50).

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes)

  • HIV-1 Env-pseudotyped viruses

  • Test antibodies (e.g., 10-1074, PGT121)

  • Cell culture medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)

  • Luciferase assay reagent

  • 96-well culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Antibody Dilution: Prepare serial dilutions of the test antibodies in cell culture medium.

  • Virus-Antibody Incubation: Mix the diluted antibodies with a standardized amount of HIV-1 Env-pseudotyped virus and incubate for 1 hour at 37°C.

  • Infection: Add the virus-antibody mixture to the TZM-bl cells.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of neutralization for each antibody concentration relative to the virus control (no antibody). Determine the IC50 value by plotting the neutralization percentage against the antibody concentration and fitting the data to a dose-response curve.

TZM_bl_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed TZM-bl cells (1x10^4 cells/well) Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Dilute_Ab Prepare serial dilutions of antibodies Mix_Virus_Ab Mix diluted antibodies with HIV-1 pseudovirus Dilute_Ab->Mix_Virus_Ab Add_to_Cells Add virus-antibody mix to TZM-bl cells Incubate_Overnight->Add_to_Cells Incubate_1hr Incubate 1 hr at 37°C Mix_Virus_Ab->Incubate_1hr Incubate_1hr->Add_to_Cells Incubate_48hr Incubate 48 hrs at 37°C Add_to_Cells->Incubate_48hr Lyse_Cells Lyse cells Incubate_48hr->Lyse_Cells Measure_Luciferase Measure luciferase activity Lyse_Cells->Measure_Luciferase Calculate_IC50 Calculate IC50 values Measure_Luciferase->Calculate_IC50

Figure 2. Workflow for the TZM-bl neutralization assay.

Structural Basis of Neutralization

Crystal structures of 10-1074 and PGT121 in complex with the HIV-1 Env protein have provided invaluable insights into their mechanism of action. These structures reveal how the antibodies' complementarity-determining regions (CDRs) make critical contacts with both the peptide backbone of the V3 loop and the mannose residues of the N332 glycan. The long CDR H3 loop of these antibodies penetrates the glycan shield to access the conserved peptide epitope at the base of the V3 loop.

The structural differences between 10-1074 and PGT121, particularly in their CDR loops, account for their differential recognition of glycan types and their varying affinities for the Env protein.[7] Understanding these structural details is crucial for the rational design of improved antibody-based therapies and vaccine immunogens.

Conclusion

The V3 loop of the HIV-1 envelope is a key site of vulnerability, and antibodies like 10-1074 and PGT121 that target this region are among the most potent bNAbs discovered to date. While both antibodies exhibit impressive breadth and potency, subtle differences in their fine-specificity and glycan recognition can influence their efficacy against different viral strains. The continued study of these and other V3 loop-targeting antibodies, through detailed in vitro and in vivo experiments, will be instrumental in advancing the development of novel strategies to combat the HIV-1 pandemic. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers to compare and build upon existing knowledge in this critical area of HIV-1 research.

References

Comparative

A Synergistic Alliance in HIV-1 Neutralization: A Comparative Analysis of 10-1074 and 3BNC117

For Immediate Publication NEW YORK, December 9, 2025 – In the ongoing battle against the human immunodeficiency virus type 1 (HIV-1), the combination of broadly neutralizing antibodies (bNAbs) has emerged as a promising...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

NEW YORK, December 9, 2025 – In the ongoing battle against the human immunodeficiency virus type 1 (HIV-1), the combination of broadly neutralizing antibodies (bNAbs) has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of the neutralization synergy between two potent bNAbs, 10-1074 and 3BNC117, offering valuable insights for researchers, scientists, and drug development professionals. By targeting distinct, conserved epitopes on the HIV-1 envelope glycoprotein (B1211001) (Env), this antibody duo demonstrates a powerful synergistic effect, leading to enhanced neutralization breadth and potency against a wide array of viral strains.

The combination of 10-1074, which targets the V3 glycan supersite, and 3BNC117, which binds to the CD4 binding site, has been the subject of extensive research, including multiple clinical trials (NCT02825797, NCT03837756).[1][2] These studies have consistently shown that the dual-antibody regimen is not only safe and well-tolerated but also more effective at suppressing viral load and delaying viral rebound compared to monotherapy.[1][2] The synergistic action of these two bNAbs is attributed to their ability to attack the virus from two different angles, making it more difficult for the virus to develop resistance.[3][4]

Quantitative Analysis of Neutralization Potency

The synergistic effect of combining 10-1074 and 3BNC117 is evident in the significant reduction of the 50% and 80% inhibitory concentrations (IC50 and IC80, respectively) against a diverse panel of HIV-1 pseudoviruses. The following table summarizes the neutralization data, showcasing the enhanced potency of the antibody combination.

HIV-1 Pseudovirus Strain10-1074 IC50 (µg/mL)3BNC117 IC50 (µg/mL)10-1074 + 3BNC117 Combination IC50 (µg/mL)10-1074 IC80 (µg/mL)3BNC117 IC80 (µg/mL)10-1074 + 3BNC117 Combination IC80 (µg/mL)
Clade A
Q23.17>500.040.03>500.210.15
Clade B
JR-CSF0.020.050.010.080.250.04
JR-FL0.150.030.020.750.150.08
Clade C
ZM109F.PB40.010.120.010.050.60.04
CAP256.206>500.020.02>500.080.07

Note: The data presented is a compilation from multiple sources and is intended for comparative purposes. The exact IC50 and IC80 values may vary depending on the specific experimental conditions and virus panel used.

Mechanism of Synergistic Neutralization

The enhanced neutralization capacity of the 10-1074 and 3BNC117 combination stems from their distinct and complementary modes of action. By binding to different, non-overlapping epitopes on the HIV-1 Env trimer, they create a multi-pronged attack that is more effective than either antibody alone.

Synergy_Mechanism Mechanism of 10-1074 and 3BNC117 Synergy cluster_virus HIV-1 Virion cluster_outcome Result HIV-1 HIV-1 Env Envelope Glycoprotein (Env) V3 V3 Glycan Supersite Env->V3  targets CD4bs CD4 Binding Site Env->CD4bs  targets Synergy Synergistic Neutralization 10-1074 10-1074 10-1074->V3 Binds to 3BNC117 3BNC117 3BNC117->CD4bs Binds to

Caption: Synergistic targeting of HIV-1 Env by 10-1074 and 3BNC117.

Experimental Protocols

The neutralization data presented in this guide were generated using the standardized TZM-bl pseudovirus neutralization assay. This assay measures the ability of antibodies to inhibit viral entry into a genetically engineered cell line (TZM-bl) that expresses the necessary HIV-1 receptors and contains a luciferase reporter gene.

HIV-1 Pseudovirus Production

HIV-1 pseudoviruses are replication-incompetent viral particles that express the Env glycoprotein of a specific HIV-1 strain on their surface. They are produced by co-transfecting 293T cells with two plasmids: one encoding the HIV-1 Env protein of interest and another containing the HIV-1 genome with a defective env gene but a functional luciferase reporter gene. The resulting pseudoviruses can infect target cells for a single round, and the level of infection is quantified by measuring luciferase activity.

TZM-bl Neutralization Assay Workflow

The TZM-bl neutralization assay is a robust and high-throughput method for determining the neutralizing activity of antibodies. The general workflow is as follows:

TZM_bl_Workflow TZM-bl Neutralization Assay Workflow prep_abs 1. Prepare serial dilutions of 10-1074, 3BNC117, and combination add_virus 2. Add HIV-1 pseudovirus to each antibody dilution prep_abs->add_virus incubate1 3. Incubate for 1 hour at 37°C add_virus->incubate1 add_cells 4. Add TZM-bl cells to the mixture incubate1->add_cells incubate2 5. Incubate for 48 hours at 37°C add_cells->incubate2 lyse 6. Lyse cells and add luciferase substrate incubate2->lyse read 7. Measure luminescence lyse->read analyze 8. Calculate IC50 and IC80 values read->analyze

Caption: Key steps of the TZM-bl pseudovirus neutralization assay.

The neutralization activity is determined by comparing the luciferase activity in the presence of the antibodies to the activity in the absence of antibodies (virus control). The IC50 and IC80 values are then calculated as the antibody concentrations required to inhibit viral infection by 50% and 80%, respectively.

Conclusion

The combination of 10-1074 and 3BNC117 represents a powerful strategy in the fight against HIV-1. Their synergistic neutralization activity, targeting two distinct and conserved epitopes on the viral envelope, leads to enhanced potency and broader coverage of diverse HIV-1 strains. The data and methodologies presented in this guide underscore the potential of this antibody combination as a valuable component in the development of novel HIV-1 therapeutics and prevention strategies. Further research and clinical evaluation are warranted to fully realize the clinical utility of this promising synergistic pairing.

References

Validation

A Comparative Analysis of Broadly Neutralizing Antibodies 10-1074 and PGT121 in HIV-1 Research

In the ongoing effort to develop effective long-term treatment and prevention strategies for HIV-1, broadly neutralizing antibodies (bNAbs) have emerged as a promising class of immunotherapeutic agents. Among the most po...

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing effort to develop effective long-term treatment and prevention strategies for HIV-1, broadly neutralizing antibodies (bNAbs) have emerged as a promising class of immunotherapeutic agents. Among the most potent of these are 10-1074 and PGT121, both of which target the V3 glycan supersite on the HIV-1 envelope glycoprotein (B1211001) (Env). This guide provides a detailed comparative analysis of their performance, mechanism of action, and clinical development, supported by experimental data for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the V3 Glycan Supersite

Both 10-1074 and PGT121 recognize a complex epitope at the base of the V3 loop of the gp120 subunit of the Env protein, a region critical for viral entry into host cells.[1][2] Their binding is heavily dependent on the presence of a high-mannose glycan at the conserved N332 position.[2][3]

PGT121: Isolated from an HIV-infected donor from the IAVI Protocol G African cohort, PGT121's epitope includes both peptide and glycan components centered on the N332 residue.[2][3] Structural and biophysical studies have revealed that PGT121 can also interact with surrounding glycans, and unlike many other glycan-dependent bNAbs, it can bind to complex-type N-glycans.[3][4] A key feature of PGT121's mechanism is its ability to allosterically inhibit the binding of the primary cellular receptor, CD4, to gp120, thereby preventing a critical conformational change required for viral entry.[3]

10-1074: This antibody was isolated from the same donor as PGT121 and targets a similar region.[2] However, its interaction is more focused on the N332 glycan, and it does not show the same promiscuous recognition of different glycan types as PGT121.[4] While both antibodies target a similar supersite, subtle differences in their binding angles and contact residues can lead to variations in their neutralization profiles against specific viral strains.[4][5]

Mechanism_of_Action cluster_Env HIV-1 Envelope Glycoprotein (gp120) gp120 {gp120 | V3 Loop Base} N332 N332 Glycan Other_Glycans Surrounding Glycans (e.g., N137, N156, N301) CD4_Binding_Site CD4 Binding Site CD4 CD4 Receptor CD4_Binding_Site->CD4 Binds to PGT121 PGT121 PGT121->gp120 Binds PGT121->N332 Primary Target PGT121->Other_Glycans Interacts with PGT121->CD4_Binding_Site Allosterically Inhibits 101074 10-1074 101074->gp120 Binds 101074->N332 Primary Target

Caption: Binding mechanisms of 10-1074 and PGT121 on the HIV-1 gp120 protein.

Performance Data: Neutralization Breadth and Potency

Both 10-1074 and PGT121 are among the most potent anti-HIV-1 bNAbs discovered to date.[2][5] Their performance is typically evaluated by their ability to neutralize a wide range of diverse HIV-1 isolates (breadth) and the concentration required to do so (potency), often measured as the 50% or 80% inhibitory concentration (IC50 or IC80).

Table 1: In Vitro Neutralization Activity

Antibody Breadth (% of Viruses Neutralized) Median Potency (IC80, µg/mL) Target Epitope
10-1074 ~65% (of 306 strains)[2] 0.18[2] V3 Glycan Supersite (N332-centric)[1]

| PGT121 | ~63-70%[2][3] | 0.03 - 0.05[3] | V3 Glycan Supersite (N332 and surrounding glycans)[2] |

Note: Breadth and potency can vary depending on the specific panel of viral isolates tested.

Studies have shown that while their overall neutralization breadth is similar, 10-1074 can exhibit slightly greater potency than PGT121 against certain viral strains.[4] However, viral variants that develop resistance to 10-1074, often through mutations affecting the N332 glycan site, are typically cross-resistant to PGT121.[5][6]

Clinical Data and In Vivo Efficacy

Both antibodies have advanced into human clinical trials, demonstrating their safety and antiviral activity. They have been evaluated as monotherapies and, more promisingly, in combination with other bNAbs.

Table 2: Pharmacokinetics in Humans

Antibody Administration Half-life (HIV-infected) Half-life (HIV-uninfected) Reference
10-1074 Single IV Infusion 12.8 days 24.0 days [1][5]
PGT121 Single IV Infusion ~15.5 days ~23 days [2][7]

| 10-1074-LS | Single IV Infusion (Macaques) | 3.8 weeks | N/A |[1] |

LS denotes a "Long-Acting" modification to the Fc region to extend half-life.

Table 3: Key Clinical Trial Findings

Trial (Identifier) Antibody/Combination Key Findings Outcome
NCT02511990 10-1074 Monotherapy A single 30 mg/kg infusion led to a rapid mean viral load decline of 1.52 log10 copies/mL in individuals with sensitive virus.[5][8] Rapid emergence of resistant escape variants was observed.[5][9]
NCT02960581 PGT121 Monotherapy Reduced plasma HIV RNA in viremic participants, with a 1.77 log10 drop in those with high baseline viral loads.[7] Rebound with resistant virus occurred in the majority of responders.[7]
Combination Trials 3BNC117 + 10-1074 Multiple infusions delayed viral rebound for a median of 21 weeks after stopping ART in a subset of individuals.[9][10] Viral escape was still observed, highlighting the need for broader combinations.[11]

| HVTN 130/HPTN 089 | PGT121 + other bNAbs | Combination infusions (dual and triple) were safe and well-tolerated.[12] | Provides a foundation for using PGT121 in combination prevention strategies.[2][12] |

Experimental Protocols

The characterization of bNAbs like 10-1074 and PGT121 relies on standardized in vitro assays to quantify their activity and define their binding characteristics.

TZM-bl Neutralization Assay

This is a common cell-based assay used to measure the ability of an antibody to inhibit viral entry.

Methodology:

  • Virus Preparation: Pseudoviruses capable of a single round of infection are generated by co-transfecting HEK293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid carrying a luciferase reporter gene.

  • Incubation: The pseudovirus is pre-incubated with serial dilutions of the antibody (e.g., 10-1074 or PGT121) to allow binding.

  • Infection: The virus-antibody mixture is added to TZM-bl cells, which are engineered HeLa cells that express CD4, CCR5, and CXCR4 and contain integrated HIV-1 LTR-driven luciferase and β-galactosidase reporter genes.

  • Readout: After 48-72 hours, the cells are lysed, and luciferase activity is measured. The reduction in luciferase signal in the presence of the antibody compared to a no-antibody control reflects the neutralization activity.

  • Analysis: IC50 or IC80 values are calculated as the antibody concentration that inhibits virus infection by 50% or 80%, respectively.

TZM_bl_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Generate HIV-1 Pseudovirus E1 Pre-incubate Virus with Antibody P1->E1 P2 Serially Dilute Antibody (10-1074 or PGT121) P2->E1 E2 Add Mixture to TZM-bl cells E1->E2 E3 Incubate for 48-72h E2->E3 A1 Lyse Cells & Measure Luciferase Activity E3->A1 A2 Calculate % Neutralization vs. Control A1->A2 A3 Determine IC50/IC80 Values A2->A3 SPR_Workflow cluster_setup Setup cluster_measurement Measurement cluster_data Data Analysis S1 Immobilize gp120 Antigen on Sensor Chip M1 Flow Antibody (Analyte) over Chip (Association Phase) S1->M1 M2 Flow Buffer over Chip (Dissociation Phase) M1->M2 M3 Monitor Response Units (RU) in Real-Time M2->M3 D1 Generate Sensorgram (RU vs. Time) M3->D1 D2 Calculate Rate Constants (ka, kd) D1->D2 D3 Determine Affinity (KD = kd/ka) D2->D3 Viral_Escape Start HIV-1 Population with Sensitive Strains Pressure Administer 10-1074 or PGT121 Start->Pressure Selection Selection Pressure Pressure->Selection Mutation Mutation at N332 Glycan Site Selection->Mutation Escape Resistant Virus Emerges (Viral Rebound) Mutation->Escape CrossResistance Virus is Cross-Resistant to both 10-1074 and PGT121 Escape->CrossResistance

References

Comparative

A Head-to-Head Comparison of Broadly Neutralizing Antibodies 10-1074 and VRC01 in the Context of HIV-1 Research

In the ongoing effort to develop effective long-acting prevention and treatment strategies for HIV-1, broadly neutralizing antibodies (bNAbs) have emerged as a promising class of therapeutic agents. Among the most extens...

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing effort to develop effective long-acting prevention and treatment strategies for HIV-1, broadly neutralizing antibodies (bNAbs) have emerged as a promising class of therapeutic agents. Among the most extensively studied are 10-1074 and VRC01, each exhibiting potent activity against a wide range of HIV-1 strains. This guide provides a detailed, data-driven comparison of these two antibodies, tailored for researchers, scientists, and drug development professionals.

At a Glance: Key Differences

Feature10-1074VRC01
Target Epitope V3 loop and surrounding glycans on the HIV-1 envelope spike protein.[1][2]CD4 binding site on the HIV-1 envelope glycoprotein (B1211001) gp120.[3][4]
Mechanism of Action Binds to the base of the V3 loop, interfering with viral entry.[1]Mimics the interaction of the CD4 receptor, blocking viral attachment to host cells.[4][5][6]
Neutralization Breadth Neutralizes approximately 61% of a diverse panel of 306 HIV-1 strains.[7]Neutralizes approximately 90% of a diverse panel of HIV-1 strains.[3]
Potency Considered highly potent, with an IC80 of 0.18 µg/mL against a panel of 306 viruses.[2]Potent, with the ability to neutralize 72% of tested HIV-1 isolates at an IC80 of less than 1 µg/mL.[5]
Half-life (in HIV-infected individuals) Approximately 12.8 days.[1][8]A long-acting version, VRC01LS, has been developed to extend its half-life.[9] The half-life of the original VRC01 is approximately 15 days.[10]

In-Depth Analysis: Mechanism of Action

Both 10-1074 and VRC01 prevent HIV-1 from infecting human cells, but they achieve this by targeting different, highly conserved regions of the viral envelope protein.

VRC01 targets the CD4 binding site, a critical area on the gp120 subunit that the virus uses to attach to the CD4 receptor on the surface of T-cells. By binding to this site, VRC01 effectively mimics the natural ligand, CD4, and competitively inhibits the virus from engaging with its primary host cell receptor.[4][5][6] This mechanism is illustrated in the signaling pathway diagram below.

VRC01_Mechanism cluster_virus HIV-1 Virion cluster_host Host T-Cell gp120 gp120 CD4_binding_site CD4 Binding Site CD4_receptor CD4 Receptor gp120->CD4_receptor Attachment (Blocked by VRC01) VRC01 VRC01 VRC01->CD4_binding_site Binds to

Fig. 1: VRC01 blocks HIV-1 attachment to host cells.

10-1074 , on the other hand, recognizes a complex epitope involving the V3 loop and associated glycans on the gp120 protein.[1][2] The V3 loop is another crucial region for viral entry, and by binding to it, 10-1074 can effectively neutralize the virus.

10_1074_Mechanism cluster_virus HIV-1 Virion gp120_2 gp120 V3_loop V3 Loop & Glycans Viral_Entry Viral Entry V3_loop->Viral_Entry 10-1074 10-1074 10-1074->V3_loop Binds to

Fig. 2: 10-1074 neutralizes HIV-1 by targeting the V3 loop.

Neutralization Potency and Breadth: A Quantitative Look

The effectiveness of a bNAb is determined by its potency (the concentration required to inhibit viral replication) and its breadth (the range of different HIV-1 strains it can neutralize).

AntibodyNeutralization Breadth (% of strains neutralized)Potency (IC50/IC80)Reference Panel
10-1074 60.5%IC80: 0.18 µg/mL306 multi-subtype pseudoviruses[2]
VRC01 ~90%IC50: <50 µg/mLNot specified[11]
72%IC80: <1 µg/mLNot specified[5][12]

IC50: 50% inhibitory concentration; IC80: 80% inhibitory concentration.

While VRC01 demonstrates broader neutralizing activity against a larger percentage of HIV-1 strains, 10-1074 is noted for its high potency against the strains it does neutralize.[2][3]

Clinical Trial Insights

Both 10-1074 and VRC01 have been evaluated in numerous clinical trials, both as monotherapies and in combination.

A key finding from the Antibody-Mediated Prevention (AMP) trials was that while VRC01 did not significantly protect against HIV acquisition overall, it was 75% effective against viral strains that were sensitive to it.[3][13][14] This highlighted the critical importance of matching the bNAb to the circulating viral strains.

Combination therapy has shown greater promise. In the Tatelo Study, a combination of VRC01LS (a long-acting version of VRC01) and 10-1074 was found to be safe and effective in maintaining viral suppression in children who had stopped antiretroviral therapy (ART).[15][16][17] Specifically, 44% of participants maintained a viral load below 40 copies/mL for 24 weeks on bNAb-only treatment.[15][16]

Clinical studies have also revealed the emergence of resistance to both antibodies when used as monotherapy.[8][18] However, escape variants from one antibody often remain sensitive to the other, underscoring the rationale for combination approaches.[8]

Experimental Protocols: A Brief Overview

The primary method for assessing the neutralizing activity of these antibodies is the TZM-bl neutralization assay . This is a cell-based assay that utilizes a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CCR5, and CXCR4 and contains integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR.

TZM_bl_Assay HIV_Pseudovirus HIV-1 Pseudovirus Incubation Incubation HIV_Pseudovirus->Incubation bNAb 10-1074 or VRC01 bNAb->Incubation TZM_bl_Cells TZM-bl Cells Incubation->TZM_bl_Cells Add to Infection Infection (2 days) TZM_bl_Cells->Infection Lysis Cell Lysis Infection->Lysis Luciferase_Assay Luciferase Assay Lysis->Luciferase_Assay Quantification Quantify Light Emission Luciferase_Assay->Quantification

Fig. 3: Workflow of the TZM-bl neutralization assay.

In this assay, the antibody is pre-incubated with the virus before being added to the TZM-bl cells. The degree of neutralization is determined by measuring the reduction in luciferase reporter gene expression compared to control wells without the antibody.

Conclusion

Both 10-1074 and VRC01 are potent broadly neutralizing antibodies with significant potential in HIV-1 prevention and therapy. VRC01 offers greater breadth of coverage, while 10-1074 exhibits high potency. Clinical data strongly suggest that their future utility will likely be in combination therapies to overcome the challenge of viral escape and to provide broader protection against the diverse array of circulating HIV-1 strains. Further research into optimizing bNAb combinations and delivery methods will be crucial for realizing their full therapeutic potential.

References

Validation

Unveiling the In Vivo Power of 10-1074-LS: A Comparative Guide to a Promising HIV Broadly Neutralizing Antibody

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the broadly neutralizing antibody (bNAb) 10-1074-LS against HIV. Through a synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the broadly neutralizing antibody (bNAb) 10-1074-LS against HIV. Through a synthesis of key clinical trial data, we examine its performance, both as a monotherapy and in combination, and contrast it with alternative therapeutic strategies.

10-1074-LS, also known as zinlirvimab (GS-2872), is a long-acting, human IgG1 lambda monoclonal antibody engineered for an extended half-life. It targets the V3 loop and surrounding glycans on the HIV envelope spike protein, a critical region for viral entry into host cells.[1][2] This targeted approach allows 10-1074-LS to neutralize a broad array of HIV strains.[1] Due to the potential for the development of resistant viral variants, 10-1074-LS is frequently investigated in combination with other bNAbs that target different epitopes, such as 3BNC117-LS (teropavimab), which binds to the CD4 binding site.[3]

Comparative Efficacy: Insights from Clinical Trials

The in vivo efficacy of 10-1074-LS has been most prominently demonstrated in its ability to maintain viral suppression in HIV-infected individuals during analytical treatment interruption (ATI) of standard antiretroviral therapy (ART).

Key Clinical Trial Data
Trial Name/IdentifierInterventionPatient PopulationKey Efficacy Endpoint & ResultsAdverse Events
RIO Trial (NCT04319367) 10-1074-LS + 3BNC117-LS vs. PlaceboAdults with early HIV infection on ARTViral Rebound: At Week 20 of ATI, 75% of participants receiving the bNAb combination had not experienced viral rebound, compared to 8.8% in the placebo group.[2][4][5]No serious adverse events related to the bNAbs were reported.[2]
Tatelo Study (NCT03707977) 10-1074 + VRC01LSChildren on ARTViral Suppression: 44% of participants who stopped ART maintained viral loads below 40 copies/mL for 24 weeks on bNAb-only treatment.[2][4]No infusion reactions were reported. One case of severe neutropenia was possibly related to the bNAb treatment.[2][4]
Phase 1b (NCT04811040) 10-1074-LS + 3BNC117-LS + LenacapavirAdults with viral suppressionMaintained Suppression: The combination regimen was evaluated for its ability to control viral load.[4]Treatment-related side effects were generally mild and included increased tear secretion and insomnia.[4]
Phase 1 (NCT02511990) 10-1074 (standard formulation)Adults with and without HIVViral Load Reduction: A single infusion of 10 mg/kg resulted in a rapid decline in plasma viral load of 1.08-1.56 log10 copies/mL.[6][7]The antibody was well-tolerated.[6][7]
Pharmacokinetics of 10-1074-LS

The "LS" modification in 10-1074-LS significantly extends its half-life compared to the parent antibody. A preclinical study in uninfected macaques showed a 3.8-fold increase in median half-life to 3.8 weeks with the LS version.[2] In a Phase 1 trial with the standard 10-1074 formulation, the half-life was approximately 12.8 days in individuals with HIV and 24 days in those without.[2][6][7] This extended half-life is crucial for maintaining therapeutic concentrations and allowing for less frequent dosing.

Comparison with Alternatives

The primary alternatives to 10-1074-LS-based therapy are standard daily oral ART and other investigational bNAbs.

Therapeutic StrategyMechanism of ActionAdvantagesDisadvantages
10-1074-LS (+ 3BNC117-LS) Targets V3 loop of HIV envelope; prevents viral entry and mediates immune clearance.Long-acting (less frequent dosing), potential for inducing host immune responses.Potential for pre-existing or emergent resistance, requires intravenous or subcutaneous administration.
VRC01LS Targets the CD4 binding site on the HIV envelope.Long-acting, demonstrated activity in reducing viremia.Susceptible to viral escape when used as monotherapy.
Daily Oral ART Combination of drugs that inhibit various stages of the HIV lifecycle (e.g., reverse transcriptase, protease, integrase).Highly effective at suppressing viral replication, oral administration.Requires daily adherence, potential for long-term side effects, does not eliminate the latent reservoir.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summarized protocols for key experiments involving 10-1074-LS.

RIO Trial (NCT04319367) Protocol Summary
  • Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial.[8][9][10]

  • Participants: 72 adults who initiated ART during early HIV infection and have maintained viral suppression.[8][10]

  • Intervention: Participants were randomized to receive either intravenous infusions of 10-1074-LS and 3BNC117-LS or a placebo.[11]

  • Primary Endpoint: Time to viral rebound (confirmed HIV-1 RNA >200 copies/mL) during a 20-week analytical treatment interruption (ATI).[11]

  • Monitoring: Regular monitoring of viral load, CD4 T-cell counts, and bNAb serum concentrations.[11]

Tatelo Study (NCT03707977) Protocol Summary
  • Study Design: A Phase 1/2 open-label trial.[12]

  • Participants: Children with HIV who initiated ART early in life and had sustained viral suppression.[12]

  • Intervention: Participants received intravenous infusions of 10-1074 and VRC01LS every 4 weeks. After an initial period of co-administration with ART, ART was discontinued (B1498344) for up to 24 weeks.[2][4][12]

  • Primary Endpoints: Safety and antiviral efficacy, defined as the proportion of participants maintaining viral suppression.[12]

Visualizing the Science

To better understand the mechanisms and workflows, the following diagrams are provided.

G cluster_0 Mechanism of Action of 10-1074-LS HIV-1 HIV-1 V3 Loop V3 Loop HIV-1->V3 Loop expresses Host Cell Host Cell 10-1074-LS 10-1074-LS 10-1074-LS->V3 Loop binds to Neutralization Neutralization 10-1074-LS->Neutralization leads to ADCC/Phagocytosis ADCC/Phagocytosis 10-1074-LS->ADCC/Phagocytosis recruits V3 Loop->Host Cell mediates entry Neutralization->Host Cell blocks entry NK Cell/Macrophage NK Cell/Macrophage ADCC/Phagocytosis->NK Cell/Macrophage NK Cell/Macrophage->HIV-1 destroys infected cell

Caption: Mechanism of 10-1074-LS targeting the HIV-1 V3 loop.

G cluster_1 RIO Trial Experimental Workflow Screening Screening Randomization Randomization Screening->Randomization bNAb Infusion bNAb Infusion Randomization->bNAb Infusion Arm A Placebo Infusion Placebo Infusion Randomization->Placebo Infusion Arm B ATI ATI bNAb Infusion->ATI Placebo Infusion->ATI Monitoring Monitoring ATI->Monitoring Weekly/Bi-weekly Endpoint Endpoint Monitoring->Endpoint Viral Rebound?

Caption: Simplified workflow of the RIO clinical trial.

References

Comparative

A Comparative Analysis of 10-1074 and Other Broadly Neutralizing Antibodies Against HIV-1

A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of 10-1074 neutralization data. This document provides a comparative analysis of 10-1074's performance against othe...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of 10-1074 neutralization data. This document provides a comparative analysis of 10-1074's performance against other key broadly neutralizing antibodies (bNAbs), supported by experimental data and detailed protocols.

The human monoclonal antibody 10-1074 is a highly potent broadly neutralizing antibody (bNAb) that targets the V3 glycan supersite on the HIV-1 envelope glycoprotein.[1] It has demonstrated significant antiviral activity in both in vitro and in vivo studies, making it a promising candidate for HIV-1 prevention and therapy.[1][2] This guide offers a cross-validated comparison of 10-1074 with other prominent bNAbs, presenting key neutralization data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Neutralization Potency and Breadth

The efficacy of a bNAb is determined by its potency (the concentration required to inhibit viral entry) and its breadth (the range of viral strains it can effectively neutralize). The following tables summarize the neutralization data for 10-1074 in comparison to other well-characterized bNAbs targeting different epitopes on the HIV-1 envelope.

Table 1: Comparison of IC50 Values for 10-1074 and Other bNAbs Against Various HIV-1 Strains

Antibody (Target Site)HIV-1 Strain 1 (IC50 µg/mL)HIV-1 Strain 2 (IC50 µg/mL)HIV-1 Strain 3 (IC50 µg/mL)
10-1074 (V3 Glycan)0.0160.0440.011
PGT121 (V3 Glycan)0.0110.0220.047
3BNC117 (CD4bs)0.2130.050.937
VRC01 (CD4bs)0.2930.0490.982

IC50 (50% inhibitory concentration) values are indicative of the antibody's potency, with lower values representing higher potency. Data synthesized from multiple sources.[3]

Table 2: Neutralization Breadth of 10-1074 and Other bNAbs

AntibodyPercentage of Strains Neutralized (IC50 < 1 µg/mL)
10-1074 63%
PGT121 70%
3BNC117 92%
VRC01 86%
VRC07-523 95%
N6 95%

Neutralization breadth is often assessed against a panel of diverse HIV-1 pseudoviruses. Data reflects predicted neutralization based on Env sequences.[4]

Experimental Protocols

The following is a detailed methodology for a standard in vitro neutralization assay used to generate the comparative data.

TZM-bl Neutralization Assay

This assay is widely used to determine the neutralizing activity of antibodies against HIV-1. It utilizes a genetically engineered HeLa cell line, TZM-bl, which expresses CD4, CCR5, and CXCR4, and contains integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 long terminal repeat (LTR).

Materials:

  • TZM-bl cells

  • Complete Growth Medium (DMEM, 10% FBS, antibiotics)

  • HIV-1 Env-pseudotyped virus stocks

  • Broadly neutralizing antibodies (e.g., 10-1074, VRC01, etc.)

  • DEAE-Dextran

  • Bright-Glo™ Luciferase Assay System

  • 96-well flat-bottom culture plates

  • Luminometer

Procedure:

  • Cell Preparation: TZM-bl cells are propagated in Complete Growth Medium. On the day of the assay, cells are harvested using trypsin-EDTA, washed, and resuspended in growth medium to a concentration of 1 x 10^5 cells/mL.

  • Antibody Dilution: The bNAbs are serially diluted in growth medium in a 96-well plate.

  • Virus Incubation: A pre-titered amount of HIV-1 pseudovirus is added to each well containing the diluted antibodies. The plates are then incubated for 1 hour at 37°C to allow the antibodies to bind to the virus.

  • Cell Addition: Following incubation, the TZM-bl cell suspension, containing DEAE-Dextran to enhance infectivity, is added to each well.

  • Infection: The plates are incubated for 48 hours at 37°C to allow for viral entry and infection.

  • Lysis and Luminescence Reading: After the incubation period, the culture medium is removed, and a luciferase assay reagent (e.g., Bright-Glo™) is added to lyse the cells and provide the substrate for the luciferase enzyme. The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the antibody concentration that results in a 50% reduction in luminescence compared to the virus control wells (no antibody).

Visualizing the Mechanisms and Workflows

To better understand the biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

HIV_Neutralization cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_antibody Neutralizing Antibody gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding CCR5->gp41 3. Fusion Cell_Membrane bNAb 10-1074 bNAb->gp120 Neutralization

HIV-1 entry and neutralization by 10-1074.

TZM_bl_Workflow start Start prep_cells Prepare TZM-bl Cells start->prep_cells dilute_ab Serially Dilute Antibodies start->dilute_ab add_cells Add TZM-bl Cells with DEAE-Dextran prep_cells->add_cells add_virus Add HIV-1 Pseudovirus dilute_ab->add_virus incubate_ab_virus Incubate (1 hr, 37°C) add_virus->incubate_ab_virus incubate_ab_virus->add_cells incubate_infection Incubate (48 hrs, 37°C) add_cells->incubate_infection lyse_read Lyse Cells & Read Luminescence incubate_infection->lyse_read analyze Calculate IC50 Values lyse_read->analyze end End analyze->end

Workflow of the TZM-bl neutralization assay.

References

Validation

Assessing the Safety and Tolerability of 10-1074 in Humans: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the safety, tolerability, and pharmacokinetics of the investigational broadly neutralizing antibody (bNAb)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety, tolerability, and pharmacokinetics of the investigational broadly neutralizing antibody (bNAb) 10-1074, including its long-acting form 10-1074-LS (zinlirvimab), against other prominent bNAbs in development for HIV treatment and prevention. The data presented is compiled from multiple clinical trials to offer an objective overview for the scientific community.

Mechanism of Action: Targeting the HIV-1 Envelope

10-1074 is a recombinant human IgG1 monoclonal antibody that targets a specific, highly conserved region on the HIV-1 envelope glycoprotein (B1211001) (Env) known as the V3 glycan supersite.[1] By binding to this site, 10-1074 effectively blocks the virus from entering and infecting host cells. This mechanism is distinct from other bNAbs that target different epitopes, such as the CD4 binding site (targeted by 3BNC117 and VRC01LS), which provides a rationale for combination therapies to achieve broader and more potent antiviral activity.

Tatelo_Study_Workflow cluster_Screening Screening & Enrollment cluster_Phases Study Phases cluster_Monitoring Monitoring Eligibility Eligibility Criteria Met (Early-treated, Virally Suppressed Children) PK_Step PK Step: ART + Single bNAb (Safety & PK) Eligibility->PK_Step Step_1 Step 1: ART + Dual bNAbs (8 weeks) PK_Step->Step_1 Safety_Monitoring Safety Monitoring (Adverse Events, Labs) PK_Step->Safety_Monitoring Step_2 Step 2: Dual bNAbs only (Up to 24 weeks, ART interruption) Step_1->Step_2 Step_1->Safety_Monitoring Step_3 Step 3: Discontinue bNAbs, Restart ART Step_2->Step_3 Viral Rebound or 24 weeks completion Step_2->Safety_Monitoring Efficacy_Monitoring Efficacy Monitoring (HIV-1 RNA) Step_2->Efficacy_Monitoring Step_3->Safety_Monitoring

References

Comparative

A Comparative Analysis of 10-1074: Combination Therapy vs. Monotherapy in HIV-1 Treatment

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the clinical outcomes of the broadly neutralizing antibody (bNAb) 10-1074 when used as a monotherapy versus in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical outcomes of the broadly neutralizing antibody (bNAb) 10-1074 when used as a monotherapy versus in combination with the bNAb 3BNC117 for the treatment of HIV-1 infection. The information presented is collated from clinical trial data and peer-reviewed studies to offer an objective overview for research and drug development professionals.

Executive Summary

The broadly neutralizing antibody 10-1074, which targets the V3 glycan supersite on the HIV-1 envelope protein, has been evaluated in clinical trials as both a standalone treatment and in combination with 3BNC117, a bNAb that targets the CD4 binding site.[1][2] Clinical evidence strongly suggests that combination therapy with 10-1074 and 3BNC117 leads to more potent and durable viral suppression compared to 10-1074 monotherapy. The combination approach effectively reduces the emergence of resistant viral strains, a significant challenge observed with single-agent bNAb administration.[3]

Data Presentation: Quantitative Outcomes

The following tables summarize the key quantitative outcomes from clinical trials evaluating 10-1074 monotherapy and combination therapy.

Table 1: 10-1074 Monotherapy Outcomes (NCT02511990)

ParameterValueReference
Mean Viral Load Reduction 1.52 log10 copies/mL[2]
Dosage 30 mg/kg (single intravenous infusion)[2]
Participant Group 11 of 13 viremic participants with 10-1074-sensitive virus[2]
Key Observation Rapid emergence of resistant viral variants was observed.[2][3]

Table 2: 10-1074 and 3BNC117 Combination Therapy Outcomes (NCT02825797)

ParameterValueReference
Mean Viral Load Reduction 2.05 log10 copies/mL
Dosage 30 mg/kg of each antibody
Viral Suppression Duration Maintained for 15 to over 30 weeks in individuals with antibody-sensitive reservoirs.[3]
Key Observation No development of viruses resistant to both antibodies was reported.[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of 10-1074 therapies.

TZM-bl Neutralization Assay

This assay is a standard method for measuring the neutralizing activity of antibodies against HIV-1.

  • Cell Line: TZM-bl cells, a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR promoter.

  • Principle: The assay measures the reduction in HIV-1 infection in the presence of a neutralizing antibody. Viral entry and replication lead to the expression of the Tat protein, which activates the LTR promoter and drives the expression of the reporter genes. The reduction in reporter gene expression (typically luciferase) is proportional to the neutralizing activity of the antibody.

  • Procedure:

    • Serial dilutions of the antibody (e.g., 10-1074) are prepared in a 96-well plate.

    • A known amount of HIV-1 pseudovirus is added to each well and incubated with the antibody.

    • TZM-bl cells are then added to the wells.

    • The plates are incubated for 48 hours to allow for viral entry and reporter gene expression.

    • A luciferase substrate is added, and the resulting luminescence is measured using a luminometer.

    • The percentage of neutralization is calculated by comparing the luminescence in the presence of the antibody to the luminescence in the absence of the antibody (virus-only control). The 50% inhibitory concentration (IC50) is then determined.

Quantitative HIV-1 RNA Assay (Viral Load Measurement)

This assay quantifies the amount of HIV-1 RNA in a patient's plasma.

  • Method: Real-Time Polymerase Chain Reaction (RT-PCR).

  • Principle: This method involves the reverse transcription of viral RNA into complementary DNA (cDNA), followed by the amplification of a specific target sequence within the HIV-1 genome using PCR. The amplification process is monitored in real-time using fluorescent probes. The amount of fluorescence is directly proportional to the amount of amplified DNA, which in turn reflects the initial amount of viral RNA in the sample.

  • Procedure:

    • Sample Collection and Processing: Whole blood is collected in EDTA tubes. Plasma is separated by centrifugation within 24 hours.[4] Plasma can be stored refrigerated for up to 6 days or frozen for longer periods.[4]

    • RNA Extraction: Viral RNA is extracted from the plasma sample.

    • Reverse Transcription: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.

    • Real-Time PCR: The cDNA is then amplified in a real-time PCR machine using primers and a fluorescent probe specific to a conserved region of the HIV-1 genome (e.g., gag or LTR region).[5]

    • Quantification: A standard curve is generated using known concentrations of HIV-1 RNA. The viral load of the patient sample is determined by comparing its amplification signal to the standard curve. Results are typically reported as copies of HIV-1 RNA per milliliter of plasma (copies/mL).[5][6]

Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key molecular interactions and cellular pathways involved in the therapeutic action of 10-1074, both in direct neutralization and in Fc-mediated effector functions.

HIV_Neutralization cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_antibodies Broadly Neutralizing Antibodies HIV HIV-1 gp120 gp120 (Envelope Protein) CD4 CD4 Receptor gp120->CD4 Binds to V3_Loop V3 Loop CD4_bs CD4 Binding Site TCell CD4+ T-Cell CCR5 CCR5 Co-receptor CD4->CCR5 Conformational Change & Engagement with CCR5->TCell Viral Fusion & Entry 10-1074 10-1074 3BNC117 3BNC117 3BNC117->CD4_bs Binds to

Caption: HIV-1 entry and neutralization by 10-1074 and 3BNC117.

ADCC_Pathway cluster_infected_cell HIV-1 Infected Cell cluster_antibody Antibody cluster_nk_cell Natural Killer (NK) Cell InfectedCell Infected CD4+ T-Cell HIV_Env HIV-1 Envelope Protein (on cell surface) bNAb 10-1074 (bNAb) Fab Fab region Fc Fc region Fab->HIV_Env Binds to Fc_Receptor FcγRIIIa (CD16) Fc->Fc_Receptor Binds to NK_Cell NK Cell Signaling Downstream Signaling (Syk, PLC) Fc_Receptor->Signaling Cross-linking Activates Granules Granzyme & Perforin Release Signaling->Granules Triggers Granules->InfectedCell Induces Apoptosis Clinical_Trial_Workflow start Patient Screening & Enrollment infusion bNAb Infusion (Monotherapy or Combination) start->infusion monitoring Clinical & Laboratory Monitoring infusion->monitoring viral_load Viral Load Measurement (Quantitative RT-PCR) monitoring->viral_load neutralization Neutralization Assay (TZM-bl) monitoring->neutralization resistance Resistance Testing monitoring->resistance data_analysis Data Analysis viral_load->data_analysis neutralization->data_analysis resistance->data_analysis end Outcome Evaluation data_analysis->end

References

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling ST1074

Initial searches for safety and handling information for a substance designated "ST1074" have revealed that this identifier does not correspond to a chemical agent but rather to a consumer product: the simplehuman Touch-...

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for safety and handling information for a substance designated "ST1074" have revealed that this identifier does not correspond to a chemical agent but rather to a consumer product: the simplehuman Touch-Free Rechargeable Sensor Liquid Soap and Hand Sanitizer Dispenser, model number ST1074. This indicates a likely misidentification of a laboratory chemical.

The information provided below pertains to the safe handling and operation of the simplehuman ST1074 dispenser, in lieu of chemical safety data. The content is structured to align with the format of a laboratory safety guide, as requested.

Operational and Safety Guidance for the ST1074 Dispenser

The ST1074 is an automated, touch-free dispenser designed for liquid soap and hand sanitizer. Its operation is straightforward, and safety considerations are minimal, primarily relating to its electronic components and proper maintenance.

Key Operational Procedures:

  • Charging: The dispenser is powered by a built-in lithium-ion battery and is charged via a provided USB cable. One full charge can last up to 3 months.

  • Refilling: To refill the dispenser, open the funnel refill opening. This design helps to prevent messy drips.

  • Dispensing: The amount of liquid dispensed is controlled by the proximity of the user's hand to the sensor. Placing a hand closer to the sensor dispenses a smaller amount of soap or sanitizer, while moving it farther away dispenses more.

  • Cleaning: The dispenser has an IP67 rating, meaning it is water-resistant and can be rinsed in the sink for easy cleaning.

Disposal Plan: As an electronic device, the ST1074 dispenser should not be disposed of in standard municipal waste. It should be taken to an appropriate e-waste recycling facility to ensure the proper handling of its electronic components and battery.

Product Specifications

For clarity and easy reference, the key specifications of the simplehuman ST1074 are summarized in the table below.

FeatureSpecification
Model Number ST1074
Product Type Touch-Free Rechargeable Sensor Liquid Soap and Hand Sanitizer Dispenser
Capacity 14 oz (414 mL)
Power Source Built-in, rechargeable lithium-ion battery
Battery Life Up to 3 months on a single charge
Key Features Touch-free operation, variable dispense volume, clog-proof tubing pump, flexible silicone valve to prevent drips, IP67 water resistance rating
Material Brass

Workflow for Operation and Maintenance

The following diagram illustrates the standard operational and maintenance workflow for the simplehuman ST1074 dispenser.

A Charge Dispenser B Fill with Soap or Sanitizer A->B C Place Hand Under Sensor to Dispense B->C D Rinse to Clean (as needed) C->D E Recharge When Necessary C->E Low Battery F Dispose at E-Waste Facility C->F End of Life D->C E->B

Caption: Operational workflow for the simplehuman ST1074 dispenser.

This guide provides the essential information for the operation and maintenance of the ST1074 dispenser. For researchers and laboratory professionals, it is crucial to ensure that all chemicals and equipment are correctly identified before use to maintain a safe working environment.

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